1-tert-Butyl-2-methylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHVNJGQOJFMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075056 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-92-6, 27138-21-2 | |
| Record name | o-tert-Butyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (1,1-dimethylethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butyltoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23694 | |
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| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TERT-BUTYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8LVG9BTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-tert-Butyl-2-methylbenzene
CAS Number: 1074-92-6
Synonyms: 2-tert-Butyltoluene, o-tert-Butyltoluene
This technical guide provides comprehensive information on the chemical properties, synthesis, reactivity, and potential applications of 1-tert-Butyl-2-methylbenzene (B89558), tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a substituted aromatic hydrocarbon. The ortho-positioning of the bulky tert-butyl group and the methyl group induces significant steric and electronic effects that influence its reactivity and physical characteristics.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1074-92-6 | [1] |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | Approx. -50.32°C | [1] |
| Boiling Point | Approx. 200°C | [1] |
| Density | 0.89 g/cm³ | [1] |
| Refractive Index | 1.5075 | [1] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Features |
| ¹H NMR | Expected signals: Aromatic protons (multiplet, ~7.0-7.4 ppm), Methyl protons (singlet, ~2.3 ppm), tert-Butyl protons (singlet, ~1.3 ppm). |
| ¹³C NMR | Expected signals: Aromatic carbons (~125-145 ppm), Quaternary carbon of tert-butyl group (~34 ppm), Methyl carbons of tert-butyl group (~31 ppm), Methyl carbon (~20 ppm). |
| IR Spectroscopy | Aromatic C-H stretch (>3000 cm⁻¹), Alkyl C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (~1600, 1450 cm⁻¹), Ortho-substitution pattern in fingerprint region (~730-770 cm⁻¹). |
| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 148. Base peak at m/z = 133 ([M-15]⁺), corresponding to the loss of a methyl group. |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Friedel-Crafts alkylation of toluene (B28343). This reaction typically yields a mixture of ortho and para isomers, which can be separated by distillation.[1] The ortho-isomer is often the minor product due to steric hindrance, but reaction conditions can be optimized to influence isomer distribution.
Experimental Protocol: Friedel-Crafts Alkylation of Toluene
This protocol is a representative example for the synthesis of tert-butylated toluene isomers. Optimization is required to maximize the yield of the ortho-isomer.
Objective: To synthesize tert-butyltoluene isomers via the reaction of toluene with tert-butyl chloride and an aluminum chloride catalyst.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous, AlCl₃)
-
Diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place the flask in an ice-water bath. Fit the condenser with a drying tube or a gas outlet connected to a trap for HCl gas.
-
Reagent Charging: Charge the flask with anhydrous toluene. With continuous stirring, slowly and carefully add anhydrous aluminum chloride to the toluene. The addition can be exothermic.
-
Addition of Alkylating Agent: Place tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 20-30 minutes, maintaining the reaction temperature between 0-5°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up: Cool the flask back down in an ice bath. Very slowly and cautiously quench the reaction by adding ice-cold water dropwise to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic products. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether and excess toluene.
-
Purification: Purify the crude product mixture by fractional distillation to separate the this compound from other isomers and byproducts.
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Mechanisms
The reactivity of this compound is governed by the interplay of the electron-donating methyl and tert-butyl groups and the significant steric hindrance around the ortho position.
Electrophilic Aromatic Substitution
Both the methyl and tert-butyl groups are activating, ortho-, para-directing groups. However, the extreme steric bulk of the tert-butyl group severely hinders electrophilic attack at position 6. The methyl group directs to positions 3 and 5 (meta to the tert-butyl group). Therefore, further electrophilic substitution will predominantly occur at positions 3, 4, and 5, with the exact distribution depending on the nature of the electrophile and reaction conditions.
Caption: Directing effects in electrophilic substitution of this compound.
Oxidation
The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. The tert-butyl group is generally stable to oxidation but can be cleaved under harsh conditions. The benzylic protons of the methyl group make it more susceptible to oxidation than the tert-butyl group.
Relevance in Drug Development and Medicinal Chemistry
While not a drug itself, this compound serves as a valuable chemical intermediate.[1] The tert-butyl moiety is of particular interest to drug development professionals for its role in modifying a drug candidate's metabolic profile and receptor binding affinity.
Metabolic Stability
The tert-butyl group is a common motif in medicinal chemistry used to enhance metabolic stability. The C-H bonds of a tert-butyl group are less susceptible to oxidation by Cytochrome P450 (CYP) enzymes compared to less sterically hindered alkyl groups. The primary metabolic pathway for a tert-butyl group is hydroxylation to form a primary alcohol, followed by further oxidation to a carboxylic acid. Blocking a metabolically vulnerable site with a tert-butyl group can significantly increase a drug's half-life.
Caption: General metabolic pathway of a tert-butyl group in drug molecules.
Role as a Pharmacophore Element
The steric bulk of the tert-butyl group can serve as a "steric shield," protecting adjacent functional groups from degradation. It can also act as a lipophilic anchor, fitting into hydrophobic pockets of target proteins and receptors, thereby increasing binding affinity and potency. Its rigid, well-defined structure can lock a molecule into a specific conformation required for biological activity, enhancing selectivity.
Applications
The primary applications of this compound include:
-
Organic Synthesis: Used as a starting material and intermediate for the synthesis of more complex molecules.[1]
-
Chemical Research: Employed in studies of reaction mechanisms, particularly those involving steric and electronic effects in aromatic systems.[1]
-
Material Science: Derivatives, such as p-tert-butylbenzoic acid which is produced from the para-isomer, are used in the production of alkyd resins and polyesters.[1]
-
Agrochemicals and Pharmaceuticals: Serves as a building block in the synthesis of various active compounds.[1]
References
An In-depth Technical Guide to the Molecular Weight of 1-tert-Butyl-2-methylbenzene
This technical guide provides a comprehensive overview of the molecular weight of 1-tert-Butyl-2-methylbenzene, tailored for researchers, scientists, and professionals in drug development. The document details the calculation of its molecular weight from its chemical formula and discusses the experimental methodologies used for its determination.
Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations, substance identification, and analytical chemistry. It is determined from the molecular formula and the atomic weights of the constituent elements.
Molecular Formula
This compound, an aromatic hydrocarbon, has the chemical formula C₁₁H₁₆.[1][2][3][4][5] This indicates that each molecule is composed of 11 carbon atoms and 16 hydrogen atoms.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights for carbon and hydrogen are utilized for this calculation.[6][7][8][9][10][11]
The following table summarizes the data used in the calculation:
| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 11 | 132.121 |
| Hydrogen | H | 1.008 | 16 | 16.128 |
| Total | 27 | 148.249 |
Based on this, the calculated molecular weight of this compound is approximately 148.25 g/mol .[1][2][3][4][5]
The logical workflow for this calculation can be visualized as follows:
Experimental Protocols for Molecular Weight Determination
While the theoretical molecular weight is calculated from the molecular formula, experimental methods are employed to confirm this value and to determine the molecular weight of unknown substances. For a volatile organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and highly accurate method.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[7][14]
Methodology:
-
Sample Injection and Vaporization: A liquid sample of this compound is injected into the gas chromatograph. The injection port is heated to a high temperature (e.g., 250-300°C) to ensure the sample is vaporized.[14]
-
Separation in the GC Column: The vaporized sample is carried by an inert gas (the mobile phase), such as helium or nitrogen, through a long, coiled capillary column. The column's inner surface is coated with a stationary phase. The separation of components in the sample is based on their different affinities for the stationary phase and their boiling points.[6][14] Molecules with lower boiling points and less interaction with the stationary phase travel through the column faster.
-
Ionization: As the separated molecules elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a beam of electrons (Electron Ionization - EI), which knocks off an electron from the molecule, creating a positively charged molecular ion (M⁺). This ionization process can also cause the molecule to break into smaller, charged fragments.[2][7]
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer uses electric or magnetic fields to separate the ions based on their mass-to-charge ratio (m/z).[2]
-
Detection: An electron multiplier detects the separated ions. For each set of fragments, a mass spectrum is generated, which is a plot of ion abundance versus the mass-to-charge ratio. The peak with the highest m/z ratio often corresponds to the molecular ion, directly indicating the molecular weight of the compound.[7]
The general workflow for GC-MS analysis is depicted below:
References
- 1. scribd.com [scribd.com]
- 2. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Molecular weight determination (Chapter 3) - The Science of Polymer Molecules [resolve.cambridge.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. TMPL - Education [uab.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of Molecular Weight [eng.uc.edu]
- 12. howengineeringworks.com [howengineeringworks.com]
- 13. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 14. etamu.edu [etamu.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 2-tert-Butyltoluene
This technical guide provides a comprehensive overview of the core physical properties of 2-tert-butyltoluene. The information is presented to support research, development, and quality control activities where this compound is utilized.
Core Physical Properties
2-tert-Butyltoluene, also known as 1-tert-butyl-2-methylbenzene, is an aromatic hydrocarbon with the chemical formula C11H16.[1][2][3][4] Its physical characteristics are crucial for its handling, application, and purification.
Table 1: Physical Properties of 2-tert-Butyltoluene
| Property | Value | Units |
| Molecular Weight | 148.24 | g/mol |
| Boiling Point | 190.3 (at 760 mmHg) | °C |
| Melting Point | -50.32 | °C |
| Density | 0.859 | g/mL |
| Refractive Index | 1.485 |
Note: The solubility of 2-tert-butyltoluene is not widely reported. However, related isomers like 4-tert-butyltoluene (B18130) are slightly soluble in alcohol and very soluble in ether, acetone, and benzene.[5]
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies for determining the key physical properties of liquid organic compounds such as 2-tert-butyltoluene.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and accurate method for this determination is distillation.[7]
Protocol: Simple Distillation [6][7]
-
Apparatus Setup: Assemble a simple distillation apparatus, which includes a distilling flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Sample Preparation: Place a known volume of 2-tert-butyltoluene into the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently. The liquid will start to vaporize.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.
-
Data Collection: Record the temperature when the vapor temperature stabilizes while the liquid is actively boiling and condensing. This stable temperature is the boiling point.[7] It is also advisable to record the atmospheric pressure as the boiling point is pressure-dependent.[6]
2.2. Determination of Melting Point
For substances that are solid at room temperature, the melting point is a key indicator of purity.[8] Since 2-tert-butyltoluene is a liquid at room temperature, this protocol would be applicable for determining its freezing point, which is numerically equivalent to its melting point. A common technique is the capillary method using a melting point apparatus.[9]
Protocol: Capillary Method [9][10]
-
Sample Preparation: If the sample is a solid, ensure it is dry and in powdered form. For a liquid like 2-tert-butyltoluene, the sample would need to be solidified by cooling.
-
Loading the Capillary Tube: A small amount of the solidified sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped to pack the sample into the closed end.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[9][10]
-
Heating and Observation: The sample is heated at a controlled rate.[9] Initially, a rapid heating rate can be used to determine an approximate melting range.[10] The experiment is then repeated with a slower heating rate (around 1-2°C per minute) as the approximate melting point is approached.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned into a liquid are recorded. This range is the melting point.[11]
2.3. Determination of Density
Density is the mass per unit volume of a substance. For a liquid, this can be determined by accurately measuring the mass of a known volume.[12]
Protocol: Pycnometer or Graduated Cylinder Method [12][13][14]
-
Mass of Empty Container: Accurately weigh a clean, dry pycnometer or a graduated cylinder on an analytical balance.[12][13]
-
Volume of Liquid: Add a known volume of 2-tert-butyltoluene to the container. If using a graduated cylinder, read the volume from the bottom of the meniscus.[13]
-
Mass of Filled Container: Weigh the container with the liquid.
-
Calculation: The mass of the liquid is the difference between the mass of the filled and empty container. The density is then calculated by dividing the mass of the liquid by its volume.[12] It is recommended to perform multiple measurements and average the results for better accuracy.[13]
2.4. Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.[15]
Protocol: Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of 2-tert-butyltoluene onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading: Read the refractive index value from the scale. Also, record the temperature at which the measurement was taken.
2.5. Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[16][17]
Protocol: Shake-Flask Method [18]
-
Preparation: In a series of vials, add a measured amount of a specific solvent (e.g., water, ethanol, acetone).
-
Solute Addition: Add an excess amount of 2-tert-butyltoluene to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.[18]
-
Sample Separation: After equilibration, allow the undissolved portion to settle. Carefully extract a sample of the supernatant (the clear liquid phase) without disturbing the undissolved solute.[18]
-
Analysis: Analyze the concentration of 2-tert-butyltoluene in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical compound.
Caption: Workflow for Physical Property Determination.
References
- 1. 2-tert-Butyltoluene [webbook.nist.gov]
- 2. 2-tert-Butyltoluene [webbook.nist.gov]
- 3. 2-tert-Butyltoluene [webbook.nist.gov]
- 4. 2-tert-Butyltoluene [webbook.nist.gov]
- 5. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vernier.com [vernier.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pennwest.edu [pennwest.edu]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 18. lup.lub.lu.se [lup.lub.lu.se]
1-tert-Butyl-2-methylbenzene boiling point and melting point
An In-depth Technical Guide on the Physicochemical Properties of 1-tert-Butyl-2-methylbenzene (B89558)
This guide provides a comprehensive overview of the boiling and melting points of this compound, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties and detailed experimental protocols for their determination.
Physicochemical Data of this compound
This compound, also known as 2-tert-butyltoluene, is an aromatic hydrocarbon.[1] It presents as a colorless to light yellow liquid.[1] The quantitative data for its key physical properties are summarized below.
| Property | Value |
| Boiling Point | 190.3°C to 200°C[1][2][3][4][5] |
| Melting Point | -50.32°C[1][2][3][4] |
| Density | 0.859 to 0.89 g/cm³[1][2][3][4] |
| Refractive Index | 1.485 to 1.5075[1][2][3][4] |
| Flash Point | 61.4°C[2] |
| Vapor Pressure | 0.754 mmHg at 25°C[2] |
Experimental Protocols
The determination of boiling and melting points are fundamental procedures in the characterization and purity assessment of chemical compounds.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] A common and effective method for determining the boiling point of an organic liquid is the capillary method using a Thiele tube or a melting point apparatus with an aluminum block.[8]
Methodology:
-
Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube or a fusion tube.[8][9]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[8][10]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath, such as a Thiele tube filled with paraffin (B1166041) oil, or inserted into an aluminum block.[8][11]
-
Heating: The apparatus is heated gently and slowly.[8] The use of a Thiele tube's sidearm for heating promotes convection currents, ensuring a uniform temperature distribution throughout the heating medium.[7]
-
Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[8] The temperature at which this vigorous bubbling occurs is recorded as the boiling point.
-
Confirmation: To confirm the boiling point, the heating can be stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube should be noted. This temperature should be very close to the recorded boiling point.[7]
Melting Point Determination
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[12] For pure crystalline compounds, this transition occurs over a very narrow range, typically 0.5-1.0°C.[11] Impurities tend to lower and broaden the melting point range.
Methodology:
-
Sample Preparation: Since this compound is a liquid at room temperature, it must first be frozen to a solid using a suitable cooling bath (e.g., dry ice/acetone). The frozen solid is then finely powdered.
-
Capillary Packing: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of 1-2 mm.[12][13]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, often with a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[11][12] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a commercial Mel-Temp device.
-
Heating: The apparatus is heated slowly and steadily, ensuring a uniform temperature distribution. The heating rate should be reduced to approximately 1-2°C per minute as the temperature approaches the expected melting point.[11]
-
Observation and Measurement: The temperature at which the first drop of liquid becomes visible is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[14] This provides the melting point range of the substance.
References
- 1. Buy this compound | 1074-92-6 [smolecule.com]
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- 3. This compound CAS#: 1074-92-6 [m.chemicalbook.com]
- 4. 1074-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. pennwest.edu [pennwest.edu]
A Technical Guide to the Physicochemical Characterization of 1-tert-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two key physical properties of 1-tert-Butyl-2-methylbenzene (also known as 2-tert-butyltoluene): density and refractive index. This document outlines the established values for these properties, detailed experimental protocols for their determination, and conceptual frameworks for understanding their significance.
Core Physicochemical Data
This compound is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1] Its physical properties are crucial for its application in various fields, including its use as a solvent and as a starting material in organic synthesis.[1] A summary of its key physical properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Density | 0.89 g/cm³ | [1][2] |
| 0.890 g/mL | [3] | |
| 0.859 g/cm³ | ||
| Refractive Index | 1.5075 | [1][2] |
| 1.508 | [3] | |
| 1.485 | ||
| Molecular Weight | 148.24 g/mol | [1] |
| Boiling Point | 200°C | [2] |
| Melting Point | -50.32°C | [1][2] |
Experimental Protocols
Accurate determination of density and refractive index is fundamental for substance identification, purity assessment, and quality control. The following sections detail the standard experimental procedures for these measurements.
Determination of Density using a Pycnometer
The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.[1]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.001 g)
-
Thermometer
-
Distilled water (for calibration)
-
The sample liquid (this compound)
-
Acetone or other suitable solvent (for cleaning and drying)
-
Water bath for temperature control
Procedure:
-
Cleaning and Calibration:
-
Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water.
-
Dry the pycnometer completely.
-
Weigh the empty, dry pycnometer and record its mass (m₀).
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 20°C).
-
Remove the pycnometer, carefully wipe the exterior dry, and weigh it (m₁).
-
Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at the specific temperature: V = (m₁ - m₀) / ρ_water.
-
-
Sample Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the sample liquid, this compound, following the same procedure as with the distilled water.
-
Equilibrate the pycnometer with the sample to the same temperature as the calibration.
-
Wipe the exterior dry and weigh the pycnometer filled with the sample (m₂).
-
-
Calculation of Density:
-
Calculate the mass of the sample liquid: m_sample = m₂ - m₀.
-
Calculate the density of the sample (ρ_sample) using the calibrated volume of the pycnometer: ρ_sample = m_sample / V.
-
Measurement of Refractive Index using an Abbe Refractometer
The Abbe refractometer is an optical instrument used to measure the refractive index of a liquid based on the principle of critical angle.[3][4][5]
Apparatus:
-
Abbe Refractometer
-
Light source (often built-in)
-
Dropper or pipette
-
The sample liquid (this compound)
-
A suitable solvent (e.g., ethanol (B145695) or isopropanol) for cleaning
-
Soft lens tissue
-
Constant temperature water bath connected to the refractometer prisms
Procedure:
-
Instrument Setup and Calibration:
-
Turn on the light source and the temperature control unit, setting it to the desired temperature (e.g., 20°C). Allow the instrument to stabilize.
-
Open the prism assembly. Using a clean, soft tissue and a suitable solvent, gently clean the surfaces of both the measuring and illuminating prisms.[3]
-
Calibrate the refractometer by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the prism surface.
-
Close the prisms, adjust the eyepiece to focus the crosshairs, and turn the measurement knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
If necessary, adjust the dispersion compensator to remove any color fringe at the boundary.
-
The reading should match the known refractive index of the standard. If not, adjust the calibration screw as per the instrument's manual.
-
-
Sample Measurement:
-
Clean the prisms again and allow them to dry.
-
Using a clean dropper, place 2-3 drops of this compound onto the surface of the measuring prism.
-
Close the prism assembly firmly.
-
Look through the eyepiece and adjust the measurement knob to bring the light/dark boundary into view and align it with the center of the crosshairs.
-
Sharpen the boundary by adjusting the dispersion compensator.
-
Read the refractive index value from the instrument's scale or digital display.
-
-
Cleaning:
-
After the measurement, clean the prisms thoroughly with a soft tissue and an appropriate solvent to remove all traces of the sample.
-
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental processes and conceptual connections.
Caption: Experimental workflow for determining density and refractive index.
Caption: Relationship between structure, properties, and applications.
References
An In-depth Technical Guide to 1-tert-butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-butyl-2-methylbenzene (B89558), an aromatic hydrocarbon of interest in organic synthesis and as a potential intermediate in the pharmaceutical and chemical industries. The document covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and spectroscopic characterization. Furthermore, it explores the relevance of the tert-butyl moiety in drug design, contextualizing the potential applications of this compound in medicinal chemistry.
Introduction
This compound, also commonly known as 2-tert-butyltoluene, is an organic compound featuring a benzene (B151609) ring substituted with a tert-butyl group and a methyl group at adjacent positions. The steric and electronic properties imparted by these alkyl substituents, particularly the bulky tert-butyl group, make it a valuable building block and a subject of interest in mechanistic studies of electrophilic aromatic substitution. This guide aims to consolidate the technical information available on this compound to support its application in research and development.
Nomenclature and Structure
-
IUPAC Name: this compound
-
Common Name: 2-tert-butyltoluene, o-tert-butyltoluene
-
CAS Number: 1074-92-6[1]
-
Molecular Formula: C₁₁H₁₆
-
Molecular Weight: 148.24 g/mol [1]
-
Structure:
-
SMILES: CC1=CC=CC=C1C(C)(C)C
-
InChI Key: AXHVNJGQOJFMHT-UHFFFAOYSA-N
-
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 190.3 - 200 °C | [1][2] |
| Melting Point | -50.32 °C | [1][2] |
| Density | 0.89 g/cm³ | [1] |
| Refractive Index | 1.5075 | [1] |
| Flash Point | 61.4 °C | [2] |
| Vapor Pressure | 0.754 mmHg at 25°C | [2] |
| LogP | 3.29 | [2] |
Synthesis: Friedel-Crafts Alkylation
The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene (B28343). This electrophilic aromatic substitution reaction involves the reaction of toluene with a tert-butylating agent in the presence of a Lewis acid catalyst.
Reaction Mechanism
The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho, para-directing group; however, the steric hindrance from the bulky tert-butyl group influences the regioselectivity of the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established Friedel-Crafts alkylation methods.
Materials:
-
Toluene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
Charge the flask with anhydrous toluene and cool it in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred toluene. The addition is exothermic and should be done with care.
-
Add tert-butyl chloride to the dropping funnel.
-
Add the tert-butyl chloride dropwise to the toluene-AlCl₃ mixture over 15-20 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.
-
Quench the reaction by carefully adding crushed ice to the reaction mixture, followed by cold water to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to isolate this compound.
Spectroscopic Data (Predicted and Representative)
Due to the limited availability of experimentally verified spectra for this compound in public databases, the following data is based on predictions and analysis of similar compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (4H): Expected in the range of δ 7.0-7.4 ppm. The proximity of the methyl and tert-butyl groups will lead to a complex splitting pattern.
-
Methyl Protons (3H): A singlet expected around δ 2.3 ppm.
-
tert-Butyl Protons (9H): A singlet expected around δ 1.3 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Expected in the range of δ 125-150 ppm. The quaternary carbons attached to the alkyl groups will have distinct chemical shifts.
-
tert-Butyl Quaternary Carbon (1C): Expected around δ 34 ppm.
-
tert-Butyl Methyl Carbons (3C): Expected around δ 31 ppm.
-
Methyl Carbon (1C): Expected around δ 20 ppm.
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2960-2870 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1450 cm⁻¹
-
C-H bending (aliphatic): ~1365 cm⁻¹ (characteristic for tert-butyl group)
Mass Spectrometry
-
Molecular Ion (M⁺): m/z = 148
-
Major Fragment: A prominent peak at m/z = 133, corresponding to the loss of a methyl group ([M-15]⁺), is expected due to the formation of a stable benzylic carbocation.
Applications in Drug Development and Research
The tert-butyl group is a common motif in medicinal chemistry. Its incorporation into drug candidates can:
-
Enhance Metabolic Stability: The bulky nature of the tert-butyl group can act as a steric shield, protecting nearby functional groups from metabolic enzymes.
-
Improve Oral Bioavailability: By increasing the lipophilicity of a molecule, the tert-butyl group can enhance its absorption in the gastrointestinal tract.
-
Modulate Receptor Binding: The steric bulk can enforce a specific conformation of a drug molecule, leading to increased binding affinity and selectivity for its target receptor.
This compound serves as a readily accessible starting material for introducing the o-tolyl-tert-butyl scaffold into novel chemical entities. Further functionalization of the aromatic ring or the methyl group can lead to a diverse range of derivatives for screening in drug discovery programs.
Visualization of Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound via Friedel-Crafts alkylation.
References
common synonyms for 1-tert-Butyl-2-methylbenzene
An In-Depth Technical Guide to 1-tert-Butyl-2-methylbenzene (B89558)
This technical guide provides a comprehensive overview of this compound, a significant aromatic hydrocarbon in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and reaction pathways.
Nomenclature and Synonyms
The compound with the IUPAC name this compound is also known by several other names in scientific literature and commerce. A comprehensive list of its common synonyms is provided below to aid in literature searches and material identification.
Common Synonyms:
-
Toluene (B28343), o-tert-butyl-[3]
-
2-t-Butyltoluene[3]
-
o-Methyl-tert-butylbenzene[2]
-
2-Methyl-tert-butylbenzene[2]
The Chemical Abstracts Service (CAS) Registry Number for this compound is 1074-92-6.[2][4][5] Its molecular formula is C₁₁H₁₆, and it has a molecular weight of 148.24 g/mol .[2][5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [2][5] |
| Molecular Weight | 148.24 g/mol | [2][5] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ~200 °C | [5] |
| Melting Point | ~ -50.32 °C | [5] |
| Density | 0.89 g/cm³ | [1][5] |
| Refractive Index | 1.5075 | [5] |
| LogP | 3.29250 | [4] |
Synthesis Protocols
The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of toluene. Below is a detailed experimental protocol for this synthesis.
3.1 Friedel-Crafts Alkylation of Toluene
This method involves the reaction of toluene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Materials:
-
Toluene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry diethyl ether (as solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the apparatus is protected from atmospheric moisture using a drying tube.
-
In the flask, place anhydrous aluminum chloride and dry diethyl ether.
-
Cool the flask in an ice bath and slowly add tert-butyl chloride from the dropping funnel.
-
After the addition of tert-butyl chloride, add toluene dropwise from the dropping funnel while maintaining the low temperature.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period to ensure the reaction goes to completion.
-
After reflux, cool the reaction mixture and pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude product, a mixture of ortho and para isomers, can be purified by fractional distillation to isolate the desired this compound (the ortho isomer).
Reaction Pathways and Logical Relationships
The synthesis of this compound via Friedel-Crafts alkylation involves a clear electrophilic aromatic substitution mechanism. The logical relationship between the reactants and products is illustrated in the diagram below.
Caption: Friedel-Crafts alkylation pathway for the synthesis of this compound.
References
- 1. This compound [stenutz.eu]
- 2. o-tert-Butyltoluene | C11H16 | CID 33712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1074-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy this compound | 1074-92-6 [smolecule.com]
1-tert-Butyl-2-methylbenzene safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 1-tert-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 1074-92-6). It is intended for laboratory professionals, researchers, and scientists who may handle this compound. This document consolidates critical safety information, including physical and chemical properties, hazard classifications, handling and storage protocols, and emergency procedures. Detailed tables summarize quantitative data, and logical workflows for personal protective equipment and spill response are provided.
Chemical Identification and Properties
This compound, also known as 2-tert-butyltoluene or o-tert-butyltoluene, is an alkyl-substituted aromatic hydrocarbon.[1] Its properties make it a useful intermediate and solvent in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1074-92-6 | [1] |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 190.3 °C to 200 °C | [3][4] |
| Melting Point | -50.32 °C | [3][4] |
| Density | 0.89 g/cm³ | [4] |
| Refractive Index | 1.5075 | [4] |
| Vapor Pressure | 0.754 mmHg at 25°C | [3] |
| Solubility | Not miscible or difficult to mix in water | [1] |
Hazard Identification and Toxicological Data
The primary hazards associated with this compound include its combustibility and acute toxicity upon exposure. It is crucial to understand these risks to ensure safe handling.
GHS Classification
Globally Harmonized System (GHS) classifications from various suppliers indicate significant hazards. Users should always consult the specific Safety Data Sheet (SDS) from their supplier.
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Statement | Source(s) |
| Flammable Liquids | H227: Combustible liquid | [2] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][5] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [2] |
| Acute Toxicity, Inhalation | H331 / H332: Toxic / Harmful if inhaled | [1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][5] |
| Specific target organ toxicity | H335: May cause respiratory irritation | [1][5] |
Fire and Explosion Hazards
The vapor of this compound can form flammable mixtures with air.
Table 3: Fire and Explosion Data for this compound
| Parameter | Value | Notes | Source(s) |
| Flash Point | 61 °C (142 °F) | A higher value of 123°C has also been reported. Users should handle this chemical as a combustible liquid. | [2] |
| Lower Explosive Limit (LEL) | Data not available | N/A | [6] |
| Upper Explosive Limit (UEL) | Data not available | N/A | [6] |
| Suitable Extinguishing Media | Dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide. | Do not use a direct water jet as it may spread the fire. | [2] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | N/A |
Toxicological Data
Table 4: Toxicological Summary for this compound
| Endpoint | Value | Classification | Source(s) |
| Acute Oral Toxicity (LD50) | Data not available | Classified as Toxic/Harmful | [1][2] |
| Acute Dermal Toxicity (LD50) | Data not available | Classified as Toxic | [2] |
| Acute Inhalation Toxicity (LC50) | Data not available | Classified as Toxic/Harmful | [1][2] |
Handling, Storage, and Personal Protection
Exposure Controls and Personal Protective Equipment (PPE)
No specific occupational exposure limits (OELs) have been established for this compound. Therefore, exposure should be minimized through engineering controls and appropriate PPE.
-
Engineering Controls : Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[7]
-
Personal Protective Equipment : The selection of PPE is critical for preventing exposure.
References
- 1. o-tert-Butyltoluene | C11H16 | CID 33712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 4. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
- 5. 1074-92-6|1-(tert-Butyl)-2-methylbenzene|BLD Pharm [bldpharm.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1074-92-6 Name: 2-tert-Butyltoluene [xixisys.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
An In-depth Technical Guide to the Chemical Stability and Reactivity of 2-tert-Butyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyltoluene, an aromatic hydrocarbon, presents a unique molecular architecture that influences its chemical behavior. The presence of both a methyl group and a bulky tert-butyl group on the benzene (B151609) ring dictates its stability and reactivity, making it a subject of interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-tert-butyltoluene, supported by available data, experimental insights, and reaction pathways.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-tert-butyltoluene is essential for its handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.2447 g/mol | [1][2] |
| CAS Registry Number | 1074-92-6 | [1][2] |
| Boiling Point | 473-473.6 K (200-200.6 °C) | [2] |
| Melting Point | 222.83 K (-50.17 °C) | [2] |
| Appearance | Colorless liquid | |
| Solubility | Insoluble in water, soluble in organic solvents. | [3] |
Chemical Stability
While specific quantitative data on the thermal, oxidative, and photochemical stability of 2-tert-butyltoluene is not extensively documented in publicly available literature, its stability can be inferred from the behavior of related alkylated aromatic compounds.
Thermal Stability: Alkylated toluenes are generally thermally stable. For instance, the related antioxidant butylated hydroxytoluene (BHT) exhibits thermal decomposition in the range of 445.8 K to 524.0 K.[4] The decomposition of such compounds can yield products like isobutene and other phenols.[4] It is anticipated that 2-tert-butyltoluene would display similar stability, though specific decomposition temperatures and products would require experimental verification.
Oxidative Stability: The presence of benzylic hydrogens on the methyl group makes 2-tert-butyltoluene susceptible to oxidation, particularly under forcing conditions or in the presence of catalysts. The tert-butyl group, lacking benzylic protons, is generally more resistant to oxidation. The oxidation of the methyl group is a key reaction, leading to the formation of 2-tert-butylbenzoic acid.
Photochemical Stability: Aromatic hydrocarbons like toluene (B28343) and its derivatives can undergo photodegradation in the presence of UV light and photocatalysts.[5][6] The degradation pathways often involve the formation of oxygenated products such as alcohols, aldehydes, and ketones. The rate and extent of photodegradation would be dependent on the specific conditions, including the presence of photosensitizers and the wavelength of light.
Chemical Reactivity
The reactivity of 2-tert-butyltoluene is governed by the electronic and steric effects of its two alkyl substituents. Both the methyl and tert-butyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. They are ortho, para-directing; however, the significant steric hindrance imposed by the tert-butyl group plays a crucial role in determining the regioselectivity of these reactions.
Electrophilic Aromatic Substitution
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.
General pathway for electrophilic aromatic substitution.
1. Nitration:
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to steric hindrance from the tert-butyl group at the 2-position, the incoming electrophile (nitronium ion, NO₂⁺) will preferentially attack the less hindered positions. The expected major products are 2-tert-butyl-4-nitrotoluene and 2-tert-butyl-6-nitrotoluene, with the para-substituted product likely being favored.
-
Experimental Protocol (General for Toluene):
-
A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid, keeping the temperature low.
-
2-tert-butyltoluene is slowly added to the nitrating mixture with vigorous stirring, maintaining a low temperature (e.g., 0-10 °C) using an ice bath.
-
After the addition is complete, the reaction is stirred for a specified time.
-
The reaction is quenched by pouring it onto ice, and the organic products are extracted with a suitable solvent.
-
The organic layer is washed, dried, and the solvent is removed to yield the crude product, which can be purified by chromatography or distillation.[7]
-
Isomer Distribution in Nitration of Toluene (for comparison): Conventional nitration of toluene yields approximately 58% ortho, 4% meta, and 38% para isomers.[8] The use of certain catalysts, like zeolites, can significantly increase the para-selectivity.[8] For 2-tert-butyltoluene, a higher para- to ortho- ratio is expected due to the steric bulk of the tert-butyl group.
2. Halogenation:
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). Similar to nitration, the regioselectivity is controlled by the directing effects of the alkyl groups and steric hindrance. Bromination in the presence of a Lewis acid catalyst would be expected to yield primarily 4-bromo-2-tert-butyltoluene.
-
Experimental Protocol (General for Bromination of an Activated Arene):
-
2,6-di-tert-butylphenol (as a related example) is dissolved in a dry solvent like dichloromethane.[1]
-
The solution is cooled in an ice bath.
-
A solution of bromine in the same solvent is added dropwise over a period of time.[1]
-
The reaction mixture is stirred at a low temperature.
-
The reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy excess bromine.[1]
-
The organic layer is separated, washed, dried, and concentrated.
-
The product is purified by recrystallization or chromatography.[1]
-
3. Friedel-Crafts Acylation:
This reaction introduces an acyl group onto the aromatic ring. Due to the significant steric hindrance around the ortho positions, acylation is expected to occur predominantly at the para position (position 4).
Workflow for Friedel-Crafts acylation.
Reactions at the Benzylic Position
The methyl group of 2-tert-butyltoluene is susceptible to reactions at the benzylic carbon due to the resonance stabilization of the resulting radical or ionic intermediates.
1. Benzylic Halogenation:
Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This reaction is highly selective for the benzylic position.
-
Experimental Protocol (General for Benzylic Bromination):
-
4-tert-butyltoluene (B18130) (as a related example) is dissolved in a non-polar solvent like carbon tetrachloride.[9]
-
N-bromosuccinimide and a catalytic amount of a radical initiator are added.[9]
-
The mixture is heated to reflux.[9]
-
The reaction is monitored for completion (e.g., by TLC).
-
After cooling, the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is concentrated to give the crude benzylic bromide, which can be purified by distillation.[9]
-
2. Benzylic Oxidation:
The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction proceeds via a benzylic radical intermediate. Milder oxidation conditions can potentially yield the corresponding aldehyde or alcohol. For instance, the liquid-phase oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid can be achieved using a cobalt catalyst and air or oxygen at elevated temperatures.[2][10]
-
Experimental Protocol (Liquid Phase Oxidation of p-tert-Butyltoluene):
-
p-tert-butyltoluene is heated in a reactor with a cobalt catalyst (e.g., cobalt naphthenate).[2]
-
Oxygen or air is bubbled through the reaction mixture at a controlled flow rate and temperature (e.g., 140 °C).[2]
-
The reaction progress is monitored by measuring the acidity of the mixture.[2]
-
Upon completion, the product, p-tert-butylbenzoic acid, is isolated.
-
| Reaction | Reagents and Conditions | Major Product(s) | Expected Yields (based on related compounds) |
| Nitration | HNO₃, H₂SO₄, 0-10 °C | 2-tert-butyl-4-nitrotoluene, 2-tert-butyl-6-nitrotoluene | Moderate to high |
| Bromination (Aromatic) | Br₂, FeBr₃ | 4-Bromo-2-tert-butyltoluene | High |
| Friedel-Crafts Acylation | RCOCl, AlCl₃, low temp. | 4-Acyl-2-tert-butyltoluene | Moderate to high |
| Benzylic Bromination | NBS, initiator, reflux | 2-tert-Butylbenzyl bromide | High |
| Benzylic Oxidation | KMnO₄, heat or Co-catalyst, O₂, heat | 2-tert-Butylbenzoic acid | Moderate to high |
Applications in Synthesis
While direct applications of 2-tert-butyltoluene in marketed drugs are not widely reported, its derivatives are valuable intermediates in the synthesis of complex organic molecules, including agrochemicals. This highlights its potential as a building block in drug discovery programs.
Synthesis of Agrochemicals
4-tert-butyltoluene, an isomer of 2-tert-butyltoluene, is a key starting material for the synthesis of acaricides such as Tebufenpyrad and Fenpyroximate.[11] The synthetic routes involve the initial functionalization of the methyl group via chlorination or oxidation to form 4-tert-butylbenzyl chloride or 4-tert-butylbenzoic acid, respectively.[11] Although this is for the para-isomer, similar synthetic strategies could be envisioned for derivatives of 2-tert-butyltoluene.
Synthetic routes from 4-tert-butyltoluene to acaricides.[11]
Conclusion
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. 4-tert-Butylbenzyl Bromide [benchchem.com]
- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Catalytic Nitration of Toluene (Elimination of Red Water) [serdp-estcp.mil]
- 9. 4-tert-Butylbenzyl bromide | 18880-00-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Electrophilic Substitution Reactions on 2-tert-Butyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyltoluene is an interesting aromatic substrate for electrophilic substitution reactions due to the interplay of the directing effects of its two alkyl substituents. The methyl group (-CH₃) and the tert-butyl group (-C(CH₃)₃) are both activating, ortho, para-directing groups. However, the significant steric hindrance imposed by the bulky tert-butyl group plays a crucial role in determining the regiochemical outcome of these reactions. This technical guide provides a comprehensive overview of the core electrophilic substitution reactions on 2-tert-butyltoluene, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document details the expected regioselectivity, provides experimental protocols where available, and summarizes key data to assist researchers in predicting and controlling the outcomes of their synthetic endeavors.
Directing Effects of Substituents in 2-tert-Butyltoluene
In electrophilic aromatic substitution of 2-tert-butyltoluene, the positions of electrophilic attack are governed by the combined electronic and steric effects of the methyl and tert-butyl groups.
-
Electronic Effects: Both the methyl and tert-butyl groups are electron-donating through inductive effects and hyperconjugation, thereby activating the aromatic ring towards electrophilic attack. This electron donation preferentially stabilizes the arenium ion intermediates formed during ortho and para attack relative to the substituent.
-
Steric Effects: The large size of the tert-butyl group significantly hinders the approach of an electrophile to the adjacent ortho position (position 3). The methyl group is considerably smaller and presents less of a steric barrier to the adjacent ortho position (position 6).
Considering these factors, the expected order of reactivity for the available positions on the 2-tert-butyltoluene ring is:
Position 4 (para to methyl, meta to tert-butyl) > Position 6 (ortho to methyl, meta to tert-butyl) > Position 5 (meta to methyl, para to tert-butyl) > Position 3 (ortho to tert-butyl, meta to methyl)
The primary site of substitution is anticipated to be the 4-position, as it is electronically activated by the para-directing methyl group and is the least sterically hindered position. The 6-position is also activated but is sterically more hindered than the 4-position. The 5-position is sterically accessible but electronically less favored as it is meta to the methyl group. The 3-position is both sterically hindered by the tert-butyl group and electronically disfavored.
Nitration
The nitration of 2-tert-butyltoluene introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group for further synthetic transformations. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile.
Data Presentation
| Product | Position of Nitration | Expected Major/Minor | Reference |
| 2-tert-Butyl-1-methyl-4-nitrobenzene | 4 | Major | General Principles |
| 2-tert-Butyl-1-methyl-6-nitrobenzene | 6 | Minor | General Principles |
| 2-tert-Butyl-1-methyl-5-nitrobenzene | 5 | Minor | General Principles |
| 2-tert-Butyl-1-methyl-3-nitrobenzene | 3 | Very Minor/Not Observed | General Principles |
Experimental Protocol: General Procedure for Aromatic Nitration
This protocol is a general method for the nitration of aromatic compounds and can be adapted for 2-tert-butyltoluene.
Materials:
-
2-tert-Butyltoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Diethyl ether or Dichloromethane (B109758)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
-
In a separate flask, dissolve 2-tert-butyltoluene in a suitable inert solvent like dichloromethane or use it neat.
-
Cool the solution of the aromatic substrate in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-tert-butyltoluene, keeping the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to separate the isomers.
Mandatory Visualization
The Historical Significance and Synthetic Evolution of 1-tert-Butyl-2-methylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl-2-methylbenzene (B89558), an alkylated aromatic hydrocarbon, holds a notable position in the historical and developmental narrative of organic chemistry. Its significance stems primarily from its role as a key intermediate in the synthesis of various organic compounds and the profound steric and electronic influences of its tert-butyl group, which have been instrumental in advancing the understanding of reaction mechanisms. This technical guide provides a comprehensive overview of the historical context, synthesis methodologies, and physicochemical properties of this compound. It includes a comparative analysis of traditional and modern synthetic routes, detailed experimental protocols, and a summary of its key quantitative data.
Historical Context and Significance
The story of this compound is intrinsically linked to the development of Friedel-Crafts alkylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877.[1][2][3] This reaction provided a novel method for attaching alkyl groups to aromatic rings, opening up new avenues for the synthesis of a vast array of organic molecules.[4]
In the mid-20th century, this compound gained industrial relevance as a crucial intermediate in the production of p-tert-butylbenzoic acid, a precursor for manufacturing alkyd resins and polymerization regulators. The steric bulk of the tert-butyl group is a defining feature, making this molecule a valuable tool for studying steric hindrance and its effects on reaction pathways and molecular conformations.[5] The unique substitution pattern of this compound, with a bulky tert-butyl group ortho to a methyl group, has made it a subject of interest in studies of conformational analysis and electrophilic aromatic substitution.
Synthesis Methodologies: From Traditional to Modern Approaches
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of toluene (B28343). Over the years, the methodologies have evolved from using corrosive and non-selective homogeneous catalysts to more environmentally benign and shape-selective solid acid catalysts.
Traditional Approach: Friedel-Crafts Alkylation with Lewis Acids
The classical synthesis involves the reaction of toluene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] While effective, this method suffers from several drawbacks, including catalyst deactivation, equipment corrosion, and the formation of a mixture of ortho, meta, and para isomers, which necessitates challenging separation processes.
Modern Approach: Shape-Selective Catalysis with Zeolites
To overcome the limitations of traditional methods, modern organic synthesis has shifted towards the use of solid acid catalysts, particularly zeolites.[6][7] Zeolites offer significant advantages, including reusability, reduced corrosion, and, most importantly, shape selectivity. The well-defined pore structure of certain zeolites can sterically hinder the formation of bulkier isomers, leading to a higher yield of the desired product.[8] For instance, zeolites like H-Y, H-MOR, and H-BEA have been successfully employed in the tert-butylation of toluene, demonstrating improved selectivity.[6][7]
Quantitative Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| CAS Number | 1074-92-6 |
| Boiling Point | 190.3 °C at 760 mmHg[9] |
| Melting Point | -50.32 °C[9] |
| Density | 0.859 g/cm³[9] |
| Refractive Index | 1.485[9] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.31 (s, 4H, Ar-H), 1.31 (s, 9H, C(CH₃)₃), 2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 148.0, 135.0, 129.0, 128.5, 126.0, 125.5 (aromatic carbons), 34.5 (quaternary C), 31.5 (tert-butyl CH₃), 19.5 (methyl C) |
| Mass Spectrum (m/z) | 148 (M+), 133, 91, 57 |
Table 3: Comparative Performance of Catalysts in Toluene tert-Butylation
| Catalyst | Alkylating Agent | Temperature (°C) | Toluene Conversion (%) | p-tert-Butyltoluene Selectivity (%) |
| AlCl₃ | tert-Butyl Chloride | 25 | High | Low (mixture of isomers) |
| H-Y Zeolite | tert-Butanol (B103910) | 120 | ~30 | ~89[6] |
| H-MOR Zeolite | tert-Butanol | 180 | ~66 | ~84[7] |
| H-BEA Zeolite | tert-Butanol | 180 | High | Moderate |
Experimental Protocols
Traditional Synthesis: Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride using AlCl₃
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
-
Charge the flask with anhydrous toluene and anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add tert-butyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
Quench the reaction by slowly adding ice-cold 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by fractional distillation to separate the isomers.
Modern Synthesis: Vapor-Phase tert-Butylation of Toluene over USY Zeolite
Materials:
-
Ultra-stable Y (USY) zeolite catalyst
-
Toluene
-
tert-Butanol
-
Fixed-bed down-flow stainless steel reactor
-
Gas chromatograph (for product analysis)
Procedure:
-
Activate the USY zeolite catalyst by calcining at 550 °C for 3 hours prior to the reaction.
-
Pack the calcined catalyst into a fixed-bed reactor.
-
Heat the reactor to the desired reaction temperature (e.g., 120 °C) under a nitrogen flow.
-
Prepare a feed mixture of toluene and tert-butanol (e.g., a molar ratio of 2:1).
-
Introduce the feed mixture into the reactor at a defined liquid hourly space velocity (LHSV), for example, 2 mL/g·h.[8]
-
Collect the product stream at the reactor outlet.
-
Analyze the product mixture using gas chromatography to determine the conversion of toluene and the selectivity for this compound and other isomers.
Mandatory Visualizations
Friedel-Crafts Alkylation Mechanism
Caption: Mechanism of Friedel-Crafts Alkylation of Toluene.
Synthetic Workflow: Traditional vs. Modern
Caption: Comparative workflow of traditional and modern synthesis of tert-butylated toluenes.
Conclusion
This compound serves as a compelling case study in the evolution of synthetic organic chemistry. Its journey from a product of early Friedel-Crafts reactions to a target of highly selective modern catalytic processes highlights the continuous drive for efficiency, selectivity, and sustainability in chemical synthesis. The profound steric influence of the tert-butyl group continues to make this and related molecules valuable substrates for fundamental studies in physical organic chemistry and valuable building blocks in the development of new materials and pharmaceuticals. This guide provides a foundational understanding for researchers and professionals engaged in these fields.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]
- 4. purechemistry.org [purechemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
Understanding the Aromaticity of Substituted Benzenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methods used to understand and quantify the aromaticity of substituted benzenes. Aromatic systems are fundamental scaffolds in a vast array of chemical compounds, particularly in the realm of pharmaceuticals. The electronic nature of the benzene (B151609) ring, and consequently its aromaticity, can be finely tuned by the introduction of substituents. This modulation of aromaticity has profound implications for a molecule's reactivity, stability, and intermolecular interactions, making it a critical consideration in drug design and development.
This guide will delve into the theoretical underpinnings of substituent effects on aromaticity, detail the experimental and computational protocols for its quantification, and provide a practical context within drug development by examining the role of substituted benzenes in enzyme inhibition.
The Influence of Substituents on Benzene's Aromaticity
The aromaticity of a benzene ring is a manifestation of its cyclic, planar structure with a continuous system of delocalized π-electrons. Substituents can either enhance or diminish this aromatic character by altering the electron density within the ring. These effects are broadly categorized into two types: inductive and resonance effects.
-
Inductive Effects (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the ring carbon atom. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CF₃, halogens) pull electron density away from the ring, generally decreasing its aromaticity. Conversely, electron-donating groups (EDGs) that are less electronegative than carbon (e.g., alkyl groups) can push electron density into the ring, slightly influencing its aromaticity.
-
Resonance Effects (R): This effect involves the delocalization of π-electrons between the substituent and the benzene ring. Substituents with lone pairs of electrons (e.g., -NH₂, -OH, -OR) can donate this electron density to the ring through resonance, increasing the electron density, particularly at the ortho and para positions. Conversely, substituents with π-bonds to electronegative atoms (e.g., -C=O, -CN, -NO₂) can withdraw electron density from the ring via resonance.
The overall effect of a substituent is a combination of its inductive and resonance effects. For instance, halogens are inductively withdrawing but have a resonance-donating effect. In their case, the inductive effect typically dominates, leading to a net deactivation of the ring in electrophilic aromatic substitution reactions.[1][2]
The interplay of these effects is crucial for predicting the reactivity and regioselectivity of substituted benzenes in chemical reactions, a cornerstone of synthetic organic chemistry and medicinal chemistry.
Figure 1: Logical relationship between a substituent and its influence on the aromaticity and properties of the benzene ring.
Quantitative Measures of Aromaticity
Aromaticity is not a directly measurable physical observable, but its effects can be quantified using various indices derived from experimental data and computational chemistry. The most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE).
Harmonic Oscillator Model of Aromaticity (HOMA)
HOMA is a geometry-based index that quantifies the degree of bond length equalization in a cyclic system. It is based on the principle that a perfect aromatic system, like benzene, has uniform bond lengths, while non-aromatic or anti-aromatic systems exhibit significant bond length alternation. The HOMA index is calculated using the following formula:
HOMA = 1 - [α/n * Σ(Ropt - Ri)²]
where:
-
n is the number of bonds in the ring.
-
α is a normalization constant.
-
Ropt is the optimal bond length for a given bond type in a fully aromatic system.
-
Ri is the actual bond length of the i-th bond in the molecule.
A HOMA value of 1 indicates a fully aromatic system, while a value of 0 or negative values suggest non-aromatic or anti-aromatic character, respectively.
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity that is computationally determined. It is defined as the negative of the magnetic shielding calculated at a specific point in space, typically at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1) at 1 Å). The underlying principle is that the delocalized π-electrons in an aromatic ring generate a ring current when placed in an external magnetic field. This induced ring current creates a shielding effect inside the ring and a deshielding effect outside the ring.
-
Negative NICS values are indicative of a diatropic ring current and are associated with aromaticity.
-
Positive NICS values suggest a paratropic ring current, which is a characteristic of anti-aromatic systems.
-
NICS values close to zero are typical for non-aromatic compounds.
NICS(1) is often considered a better indicator of π-electron delocalization as it minimizes the influence of σ-electron contributions.
Aromatic Stabilization Energy (ASE)
ASE is an energetic criterion that quantifies the extra stability of an aromatic compound compared to a hypothetical non-aromatic reference compound with the same atomic composition and connectivity. ASE is typically calculated using quantum chemical methods through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.
A common approach is the Isomerization Stabilization Energy (ISE), where the energy difference between the aromatic compound and a non-aromatic isomer is calculated. For example, the ISE for benzene can be calculated from the energy difference between toluene (B28343) (methylbenzene) and its non-aromatic isomer, 5-methylene-1,3-cyclohexadiene.[3][4] A positive ASE value indicates aromatic stabilization.
Data Presentation: Aromaticity Indices of Monosubstituted Benzenes
The following table summarizes the HOMA and NICS(1) values for a series of monosubstituted benzenes. These values are indicative of how different functional groups modulate the aromaticity of the benzene ring. Note that the specific values can vary depending on the computational method and basis set used for their calculation.
| Substituent (X) | HOMA | NICS(1) (ppm) |
| -H | 1.000 | -10.2 |
| -CH₃ | 0.993 | -9.9 |
| -NH₂ | 0.982 | -8.8 |
| -OH | 0.986 | -9.1 |
| -F | 0.988 | -9.2 |
| -Cl | 0.987 | -9.3 |
| -Br | 0.987 | -9.3 |
| -CN | 0.984 | -9.7 |
| -NO₂ | 0.970 | -9.9 |
| -CHO | 0.981 | -9.6 |
| -COOH | 0.982 | -9.6 |
| -CF₃ | 0.981 | -9.8 |
Note: The values presented are representative and have been compiled from various computational studies. The exact values can differ based on the level of theory and basis set employed in the calculations.
Experimental and Computational Protocols
Protocol for HOMA Calculation from X-ray Crystallography Data
The determination of HOMA values from experimental data relies on high-quality single-crystal X-ray diffraction data.
Figure 2: Experimental workflow for the determination of the HOMA index.
Step-by-Step Procedure:
-
Crystal Growth: High-quality single crystals of the substituted benzene derivative are grown. This is often the most challenging step.
-
X-ray Diffraction Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure and refine the atomic positions. This yields a model of the molecule with precise bond lengths and angles.
-
Obtain Crystallographic Information File (CIF): The final refined structure is typically reported in a CIF file, which contains all the crystallographic information, including the atomic coordinates and bond lengths.
-
Extract C-C Bond Lengths (Ri): The C-C bond lengths of the benzene ring are extracted from the CIF file.
-
Apply HOMA Formula: The extracted bond lengths are used in the HOMA formula with the appropriate parameters for C-C bonds (Ropt = 1.388 Å, α = 257.7) to calculate the HOMA index.
Protocol for NICS Calculation using NMR Spectroscopy and Computational Chemistry
NICS values are not directly measured by NMR but are calculated using computational methods. Experimental NMR data can provide insights into the magnetic environment of the ring, which correlates with NICS values. The computational protocol is as follows:
Figure 3: Computational workflow for the determination of the NICS index.
Step-by-Step Computational Procedure:
-
Build Molecular Structure: The 3D structure of the substituted benzene is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a suitable quantum chemical method (e.g., Density Functional Theory - DFT) and basis set (e.g., 6-311+G(d,p)). This ensures that the calculations are performed on a stable conformation of the molecule.
-
NMR Shielding Calculation: An NMR calculation is performed on the optimized geometry using a method that is independent of the origin of the magnetic field, such as the Gauge-Independent Atomic Orbital (GIAO) method.
-
Place Ghost Atom (Bq) at Ring Center: A "ghost" atom (a point in space with no electrons or nucleus, often denoted as Bq) is placed at the geometric center of the benzene ring for NICS(0) calculations, or at a specified distance above the center (e.g., 1 Å) for NICS(1) calculations.
-
Extract Isotropic Shielding of Bq: The isotropic magnetic shielding tensor of the ghost atom is extracted from the output of the NMR calculation.
-
NICS = - (Shielding of Bq): The NICS value is obtained by taking the negative of the calculated isotropic shielding value.
Application in Drug Development: Kinase Inhibitors
Substituted benzenes are a ubiquitous feature in the chemical structures of many drugs, including a large class of anticancer agents known as kinase inhibitors. Protein kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6]
Many kinase inhibitors are designed to be competitive with ATP, the natural substrate for kinases, binding to the ATP-binding pocket of the enzyme. The substituted benzene moieties in these inhibitors are crucial for establishing key interactions within the binding site, such as hydrogen bonds and van der Waals interactions. The electronic properties of the substituted benzene ring, modulated by its aromaticity, can significantly influence the binding affinity and selectivity of the inhibitor.
Example: Imatinib (Gleevec) and the Bcr-Abl Kinase
Imatinib is a highly successful kinase inhibitor used to treat chronic myeloid leukemia (CML). CML is characterized by the Bcr-Abl fusion protein, a constitutively active tyrosine kinase. Imatinib binds to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation of the enzyme and thereby inhibiting its activity.
The chemical structure of Imatinib features several substituted benzene rings. The specific substitution pattern on these rings is optimized to provide the necessary hydrogen bonding and hydrophobic interactions within the Abl kinase domain. The aromaticity of these rings contributes to the planarity required for effective stacking and interaction within the binding pocket.
Figure 4: Simplified signaling pathway of Bcr-Abl kinase and its inhibition by Imatinib.
Conclusion
The aromaticity of substituted benzenes is a nuanced and critical property that has far-reaching implications in chemistry and drug discovery. The ability to quantitatively assess changes in aromaticity through indices like HOMA, NICS, and ASE provides researchers with powerful tools to understand structure-activity relationships. For drug development professionals, a deep understanding of how substituents modulate the aromaticity of a benzene scaffold is essential for the rational design of potent, selective, and effective therapeutics. The continued development of both experimental and computational methods will further enhance our ability to harness the subtle yet powerful effects of aromaticity in the creation of novel medicines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-tert-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-2-methylbenzene (B89558), also known as 2-tert-butyltoluene, is an aromatic hydrocarbon with significant applications as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers.[1] Its structure, featuring a bulky tert-butyl group ortho to a methyl group on a benzene (B151609) ring, presents unique steric and electronic properties that influence its reactivity and utility in organic synthesis.[1] This document provides a comprehensive overview of the primary synthesis methods for this compound, with a focus on the widely employed Friedel-Crafts alkylation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the efficient and selective synthesis of this compound.
Synthesis Methodologies
The most prevalent method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene (B28343).[1][2] This electrophilic aromatic substitution reaction involves the reaction of toluene with a tert-butylating agent in the presence of a Lewis acid or protic acid catalyst. The tert-butyl carbocation, generated in situ, attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-directing activator; however, the bulky nature of the tert-butyl electrophile generally favors substitution at the less sterically hindered para position, yielding 4-tert-butyltoluene (B18130) as the major product.[2] Consequently, the synthesis of this compound often results in a mixture of ortho and para isomers, which necessitates subsequent separation, typically by distillation.[1]
Key variations of the Friedel-Crafts alkylation for producing tert-butylated toluenes include the use of different alkylating agents and catalyst systems:
-
Alkylation with tert-Butyl Chloride: A common laboratory-scale method employing tert-butyl chloride as the alkylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]
-
Alkylation with tert-Butyl Alcohol: An alternative approach that uses tert-butyl alcohol, often with solid acid catalysts like zeolites, which can offer improved handling and environmental profiles compared to traditional Lewis acids.[1][3]
-
Alkylation with Isobutylene: This method is frequently used in industrial settings and typically employs strong protic acids like sulfuric acid or solid acid catalysts.[1][4]
Quantitative Data Summary
The selection of reactants and catalysts significantly impacts the conversion, yield, and isomeric selectivity of the tert-butylation of toluene. The following table summarizes key quantitative data from various reported synthesis methods. It is important to note that many studies focus on maximizing the yield of the para-isomer.
| Alkylating Agent | Catalyst | Temperature (°C) | Toluene Conversion (%) | Selectivity for this compound (%) | Yield (%) | Reference |
| tert-Butyl Chloride | AlCl₃ (5 wt%) | 50 | - | - | 51.2 (total isomers) | [1] |
| tert-Butyl Alcohol | Fe₂O₃(20%)/Hβ Zeolite | 190 | 54.7 | 18.5 (ortho) vs 81.5 (para) | - | [1][3] |
| Isobutylene | H-MOR / H-BEA Zeolites | 180 | 40-45 | ~32 (ortho) vs ~68 (para) | - | [5] |
| tert-Butyl Acetate | Al-MCM-41 | Vapor Phase | - | - | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride
This protocol describes a general laboratory procedure for the synthesis of a mixture of tert-butyltoluene isomers.
Materials:
-
Toluene, anhydrous
-
tert-Butyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Dichloromethane or diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture. Place the flask in an ice bath.
-
Reactant Charging: Charge the flask with anhydrous toluene. With continuous stirring, slowly and carefully add anhydrous aluminum chloride to the toluene. The addition of AlCl₃ can be exothermic.
-
Addition of Alkylating Agent: Measure the required amount of tert-butyl chloride and place it in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over a period of 15-20 minutes. Maintain the reaction temperature between 0-5°C during the addition, as the reaction is exothermic.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 1 hour to ensure the reaction proceeds to completion.[2] Hydrogen chloride gas will be evolved during the reaction.
-
Quenching: Carefully quench the reaction by slowly adding crushed ice to the reaction mixture with vigorous stirring. Subsequently, add cold water to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. The organic layer, containing the product, will separate from the aqueous layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄. Filter to remove the drying agent and remove the solvent (unreacted toluene and any extraction solvent) using a rotary evaporator.
-
Purification: The resulting crude product is a mixture of ortho- and para-tert-butyltoluene. The isomers can be separated by fractional distillation.
Visualized Workflows
Diagram 1: Friedel-Crafts Alkylation of Toluene
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism Overview
Caption: Simplified mechanism of Friedel-Crafts alkylation of toluene.
References
Application Notes and Protocols for the Friedel-Crafts Alkylation of Toluene
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1][2][3] This application note provides a detailed protocol for the alkylation of toluene (B28343), a widely used reaction in the synthesis of various chemical intermediates.[4] Toluene, an activated aromatic compound, readily undergoes electrophilic aromatic substitution. The methyl group directs incoming substituents to the ortho and para positions.[5] This document will focus on the alkylation of toluene with tert-butyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst, a common and illustrative example of this reaction class.[5] The primary product, 4-tert-butyltoluene (B18130), is a valuable intermediate in the production of fragrances, pharmaceuticals, and polymers.[4][5] Due to steric hindrance from the bulky tert-butyl group, the para isomer is the major product.[5][6]
Reaction Mechanism and Principles
The Friedel-Crafts alkylation of toluene with tert-butyl chloride is a classic example of an electrophilic aromatic substitution reaction.[1] The mechanism involves the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), abstracts the chloride from tert-butyl chloride to form a tert-butyl carbocation. This carbocation is a potent electrophile.[1][5]
-
Electrophilic Attack: The electron-rich π system of the toluene ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][7]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the tert-butyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]
Quantitative Data Summary
The efficiency of the Friedel-Crafts alkylation of toluene is influenced by various factors, including the catalyst, alkylating agent, temperature, and reaction time. The following table summarizes representative data from different catalytic systems.
| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Toluene Conversion (%) | 4-tert-Butyltoluene Selectivity (%) | Reference |
| AlCl₃ | tert-butyl chloride | 0 - 5 | 1 - 2 | High | Predominantly para isomer | [5][6] |
| Fe₂O₃/Hβ | tert-butyl alcohol | 190 | 4 | 54.7 | 81.5 | [8] |
| Hβ | tert-butyl alcohol | 190 | 4 | 58.4 | 67.3 | [8] |
Experimental Protocol: Synthesis of 4-tert-Butyltoluene
This protocol details the procedure for the Friedel-Crafts alkylation of toluene with tert-butyl chloride using an aluminum chloride catalyst.
Materials and Equipment:
-
Reagents: Anhydrous toluene, tert-butyl chloride, anhydrous aluminum chloride (AlCl₃), ice, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and a suitable solvent for extraction (e.g., diethyl ether or dichloromethane).[1][4][5]
-
Equipment: A dry three-necked round-bottom flask, a magnetic stirrer and stir bar, a dropping funnel, a reflux condenser with a drying tube or gas outlet to a scrubbing system, an ice bath, a separatory funnel, and a rotary evaporator.[5][9]
Procedure:
1. Reaction Setup:
-
Assemble a clean and dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Protect the apparatus from atmospheric moisture by attaching a drying tube filled with a suitable desiccant (e.g., calcium chloride) to the top of the condenser.[5] The evolving HCl gas should be vented through a proper scrubbing system, such as a trap containing a dilute sodium hydroxide (B78521) solution.[5]
2. Reagent Charging:
-
In a fume hood, charge the three-necked flask with anhydrous toluene. A molar excess of toluene relative to the alkylating agent is recommended to minimize polyalkylation.[6]
-
Cool the flask in an ice bath to maintain a temperature between 0-5°C.[5]
-
Carefully and slowly add anhydrous aluminum chloride to the stirred toluene. The addition of AlCl₃ can be exothermic.[5]
3. Addition of Alkylating Agent:
-
Measure the required amount of tert-butyl chloride and place it in the dropping funnel.
-
Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes.[5]
-
It is crucial to maintain the reaction temperature between 0-5°C during the addition to control the exothermic reaction and minimize side reactions.[5]
4. Reaction:
-
After the complete addition of tert-butyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture for an additional 1-2 hours to ensure the reaction proceeds to completion.[6][9]
5. Work-up:
-
Quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[4][9]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[4][9]
6. Product Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[5]
-
Filter the drying agent from the organic solution.
-
Remove the unreacted toluene and any extraction solvent using a rotary evaporator.[5]
-
The crude product can be purified by fractional distillation to obtain pure 4-tert-butyltoluene. The boiling point of 4-tert-butyltoluene is approximately 192°C.[5][10]
Safety Precautions
-
Anhydrous Aluminum Chloride: AlCl₃ is a corrosive and moisture-sensitive solid that reacts violently with water, releasing heat and toxic HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
tert-Butyl Chloride: This is a flammable and volatile liquid. Avoid inhalation and contact with skin and eyes.
-
Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin.
-
HCl Gas: The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood, and the evolving gas should be scrubbed.[5]
-
Exothermic Reaction: The reaction is exothermic, and proper temperature control is essential to prevent the reaction from becoming too vigorous.[5][12]
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 4-tert-butyltoluene.
References
- 1. cerritos.edu [cerritos.edu]
- 2. dl.icdst.org [dl.icdst.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 4-tert-Butyltoluene | 98-51-1 [chemicalbook.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. websites.umich.edu [websites.umich.edu]
Applications of 1-tert-Butyl-2-methylbenzene in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-2-methylbenzene (B89558), an alkyl-substituted aromatic hydrocarbon, serves as a versatile starting material and intermediate in organic synthesis. Its unique substitution pattern, featuring a sterically bulky tert-butyl group ortho to a methyl group, imparts distinct reactivity and selectivity in various transformations. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, including electrophilic aromatic substitution and oxidation reactions. The information presented is intended to guide researchers in the strategic use of this compound for the synthesis of more complex molecules relevant to the pharmaceutical and materials science industries.
Core Applications and Reaction Protocols
Electrophilic Aromatic Substitution
The presence of two electron-donating alkyl groups activates the benzene (B151609) ring of this compound towards electrophilic attack. The tert-butyl group is a bulky ortho-, para-directing group, while the methyl group is also ortho-, para-directing.[1] Due to the significant steric hindrance imposed by the tert-butyl group at the 3-position, and the methyl group at the 1-position, electrophilic substitution is sterically hindered at these positions. The para position to the tert-butyl group (position 5) and the para position to the methyl group (position 4) are the most electronically activated and sterically accessible sites for substitution.
Nitration introduces a nitro group onto the aromatic ring, a crucial functionalization for the synthesis of anilines and other nitrogen-containing compounds. The following protocol is adapted from the nitration of the isomeric p-tert-butyltoluene and may require optimization for this compound.[1]
Experimental Protocol: Nitration
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 37 g (0.25 mol) | Starting material |
| Acetic Anhydride (B1165640) | 100 mL | Solvent |
| Nitric Acid (conc.) | 15.8 mL (0.38 mol) | Nitrating agent |
| Acetic Anhydride | 50 mL | To dissolve nitric acid |
| Temperature | -70 °C to 0 °C | Controlled reaction temperature |
| Reaction Time | 20 minutes at 0 °C |
Procedure:
-
A solution of this compound (37 g, 0.25 mol) in acetic anhydride (100 mL) is cooled to -70 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
A cold solution of nitric acid (15.8 mL, 0.38 mol) in acetic anhydride (50 mL) is prepared separately and added dropwise to the stirred solution of the arene.
-
The reaction mixture is allowed to warm to 0 °C and held at this temperature for 20 minutes.
-
The reaction is then cooled back to -70 °C before quenching and workup.
-
Workup involves careful addition of a quenching agent (e.g., ice-water) followed by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washing of the organic layer with saturated sodium bicarbonate solution and brine, drying over anhydrous magnesium sulfate, and removal of the solvent under reduced pressure.
-
The product distribution would need to be determined by analytical techniques such as GC-MS or NMR spectroscopy, with the major products expected to be 4-nitro-1-tert-butyl-2-methylbenzene and 5-nitro-1-tert-butyl-2-methylbenzene.
Logical Workflow for Electrophilic Nitration
Caption: Workflow for the nitration of this compound.
Friedel-Crafts acylation introduces an acyl group to the aromatic ring, a key step in the synthesis of ketones. The following is a general protocol that can be adapted for the acylation of this compound.
Experimental Protocol: Friedel-Crafts Acylation
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 0.050 mol | Starting material |
| Acetyl Chloride | 0.055 mol (1.1 equiv) | Acylating agent |
| Aluminum Chloride (anhydrous) | 0.060 mol (1.2 equiv) | Lewis acid catalyst |
| Dichloromethane (B109758) | 20 mL | Solvent |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 15 minutes at RT after addition |
Procedure:
-
Anhydrous aluminum chloride (0.060 mol) is suspended in dichloromethane (10 mL) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.
-
A solution of acetyl chloride (0.055 mol) in dichloromethane (5 mL) is added dropwise to the stirred suspension.
-
A solution of this compound (0.050 mol) in dichloromethane (5 mL) is then added dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 15 minutes.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice (25 g) and concentrated HCl (15 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification can be achieved by distillation or column chromatography. The major products are expected to be 4-acetyl-1-tert-butyl-2-methylbenzene and 5-acetyl-1-tert-butyl-2-methylbenzene.
Signaling Pathway for Friedel-Crafts Acylation
Caption: Formation of the acylium ion and its reaction with the arene.
Oxidation of the Methyl Group
The methyl group of this compound can be oxidized to a carboxylic acid, providing a route to 2-tert-butyl-6-methylbenzoic acid, a potentially useful building block in medicinal chemistry. Strong oxidizing agents are typically required for this transformation.
Experimental Protocol: Oxidation (General)
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1 equivalent | Starting material |
| Potassium Permanganate (B83412) (KMnO4) | 2-3 equivalents | Oxidizing agent |
| Water/Pyridine (B92270) | - | Solvent system |
| Temperature | Reflux | |
| Reaction Time | Several hours | Monitor by TLC |
Procedure:
-
This compound is dissolved in a mixture of water and pyridine (to aid solubility).
-
Potassium permanganate is added portion-wise to the heated (reflux) solution.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is filtered off.
-
The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
The product, 2-tert-butyl-6-methylbenzoic acid, is collected by filtration, washed with cold water, and dried.
Note: The tert-butyl group is generally resistant to oxidation under these conditions.
Experimental Workflow for Oxidation
Caption: Workflow for the oxidation of the methyl group.
Summary of Quantitative Data
The following table summarizes the expected outcomes for the described reactions. Note that the data for this compound are estimations based on reactions with similar compounds and would require experimental verification.
| Reaction | Starting Material | Major Product(s) | Expected Yield | Key Reaction Conditions |
| Nitration | This compound | 4-Nitro-1-tert-butyl-2-methylbenzene & 5-Nitro-1-tert-butyl-2-methylbenzene | Moderate to High | HNO3, Acetic Anhydride, 0 °C |
| Friedel-Crafts Acylation | This compound | 4-Acetyl-1-tert-butyl-2-methylbenzene & 5-Acetyl-1-tert-butyl-2-methylbenzene | Good | Acetyl Chloride, AlCl3, CH2Cl2, 0 °C to RT |
| Oxidation | This compound | 2-tert-Butyl-6-methylbenzoic Acid | Variable | KMnO4, H2O/Pyridine, Reflux |
Conclusion
This compound is a valuable substrate in organic synthesis, offering pathways to a variety of functionalized aromatic compounds. The steric hindrance provided by the tert-butyl group plays a crucial role in directing the regiochemical outcome of electrophilic aromatic substitution reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound. It is important to note that the provided protocols, especially for oxidation, are general and will likely require optimization to achieve desired yields and purity for specific research and development applications.
References
Application Notes and Protocols for 2-tert-Butyltoluene as a Non-Polar Solvent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-tert-butyltoluene as a non-polar solvent, including its physical properties, safety information, and potential applications in common chemical reactions. While specific literature examples of 2-tert-butyltoluene as a primary solvent in Grignard, Suzuki, and Buchwald-Hartwig reactions are limited, this document provides standard protocols in the closely related solvent, toluene (B28343), and discusses the potential implications of substituting with 2-tert-butyltoluene based on its physical characteristics.
Physicochemical Properties of Alkylated Toluenes
The choice of a non-polar solvent can significantly influence reaction kinetics, solubility of reactants and catalysts, and product purification. The following table summarizes the key physical properties of 2-tert-butyltoluene and related alkylated aromatic solvents.[1]
| Property | 2-tert-Butyltoluene | 4-tert-Butyltoluene | p-Cymene (4-isopropyltoluene) | Toluene |
| CAS Number | 1074-92-6[1][2][3] | 98-51-1[1] | 99-87-6[1] | 108-88-3 |
| Molecular Formula | C₁₁H₁₆[1][2][3] | C₁₁H₁₆[1] | C₁₀H₁₄[1] | C₇H₈ |
| Molecular Weight ( g/mol ) | 148.25[1] | 148.25[1] | 134.22[1] | 92.14 |
| Boiling Point (°C) | 187-188[1] | 192-193[1] | 177[1] | 111 |
| Melting Point (°C) | -52[1] | -52[1] | -68[1] | -95 |
| Density (g/mL at 20°C) | 0.873[1] | 0.866[1] | 0.857[1] | 0.867 |
Safety and Handling
2-tert-Butyltoluene is a combustible liquid and should be handled with appropriate safety precautions.[4]
-
Hazards : Harmful if swallowed and may cause respiratory irritation.[4]
-
Handling : Use in a well-ventilated area, away from heat, sparks, and open flames. Wear protective gloves, eye protection, and appropriate respiratory protection.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
Application in Chemical Reactions: Protocols in Toluene and Comparative Analysis
The following sections provide detailed experimental protocols for key chemical reactions where a non-polar aromatic solvent is typically employed. These protocols are based on established literature using toluene. A comparative analysis follows each section to guide researchers on the potential use of 2-tert-butyltoluene as a substitute.
Grignard Reaction
Grignard reactions are fundamental for forming carbon-carbon bonds. They are highly sensitive to protic solvents and are typically carried out in ethereal solvents. However, for specific applications, especially at higher temperatures, toluene can be used as a co-solvent or, in some cases, as the primary solvent with a coordinating agent.
Experimental Protocol: Grignard Reaction in Toluene (with a coordinating agent)
This protocol describes the formation of a Grignard reagent in toluene with the addition of a coordinating ether.
Figure 1: General workflow for a Grignard reaction in toluene.
Methodology:
-
Preparation : All glassware should be oven-dried and assembled hot under a stream of inert gas (Nitrogen or Argon).
-
Initiation : To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Solvent Addition : Add anhydrous toluene and a coordinating agent such as THF (in a ratio of 3:1 to 1:1 v/v) to the flask.
-
Grignard Formation : Add a small portion of the alkyl or aryl halide (1.0 equivalent) to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining halide dropwise as a solution in anhydrous toluene, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux until the magnesium is consumed.
-
Reaction with Electrophile : Cool the freshly prepared Grignard reagent to 0 °C. Add the electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) dropwise as a solution in anhydrous toluene.
-
Work-up : After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography.
Comparative Analysis with 2-tert-Butyltoluene:
-
Higher Boiling Point : The significantly higher boiling point of 2-tert-butyltoluene (187-188 °C) compared to toluene (111 °C) would allow for reactions to be conducted at much higher temperatures. This could be advantageous for the formation of Grignard reagents from less reactive halides, such as aryl chlorides.
-
Steric Hindrance : The bulky tert-butyl group in 2-tert-butyltoluene could potentially influence the solvation of the Grignard reagent. This might affect its reactivity and aggregation state, which could in turn impact the reaction rate and selectivity.
-
Solubility : The solubility of reactants and intermediates might differ in 2-tert-butyltoluene compared to toluene, which could be a factor in reaction efficiency.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and halides or triflates. Toluene is a common solvent for this reaction, often in a biphasic system with an aqueous base.
Experimental Protocol: Suzuki-Miyaura Coupling in Toluene
This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
References
- 1. [PDF] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? | Semantic Scholar [semanticscholar.org]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. scispace.com [scispace.com]
- 4. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Liquid-Phase Oxidation of 1-tert-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alkylaromatics is a cornerstone of synthetic organic chemistry, providing essential intermediates for the pharmaceutical, agrochemical, and materials science industries. 1-tert-Butyl-2-methylbenzene (B89558), an ortho-substituted aromatic hydrocarbon, can be selectively oxidized at the methyl group to yield valuable products such as 2-tert-butylbenzyl alcohol, 2-tert-butylbenzaldehyde, and ultimately 2-tert-butylbenzoic acid. These products serve as critical building blocks in the synthesis of more complex molecules.
This document provides detailed protocols for the liquid-phase oxidation of this compound, primarily focusing on catalytic methods employing molecular oxygen or air as the oxidant. While specific quantitative data for the oxidation of the ortho-isomer (this compound) is not extensively available in the public domain, comprehensive data for the closely related para-isomer (4-tert-butyltoluene) is presented as a strong predictive model. The experimental conditions and outcomes for the para-isomer offer a robust starting point for the optimization of the oxidation of this compound. The steric hindrance in the ortho-isomer may influence reaction rates and selectivity, potentially requiring adjustments to the reaction parameters.
Key Signaling Pathways and Logical Relationships
The liquid-phase oxidation of this compound is a free-radical chain reaction. The general pathway involves the initiation, propagation, and termination steps. The catalyst, typically a transition metal salt, plays a crucial role in the initiation and the decomposition of intermediate hydroperoxides.
Caption: Free-radical chain mechanism for the oxidation of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the liquid-phase oxidation of alkylaromatics, particularly para-tert-butyltoluene.[1] These serve as a detailed guide for setting up and performing the oxidation of this compound.
Protocol 1: Catalytic Oxidation using Cobalt Naphthenate and Molecular Oxygen
This protocol describes the liquid-phase oxidation of this compound using a cobalt-based catalyst and molecular oxygen.
Materials:
-
This compound (Substrate)
-
Cobalt (II) naphthenate (Catalyst)
-
High-purity oxygen
-
Glass reactor with magnetic stirrer, reflux condenser, gas inlet tube, and temperature controller
-
Heating mantle
-
Gas flow meter
-
Apparatus for product analysis (e.g., Gas Chromatography)
Procedure:
-
Reactor Setup: Assemble the glass reactor with the reflux condenser, magnetic stirrer, gas inlet tube, and thermocouple. Ensure all connections are secure.
-
Charging the Reactor: Charge the reactor with a pre-determined amount of this compound (e.g., 90 g).[1]
-
Catalyst Addition: Add the cobalt (II) naphthenate catalyst to the reactor. The optimal catalyst concentration for the para-isomer is around 0.06 g of metal per mole of substrate.[1]
-
Reaction Initiation: Begin stirring the mixture and heat the reactor to the desired temperature (e.g., 140°C).[1]
-
Oxygen Supply: Once the desired temperature is reached, start bubbling oxygen through the reaction mixture via the gas inlet tube at a constant flow rate (e.g., 5 L/h).[1]
-
Monitoring the Reaction: Monitor the reaction progress by taking samples at regular intervals (e.g., every 30 minutes) and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting material and the formation of products.
-
Reaction Termination: Once the desired conversion is achieved, or after a predetermined reaction time, stop the heating and the oxygen flow.
-
Product Work-up: Cool the reaction mixture to room temperature. The crude product can be purified by techniques such as distillation or crystallization.
Protocol 2: Oxidation using tert-Butyl Hydroperoxide (TBHP) as Oxidant
This protocol outlines the use of an organic hydroperoxide as the oxidant, which can sometimes offer milder reaction conditions.
Materials:
-
This compound (Substrate)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution (Oxidant)
-
Cobalt(II) or Manganese(II) acetylacetonate (B107027) (Catalyst)
-
Solvent (e.g., acetonitrile, acetic acid)
-
Three-necked round-bottom flask with a reflux condenser, magnetic stirrer, and dropping funnel
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: Set up the three-necked flask with the reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere.
-
Charging the Reactor: Add this compound and the solvent to the flask.
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80-120°C).
-
Addition of Oxidant: Add the TBHP solution dropwise to the reaction mixture over a period of time using the dropping funnel.
-
Monitoring and Work-up: Monitor the reaction by GC. After completion, cool the mixture and proceed with a suitable work-up procedure, which may include quenching of excess peroxide followed by extraction and purification.
Data Presentation
The following tables summarize quantitative data for the liquid-phase oxidation of para-tert-butyltoluene , which serves as a valuable reference for the oxidation of this compound.
Table 1: Effect of Catalyst on the Oxidation of para-tert-Butyltoluene [1]
| Catalyst | Metal Concentration (g metal/mol substrate) | Temperature (°C) | Oxygen Flow (L/h) | Reaction Time (h) | Conversion (%) | Selectivity to p-tert-butylbenzoic acid (%) |
| Cobalt naphthenate | 0.06 | 140 | 5 | 3 | High | High (Purity of acid >99%) |
| Manganese naphthenate | 0.06 | 140 | 5 | 3 | Moderate | Moderate |
| Chromium naphthenate | 0.06 | 140 | 5 | 3 | Lower | Lower |
| Nickel naphthenate | 0.06 | 140 | 5 | 3 | Low | Low |
Table 2: Effect of Temperature on the Oxidation of para-tert-Butyltoluene with Cobalt Naphthenate Catalyst [1]
| Temperature (°C) | Metal Concentration (g metal/mol substrate) | Oxygen Flow (L/h) | Reaction Time (h) | Purity of p-tert-butylbenzoic acid (%) |
| 130 | 0.06 | 5 | 3 | Not Reported |
| 140 | 0.06 | 5 | 3 | 99.49 |
| 150 | 0.06 | 5 | 3 | 97.08 |
Table 3: Effect of Catalyst Concentration on the Oxidation of para-tert-Butyltoluene [1]
| Catalyst Concentration (g metal/mol substrate) | Temperature (°C) | Oxygen Flow (L/h) | Reaction Time (h) | Purity of p-tert-butylbenzoic acid (%) |
| 0.03 | 140 | 5 | 3 | Not Reported |
| 0.06 | 140 | 5 | 3 | 99.49 |
| 0.09 | 140 | 5 | 3 | 99.84 |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the liquid-phase oxidation of this compound.
Caption: A generalized experimental workflow for liquid-phase oxidation.
References
Application Notes and Protocols for 1-tert-Butyl-2-methylbenzene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-tert-butyl-2-methylbenzene (B89558) as a versatile starting material in the synthesis of pharmaceutical intermediates. While direct synthesis of a marketed drug from this specific molecule is not widely documented in publicly available literature, its strategic functionalization provides access to valuable building blocks for medicinal chemistry. This document details the synthesis of a key amine intermediate and discusses the biological relevance of related substituted phenols.
Application Notes
This compound, also known as 2-tert-butyltoluene, serves as a valuable precursor for the synthesis of more complex molecules due to the directing effects and steric hindrance imparted by its substituents. The tert-butyl group, being bulky and electron-donating, influences the regioselectivity of electrophilic aromatic substitution reactions, primarily directing incoming electrophiles to the ortho and para positions relative to itself. However, the existing methyl group also influences the substitution pattern. This interplay allows for the controlled synthesis of specific isomers.
A significant application of this compound in a pharmaceutical context is its conversion to 2-tert-butyl-6-methylaniline . This aniline (B41778) derivative is a valuable intermediate for the synthesis of various bioactive compounds. The synthesis is typically achieved through a two-step process: nitration of the aromatic ring followed by the reduction of the resulting nitro group. The presence of the sterically demanding tert-butyl group adjacent to the newly introduced amine functionality can be strategically utilized in drug design to modulate receptor binding and metabolic stability.
Furthermore, the tert-butylated phenolic scaffold is prevalent in a variety of bioactive natural products and synthetic compounds. For instance, 2,4-di-tert-butylphenol (B135424) is a well-studied compound with demonstrated antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Its synthesis, while not directly from this compound, illustrates the importance of the tert-butyl phenol (B47542) motif in medicinal chemistry. The biological activities of 2,4-di-tert-butylphenol are attributed to the phenolic hydroxyl group and the steric shielding provided by the bulky tert-butyl groups.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butyl-6-nitrotoluene via Nitration of this compound
This protocol describes the electrophilic nitration of this compound to yield 2-tert-butyl-6-nitrotoluene. The reaction utilizes a standard nitrating mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10 g of this compound to the cold sulfuric acid with vigorous stirring.
-
Prepare the nitrating mixture by cautiously adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of this compound over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice and allow it to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-tert-butyl-6-nitrotoluene.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.
Protocol 2: Synthesis of 2-tert-Butyl-6-methylaniline via Reduction of 2-tert-Butyl-6-nitrotoluene
This protocol details the reduction of the nitro group in 2-tert-butyl-6-nitrotoluene to an amine using tin(II) chloride.
Materials:
-
2-tert-Butyl-6-nitrotoluene
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol
-
Sodium Hydroxide (B78521) (5 M solution)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 5 g of 2-tert-butyl-6-nitrotoluene in 100 mL of ethanol.
-
Add 25 g of tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux and then slowly add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
Continue refluxing the reaction mixture for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield 2-tert-butyl-6-methylaniline.
-
The product can be further purified by distillation under reduced pressure.
Protocol 3: Representative Synthesis of 2,4-Di-tert-butylphenol via Friedel-Crafts Alkylation of Phenol
This protocol provides a general method for the synthesis of the bioactive compound 2,4-di-tert-butylphenol through the alkylation of phenol with tert-butanol (B103910).[4]
Materials:
-
Phenol
-
tert-Butanol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, suspend 10 g of anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 9.4 g of phenol and 14.8 g of tert-butanol in 50 mL of anhydrous dichloromethane.
-
Add the phenol/tert-butanol solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice-cold 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL) and saturated sodium bicarbonate solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography or recrystallization from hexane to afford pure 2,4-di-tert-butylphenol.
Data Presentation
Table 1: Summary of Synthesis of 2-tert-Butyl-6-methylaniline
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | Dichloromethane | 0-10 | 2.5 | 75-85 |
| 2 | Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3 | 80-90 |
Table 2: Physical and Spectral Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₁H₁₆ | 148.25 | Colorless liquid | -52 | 189-190 |
| 2-tert-Butyl-6-nitrotoluene | C₁₁H₁₅NO₂ | 193.24 | Yellow oil | N/A | 125 (10 mmHg) |
| 2-tert-Butyl-6-methylaniline | C₁₁H₁₇N | 163.26 | Colorless to pale yellow liquid | N/A | 235-237 |
| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 206.32 | White crystalline solid | 53-57 | 264 |
Mandatory Visualization
Caption: Synthetic workflow for 2-tert-butyl-6-methylaniline.
Caption: Directing effects in electrophilic substitution.
Caption: Biological activities of 2,4-di-tert-butylphenol.
References
- 1. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
proper storage and handling procedures for 2-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage and handling of 2-tert-butyltoluene. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of research and development activities.
Chemical and Physical Properties
2-tert-butyltoluene is a combustible liquid that is toxic if inhaled or swallowed and causes serious eye irritation.[1] Understanding its physical and chemical properties is essential for safe handling.
Table 1: Physical and Chemical Properties of 2-tert-Butyltoluene
| Property | Value | Unit | Source |
| Molecular Formula | C₁₁H₁₆ | [2][3][4] | |
| Molecular Weight | 148.24 | g/mol | [1][2][3] |
| CAS Number | 1074-92-6 | [1][2][3] | |
| Boiling Point | 473 - 473.6 | K | [3] |
| Melting/Freezing Point | < -25 | °C | |
| 222.83 | K | ||
| Flash Point | 510 | °C | [5] |
| Vapor Density | 4.62 (Air = 1) | [5] | |
| IUPAC Name | 1-tert-butyl-2-methylbenzene | [1][2] |
Storage Procedures
Proper storage of 2-tert-butyltoluene is critical to prevent accidents and maintain its chemical stability.
-
Containers : Store in original, tightly closed containers.[6][7]
-
Location : Keep in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[6][7][8] Store in a locked-up area.[7]
-
Incompatible Materials : Segregate from strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[7][8]
-
Static Discharge : Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[6][7]
Handling Procedures
When handling 2-tert-butyltoluene, all personnel must adhere to the following safety protocols to minimize exposure risk.
-
Ventilation : Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective equipment at all times.
-
Eye and Face Protection : Chemical splash goggles or a face shield are mandatory.[9]
-
Hand Protection : Use chemically resistant gloves (e.g., Viton®, Butyl rubber, Polyvinyl alcohol).[9]
-
Body Protection : Wear a standard laboratory coat. For tasks with a high risk of splashing, an impervious apron or coveralls are recommended.[9]
-
Respiratory Protection : If working outside a fume hood or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][9]
-
-
Hygiene : Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7]
-
Tools : Use only non-sparking tools and explosion-proof equipment.[7][9]
Experimental Protocols
Protocol 4.1: Safe Transfer of 2-tert-Butyltoluene
-
Preparation :
-
Ensure the work area is clean and free of clutter.
-
Verify that a certified chemical fume hood is operational.
-
Assemble all necessary equipment (e.g., receiving vessel, non-sparking funnel, graduated cylinder).
-
Don all required PPE as outlined in Section 3.
-
-
Procedure :
-
Ground and bond both the source and receiving containers to prevent static discharge.[7]
-
Carefully open the source container, being mindful of any potential pressure buildup.[6]
-
Slowly pour the required amount of 2-tert-butyltoluene into the receiving vessel using a non-sparking funnel.
-
Avoid splashing.
-
Securely close both containers immediately after transfer.
-
-
Post-Transfer :
-
Wipe down any minor drips on the exterior of the containers with a compatible absorbent material.
-
Dispose of contaminated materials as hazardous waste.
-
Wash hands thoroughly.
-
Spill and Leak Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuation : Evacuate all non-essential personnel from the spill area.[8][10]
-
Ignition Sources : Remove all sources of ignition.[7][8][10]
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : For small spills, use absorbent paper or other non-combustible absorbent materials like sand, dry lime, or soda ash to pick up the liquid.[8][10] Do not flush into surface water or the sanitary sewer system.[7]
-
Cleanup :
-
Reporting : Report the incident to the appropriate safety officer.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing has stopped, begin rescue breathing. Call a poison center or doctor immediately.[10][11]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water.[10][11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][11]
-
Ingestion : Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[11][12]
Disposal
Dispose of 2-tert-butyltoluene and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][7][11] Use a licensed waste disposal company.[11]
Diagrams
Caption: Decision tree for 2-tert-butyltoluene spill response.
References
- 1. 2-tert-Butyltoluene, 99% | Fisher Scientific [fishersci.ca]
- 2. 2-tert-Butyltoluene (CAS 1074-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-tert-Butyltoluene [webbook.nist.gov]
- 4. 2-tert-Butyltoluene [webbook.nist.gov]
- 5. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. P-TERT-BUTYLTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Application Note: Laboratory Preparation of 1-tert-Butyl-2-methylbenzene
Introduction
1-tert-Butyl-2-methylbenzene (B89558), also known as 2-tert-butyltoluene, is an aromatic hydrocarbon with significant applications as an intermediate in the synthesis of fine chemicals, fragrances, and polymers.[1][2][3] Its preparation is a classic example of electrophilic aromatic substitution. This document provides a detailed protocol for the synthesis of this compound via the Friedel-Crafts alkylation of toluene (B28343) with tert-butyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.
Reaction Principle
The synthesis is achieved through a Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction.[2][4] The mechanism involves the generation of a tert-butyl carbocation from tert-butyl chloride, facilitated by the strong Lewis acid, aluminum chloride (AlCl₃).[1][4] This electrophilic carbocation then attacks the electron-rich aromatic ring of toluene. The methyl group on the toluene ring is an activating, ortho-para director, leading to the formation of a mixture of ortho (this compound) and para (1-tert-butyl-4-methylbenzene) isomers.[1][2] Steric hindrance from the bulky tert-butyl group generally favors the formation of the para isomer, but the ortho product is still formed and can be separated.[1][2]
Experimental Protocol
This protocol details the necessary materials, equipment, and step-by-step procedure for the synthesis.
Materials and Equipment:
-
Reagents:
-
Anhydrous Toluene (C₇H₈)
-
tert-Butyl chloride (C₄H₉Cl)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Ice (H₂O)
-
Deionized Water (H₂O)
-
Diethyl ether (C₄H₁₀O) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
5% Hydrochloric acid (HCl) solution
-
-
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a gas trap (for HCl gas)
-
Heating mantle
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus (for fractional distillation)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and condenser in a fume hood.[4][5] The condenser outlet should be connected to a gas trap to neutralize the evolving HCl gas.
-
Reactant Charging: Place anhydrous toluene into the three-necked flask. While stirring, carefully and slowly add the anhydrous aluminum chloride.[2] The addition can be exothermic. Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.[5]
-
Addition of Alkylating Agent: Measure the required amount of tert-butyl chloride and place it in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 20-30 minutes.[2] It is critical to maintain the reaction temperature between 0-5°C during this addition to minimize side reactions.[2][5]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional hour to ensure the reaction proceeds to completion.[2]
-
Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, add crushed ice to the flask to decompose the aluminum chloride complex.[5] This step is highly exothermic and will release more HCl gas. After the initial vigorous reaction subsides, add cold water to complete the decomposition.[5]
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or another suitable organic solvent. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with 5% HCl solution and then with water.
-
Drying and Solvent Removal: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate.[6] Filter to remove the drying agent and then remove the solvent using a rotary evaporator.
-
Purification: The crude product is a mixture of ortho and para isomers.[1] Purify the mixture and separate the isomers using fractional distillation.[5] Collect the fraction boiling at approximately 190°C, which corresponds to this compound.[3]
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood as toxic and corrosive HCl gas is evolved.[4]
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Toluene and tert-butyl chloride are flammable. Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Optimized Reaction Conditions and Reported Yield
| Parameter | Value | Reference |
|---|---|---|
| Reactant Molar Ratio (Toluene:tert-Butyl Chloride) | 1:1 | [1] |
| Catalyst | Aluminum Chloride (AlCl₃) | [1] |
| Catalyst Loading | 5 wt% | [1] |
| Reaction Temperature | 50°C | [1] |
| Reported Yield (Isomer Mixture) | 51.2% | [1] |
Note: The yield represents the combined mixture of ortho and para isomers. The reaction inherently produces byproducts, including the para-isomer and polyalkylated products, which limits the theoretical yield of the desired ortho-isomer.
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ | [1][3] |
| Molecular Weight | 148.25 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~190.3 - 200°C | [1][3] |
| Melting Point | ~ -50.32°C | [1][3] |
| Density | ~0.89 g/cm³ | [1] |
| Refractive Index | ~1.5075 | [1] |
| CAS Number | 1074-92-6 |[3][7] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol from setup to final product analysis.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Catalytic Alkylation of Toluene Using Zeolite Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic alkylation of toluene (B28343) using various zeolite catalysts. The primary focus is on the selective synthesis of para-xylene (p-xylene), a key intermediate in the production of terephthalic acid for the polyester (B1180765) industry.[1][2] These protocols are designed to guide researchers, scientists, and professionals in the fields of catalysis, materials science, and drug development in setting up and conducting toluene alkylation experiments. This guide covers catalyst preparation, experimental procedures for the alkylation reaction, and product analysis. Quantitative data from various studies are summarized in tabular format for comparative analysis of catalyst performance under different conditions. Additionally, key experimental workflows and reaction mechanisms are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Introduction
The alkylation of toluene over solid acid catalysts, particularly zeolites, is a cornerstone of industrial aromatic chemistry.[1] Zeolites, with their well-defined microporous structures and tunable acidity, offer significant advantages in terms of activity, selectivity, and environmental compatibility compared to traditional Friedel-Crafts catalysts like AlCl3 and HF.[3] The shape-selective nature of certain zeolites, such as ZSM-5, is particularly valuable for directing the alkylation reaction towards the formation of the sterically less hindered p-xylene (B151628) isomer, which is in high demand.[1][4][5] The market for p-xylene is driven by the growing demand for polyethylene (B3416737) terephthalate (B1205515) (PET) plastics and polyester fibers.[2]
The efficiency of toluene alkylation is influenced by several factors, including the type of zeolite catalyst, the nature of the alkylating agent, and the reaction conditions. Various zeolites, including ZSM-5, MCM-22, and Y-type zeolites, have been extensively studied for this reaction.[6][7] Modifications of these zeolites, for instance, through the incorporation of various metals or oxides, can further enhance their catalytic performance by altering their acidity and pore characteristics.[8][9] This document provides a comprehensive overview of the methodologies employed in the study of toluene alkylation, with a focus on providing practical guidance for laboratory-scale experimentation.
Data Presentation: Performance of Various Zeolite Catalysts in Toluene Alkylation
The following tables summarize the quantitative data from several studies on the catalytic alkylation of toluene with different alkylating agents over various zeolite catalysts.
Table 1: Toluene Alkylation with Methanol (B129727)
| Zeolite Catalyst | Si/Al Ratio | Toluene/Methanol Molar Ratio | Temperature (°C) | WHSV (h⁻¹) | Toluene Conversion (%) | p-Xylene Selectivity (%) | Reference |
| HZSM-5 | 25 | 2.5:1 | 480 | 0.010 | - | - | [10] |
| 2.5% Sr/ZSM-5 | - | 1:4 | 500 | 4 | High | Low | [11] |
| 10% Sr/ZSM-5 | - | 1:3 | 450 | 4 | - | High | [11] |
| MCM-22 | - | - | - | - | - | 60 | [2][6] |
| ZSM-5 (large crystals, 2x Si) | - | - | - | 70 | 8 | 60 | [4] |
| CsLSX | 1.01 | - | - | - | 8.5 | - | [12] |
Table 2: Toluene Alkylation with Other Alkylating Agents
| Zeolite Catalyst | Alkylating Agent | Toluene/Alkene Molar Ratio | Temperature (°C) | Catalyst Weight (g) | Conversion (%) | Product Selectivity | Reference |
| Zeolite Y | 1-Heptene | 8:1 | 90 | 0.25 | ~96 (1-heptene) | ~25% (2-heptyltoluene) | [7] |
| Ce-exchanged NaX | Isopropyl alcohol | Varied | 160-240 | - | - | p- and m-cymene | [3] |
| SAPO-5 | Isopropyl alcohol | 2-8 | 180-280 | - | Increases with Si content | High cymene selectivity | [13] |
| HZSM-5 | Isopropanol | - | 330-350 | - | - | 34.3-44.2% 4-IPT | [9] |
| 5% Mg-HZSM-5 | Isopropanol | - | - | - | - | 70.8% 4-IPT | [9] |
| 5% Mg, 3% P-HZSM-5 | Isopropanol | - | - | - | - | 76.2% 4-IPT |
Experimental Protocols
Protocol 1: Preparation of HZSM-5 Zeolite Catalyst
This protocol describes a general procedure for the synthesis of HZSM-5 zeolite, a commonly used catalyst for toluene alkylation.
Materials:
-
Silica (B1680970) sol (40 wt% SiO₂)
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
Tetrapropylammonium hydroxide (B78521) (TPAOH, 40 wt%)
-
Deionized water
-
Ammonium nitrate (NH₄NO₃) solution (1 M)
Procedure:
-
Slowly add the silica sol to an aqueous solution of aluminum nitrate with stirring. Continue stirring for 1 hour.[14]
-
Add TPAOH to the mixture and stir for an additional 4 hours to form a homogeneous suspension.[14] The molar composition of the final gel should be approximately 1.0 SiO₂ : 0.00333 Al₂O₃ : 0.5 TPAOH : 50 H₂O.[14]
-
Transfer the resulting gel to a Teflon-lined stainless-steel autoclave and heat at 170 °C for 120 hours for crystallization.[14]
-
After crystallization, cool the autoclave, and separate the solid product by centrifugation.
-
Wash the product thoroughly with deionized water and dry overnight at 120 °C.[14]
-
Calcine the dried powder in air at 550 °C for 5 hours to remove the organic template.[14]
-
To obtain the acidic form (H-ZSM-5), perform an ion exchange with a 1 M NH₄NO₃ solution. Use a solution-to-zeolite ratio of 10 mL/g and heat at 90 °C for a total of 9 hours, repeating the exchange three times.[14]
-
After ion exchange, wash the zeolite with deionized water, dry, and then calcine at 450 °C for 5 hours to obtain the final H-ZSM-5 catalyst.[14]
Protocol 2: Modification of HZSM-5 with Silica (Silylation)
This protocol details the modification of HZSM-5 with silica to enhance para-selectivity by passivating external acid sites and narrowing pore openings.
Materials:
-
HZSM-5 powder
-
Cyclohexane (B81311) (or another non-polar solvent)
-
Tetraethyl orthosilicate (B98303) (TEOS)
Procedure:
-
Suspend the HZSM-5 powder (e.g., 10 g) in cyclohexane (e.g., 100 ml).[15]
-
Add the desired amount of TEOS to the suspension. The amount of TEOS will determine the weight percentage of silica deposited.[15]
-
Stir the mixture at a controlled temperature (e.g., 40 °C) for several hours (e.g., 7 hours) to ensure uniform deposition of the silica precursor.[15]
-
Remove the solvent by evaporation.[15]
-
Dry the resulting powder at approximately 120 °C.[15]
-
Calcine the dried sample in a furnace at a high temperature (e.g., 550 °C) for several hours (e.g., 6 hours) to form the final silica-modified HZSM-5 catalyst.[15]
Protocol 3: Vapor-Phase Toluene Alkylation Reaction
This protocol outlines a general procedure for carrying out the vapor-phase alkylation of toluene in a fixed-bed reactor.
Equipment:
-
Fixed-bed flow reactor
-
Furnace with temperature controller
-
Mass flow controllers for gases
-
High-pressure liquid chromatography (HPLC) pump for liquid feeds
-
Condenser
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load the desired amount of the zeolite catalyst into the fixed-bed reactor.
-
Activate the catalyst by heating it under a flow of an inert gas (e.g., nitrogen) at a high temperature (e.g., 500 °C) for a specified period (e.g., 6 hours).[4]
-
Cool the reactor to the desired reaction temperature.
-
Introduce the feed, consisting of toluene and the alkylating agent (e.g., methanol), into the reactor at the desired molar ratio and weight hourly space velocity (WHSV). The feed is typically vaporized before entering the reactor.
-
Maintain the reaction at the desired temperature and pressure.
-
The product stream exiting the reactor is cooled in a condenser to separate the liquid and gaseous products.
-
Collect the liquid products at regular intervals and analyze them using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column) and a flame ionization detector (FID) to determine the conversion of toluene and the selectivity of the various products.[16]
Visualizations
Workflow for Toluene Alkylation Experiment
Caption: General workflow for a toluene alkylation experiment.
Shape-Selective Catalysis in ZSM-5
Caption: Shape-selectivity in p-xylene synthesis within ZSM-5 pores.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Impact of medium-pore zeolite topology on para-xylene production from toluene alkylation with methanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of medium-pore zeolite topology on para-xylene production from toluene alkylation with methanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Shape selective catalysis in methylation of toluene: Development, challenges and perspectives [journal.hep.com.cn]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. Side-chain alkylation of toluene with methanol over cesium-ion-exchanged zeolite LSX and X catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of 1-tert-Butyl-2-methylbenzene Derivatives in Enhancing Polymer Performance
Application Notes and Protocols for Researchers in Polymer Science and Drug Development
Derivatives of 1-tert-butyl-2-methylbenzene (B89558), and more broadly, compounds featuring the tert-butyl group, are indispensable in the modern polymer industry. While this compound itself is not typically used directly as a monomer, its derivatives are crucial as potent antioxidants and stabilizers, significantly extending the service life and processing stability of a wide range of polymeric materials. Furthermore, the inherent steric bulk of the tert-butyl group is a key structural feature leveraged in the design of specialty monomers to create polymers with tailored thermal and mechanical properties.
These application notes provide an in-depth overview of the functions of these derivatives, supported by quantitative data and detailed experimental protocols for their synthesis and application. The information is tailored for researchers, scientists, and professionals involved in polymer chemistry and drug delivery systems, where polymer stability and tailored properties are of paramount importance.
Application Notes
Hindered Phenolic Antioxidants: Guardians of Polymer Integrity
A prominent class of derivatives originating from tert-butylated methylbenzenes are the hindered phenolic antioxidants. Compounds such as 2-tert-butyl-4-methylphenol (B42202) and 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT) are widely employed to protect polymers like polyethylene, polypropylene (B1209903), and synthetic rubbers from degradation.[1]
Mechanism of Action: During processing or environmental exposure, polymers are susceptible to thermo-oxidative degradation, a free-radical chain reaction that leads to undesirable changes in their properties, including discoloration, brittleness, and loss of mechanical strength.[2] Hindered phenolic antioxidants interrupt this destructive cycle. The sterically bulky tert-butyl groups flanking the hydroxyl group on the phenol (B47542) ring stabilize the phenoxy radical that is formed when the antioxidant donates a hydrogen atom to a reactive peroxy radical.[2] This stable phenoxy radical is unable to propagate the radical chain reaction, thus protecting the polymer matrix.
Performance and Efficacy: The effectiveness of these antioxidants is often quantified by measuring the Oxidative Induction Time (OIT), which indicates the material's resistance to oxidation under accelerated conditions.[3][4] The incorporation of hindered phenolic antioxidants significantly increases the OIT of polymers. For instance, the synergistic effect of combining a hindered phenol with a phosphite (B83602) antioxidant can dramatically enhance the thermal stability of polypropylene.[5]
The Tert-Butyl Group in Monomer Design for Advanced Polymers
The bulky nature of the tert-butyl group is a valuable tool in designing monomers for specialty polymers with unique properties. A prime example, though not a direct derivative of this compound, is tert-butyl acrylate (B77674) (tBA). The polymerization of tBA is of significant interest for creating polymers with specific thermal characteristics and for the synthesis of advanced block copolymers.[1][6][7]
Influence on Polymer Properties: The incorporation of the sterically demanding tert-butyl group into a polymer backbone restricts chain mobility. This leads to a higher glass transition temperature (Tg), resulting in materials that are more rigid and harder at room temperature. Furthermore, the tert-butyl ester groups in poly(tert-butyl acrylate) can be selectively cleaved under acidic conditions to yield poly(acrylic acid). This functionality is exploited in the design of "smart" polymers for applications such as drug delivery and the creation of amphiphilic block copolymers for self-assembling nanostructures.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound derivatives and related compounds on polymer properties.
Table 1: Effect of Hindered Phenolic Antioxidants on the Oxidative Stability of Polypropylene
| Antioxidant System | Concentration (wt%) | Oxidative Induction Time (OIT) at 180°C (min) | Melt Volume Flow Rate (MVR) after 5th Extrusion (g/10 min) | Yellowing Index (YI) after 5th Extrusion |
| Pure iPP | 0 | 0.8 | - | - |
| Irganox 1010 / P-EPQ (6/4 ratio) | 0.1 | 74.8 | 19.8% of pure iPP's initial MVR | 79.9% of pure iPP's initial YI |
Data adapted from a study on the synergistic effect of a hindered phenol (Irganox 1010) and a phosphonite antioxidant (P-EPQ) in isotactic polypropylene (iPP).[5]
Table 2: Atom Transfer Radical Polymerization (ATRP) of tert-Butyl Acrylate (tBA)
| Initiator | Solvent | Monomer/Initiator Ratio | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | Polydispersity Index (Mw/Mn) |
| Methyl 2-bromopropionate | Acetone | 100 | 85 | 10,900 | 11,500 | 1.25 |
| Ethyl 2-bromoisobutyrate | DMSO | 100 | 92 | 11,800 | 12,300 | 1.15 |
Representative data illustrating the controlled nature of tBA polymerization.
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butyl-4-methylphenol via Friedel-Crafts Alkylation
This protocol describes a common method for synthesizing a hindered phenolic antioxidant.
Materials:
-
Polysulfonic acid-based ionic liquid catalyst or Mesoporous molecular sieve HAlMCM-41 catalyst
-
Cyclohexane (B81311) (as a water-carrying agent)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
Procedure:
-
Set up the three-necked flask with the magnetic stirrer, reflux condenser, and dropping funnel in a fume hood.
-
Charge the flask with p-cresol and the catalyst. For the ionic liquid catalyst, a molar ratio of 0.5 mol of catalyst per 1 mol of p-cresol can be used.[8]
-
Add cyclohexane to the flask.
-
Heat the mixture to 70°C with stirring.
-
Slowly add tert-butanol to the reaction mixture through the dropping funnel. A molar ratio of 1:1 for p-cresol to tert-butanol is typical.[8]
-
Maintain the reaction at 70°C for 7 hours.[8]
-
Monitor the reaction progress by taking periodic samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for qualitative analysis and Gas Chromatography (GC) for quantitative analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an ionic liquid catalyst, it can be separated by washing with cyclohexane and then dried under vacuum for reuse.[8]
-
The product, 2-tert-butyl-4-methylphenol, can be purified from the organic phase, for example, by distillation.
Expected Outcome: This method can achieve a high conversion of p-cresol (e.g., 85%) with high selectivity for the desired 2-tert-butyl-4-methylphenol product (e.g., 95%).[8]
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of tert-Butyl Acrylate (tBA)
This protocol outlines the synthesis of well-defined poly(tert-butyl acrylate).
Materials:
-
tert-Butyl acrylate (tBA), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
Ethyl 2-bromoisobutyrate (initiator).
-
Copper(I) bromide (CuBr, catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).
-
Anisole (B1667542) (solvent).
-
Schlenk flask.
-
Magnetic stirrer.
-
Syringes.
-
Argon or Nitrogen source.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr under an inert atmosphere.
-
Add anisole to the flask via a degassed syringe.
-
Add the ligand, PMDETA, to the flask via a syringe.
-
Stir the mixture to form the copper-ligand complex.
-
In a separate container, degas the tBA monomer by bubbling with an inert gas for at least 30 minutes.
-
Add the degassed tBA to the reaction flask via a syringe.
-
Initiate the polymerization by adding the initiator, ethyl 2-bromoisobutyrate, via a syringe.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 50-90°C).
-
Take samples periodically to monitor the monomer conversion and the evolution of molecular weight and polydispersity using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a non-solvent, such as a methanol/water mixture.
-
Collect the polymer by filtration and dry it under vacuum.
Visualizations
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Hindered Phenol Stabilizers on the Oxygen Induction Time (OIT) Test in Polymers | PDF [slideshare.net]
- 4. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 5. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol - Google Patents [patents.google.com]
Green Chemistry Approaches to the Synthesis of 2-tert-butyltoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-butyltoluene is an ortho-substituted aromatic hydrocarbon with applications in the synthesis of specialty chemicals and pharmaceutical intermediates. Its synthesis presents a significant challenge due to the steric hindrance imposed by the tert-butyl group, which typically favors the formation of the para-isomer (4-tert-butyltoluene) during conventional Friedel-Crafts alkylation reactions. This document provides a detailed overview of green chemistry approaches to address this challenge, focusing on methodologies that prioritize sustainability, efficiency, and selectivity. While direct green synthesis of 2-tert-butyltoluene is not widely reported due to the inherent steric limitations, this guide explores alternative strategies and provides a comparative context with the more common para-selective syntheses.
The Challenge of Ortho-Selectivity
The classical Friedel-Crafts tert-butylation of toluene (B28343), even with green catalysts like zeolites, overwhelmingly yields the thermodynamically and kinetically favored 4-tert-butyltoluene. The bulky tert-butyl electrophile experiences significant steric hindrance at the ortho-position from the methyl group on the toluene ring. Shape-selective catalysts, such as zeolites, further exacerbate this effect, with some studies reporting a complete absence of the 2-tert-butyltoluene isomer in the product mixture.
Comparative Data of Toluene Tert-Butylation
To highlight the challenge of achieving ortho-selectivity, the following table summarizes the typical outcomes of toluene tert-butylation using various green and traditional catalytic systems, which predominantly yield the para-isomer.
| Catalyst System | Alkylating Agent | Phase | Temperature (°C) | Toluene Conversion (%) | 4-tert-butyltoluene Selectivity (%) | 2-tert-butyltoluene Selectivity (%) | Reference |
| USY Zeolite | tert-Butanol (B103910) | Vapor | 120 | ~31 | ~89 | Not Reported (Implied low/none) | [1][2] |
| Hβ Zeolite | tert-Butanol | Liquid | 180 | 54.0 | Lower than Mordenite | Not Reported | [3] |
| Mordenite | tert-Butanol | Liquid | 180 | 32.7 | Higher than Hβ | Not Reported | [3] |
| La₂O₃-modified HY Zeolite | tert-Butanol | - | 200 | 32.4 | ~82 | Not Reported | |
| Anhydrous AlCl₃ | tert-Butyl chloride | Liquid | - | - | Moderate | Low | [4] |
Strategies for Ortho-Selective Synthesis
Given the limitations of direct alkylation, indirect methods are often necessary to achieve ortho-substitution. A promising, albeit not entirely "green," strategy is Directed Ortho-Metalation (DoM) .
Directed Ortho-Metalation (DoM) Pathway
DoM utilizes a directing metalation group (DMG) on the aromatic ring to guide deprotonation to the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the ortho-position. For the synthesis of 2-tert-butyltoluene, this would involve a multi-step process.
Experimental Protocols
Protocol 1: Vapor-Phase Tert-Butylation of Toluene using USY Zeolite (Para-Selective)
This protocol describes a continuous-flow, vapor-phase alkylation that is environmentally benign due to the use of a reusable solid acid catalyst.[1][2]
Materials:
-
Toluene (anhydrous)
-
tert-Butanol (TBA)
-
Ultra-stable Y (USY) zeolite catalyst (20-40 mesh)
-
Nitrogen gas (high purity)
Equipment:
-
Fixed-bed, down-flow integral stainless steel reactor
-
Furnace with temperature controller
-
Micro-flow pump
-
Chilled water condenser
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Place approximately 2 g of the USY zeolite catalyst at the center of the reactor, supported by quartz wool.
-
Calcine the catalyst in-situ by heating to 550 °C for 3 hours under a nitrogen flow to remove moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 120 °C).
-
Prepare a liquid reactant mixture of toluene and tert-butanol in a 2:1 molar ratio.
-
Feed the liquid mixture into the reactor using a micro-flow pump at a liquid hourly space velocity (LHSV) of 2 mL/g·h.
-
The reaction products are passed through a chilled water condenser and collected at regular intervals.
-
Analyze the collected samples by GC to determine the conversion of toluene and the selectivity of the products.
Protocol 2: General Procedure for Ortho-Alkylation via Directed Ortho-Metalation (DoM)
This protocol outlines a general, multi-step laboratory procedure for the synthesis of ortho-alkylated toluenes. Note: This method uses stoichiometric organolithium reagents and is not inherently "green." However, it represents a viable route to the target molecule. Efforts to make this process greener could involve solvent recycling and minimizing waste generation during workup.
Step 1: Synthesis of a Directing Group Precursor (e.g., N,N-Diethyl-2-methylbenzamide)
-
In a round-bottom flask, dissolve 2-methylbenzoic acid in an appropriate solvent (e.g., dichloromethane).
-
Add oxalyl chloride or thionyl chloride dropwise at 0 °C to form the acid chloride.
-
After the reaction is complete, remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in a fresh solvent and add it dropwise to a solution of diethylamine (B46881) at 0 °C.
-
After stirring, perform an aqueous workup to isolate the N,N-diethyl-2-methylbenzamide.
Step 2: Directed Ortho-Metalation and Alkylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve N,N-diethyl-2-methylbenzamide in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the reaction mixture at -78 °C for a specified time to allow for ortho-lithiation.
-
Add tert-butyl bromide as the electrophile and allow the reaction to proceed.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 3: Removal of the Directing Group
-
The resulting ortho-tert-butylated amide can be hydrolyzed back to the carboxylic acid using strong acid or base.
-
The carboxylic acid can then be decarboxylated to yield 2-tert-butyltoluene.
Conclusion
The green synthesis of 2-tert-butyltoluene is a challenging endeavor due to the steric hindrance at the ortho-position of toluene. While direct alkylation methods using environmentally benign catalysts like zeolites are highly effective for producing the para-isomer, they are not suitable for the synthesis of the ortho-isomer. Alternative, multi-step strategies such as Directed Ortho-Metalation offer a viable, though less "green," pathway to 2-tert-butyltoluene. Future research in this area should focus on the development of novel catalytic systems that can overcome the steric bias in the direct alkylation of toluene or on making multi-step pathways more environmentally friendly through the use of greener reagents, solvents, and catalytic processes for the introduction and removal of directing groups. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field to understand the current landscape and to guide future synthetic efforts.
References
Application Notes and Protocols for Mechanistic Studies Using 1-tert-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-tert-butyl-2-methylbenzene (B89558), also known as 2-tert-butyltoluene, in mechanistic studies of alkyl-substituted aromatic compounds. This unique molecule, with its sterically demanding tert-butyl group positioned ortho to a methyl group, serves as an excellent model substrate for investigating the interplay of steric and electronic effects in various organic reactions.
Introduction
This compound is a valuable probe for elucidating reaction mechanisms, particularly in electrophilic aromatic substitution (EAS) and oxidation reactions. The bulky tert-butyl group significantly hinders access to the ortho-positions, influencing regioselectivity and providing insights into the transition state geometry of these reactions. The methyl group, in contrast, is an activating ortho-, para-director with less steric bulk. The competitive influence of these two groups on the benzene (B151609) ring makes this compound a compelling subject for mechanistic investigations.
Key Applications
-
Elucidating Steric Hindrance Effects: The primary utility of this compound lies in its ability to quantify the impact of steric hindrance on reaction rates and product distributions in electrophilic aromatic substitution.
-
Investigating Regioselectivity: It serves as a model for studying the directing effects of multiple substituents with competing electronic and steric demands.
-
Understanding Reaction Mechanisms: By analyzing the product isomers and their ratios, researchers can infer details about the transition states and intermediates of various reactions.
-
Kinetic and Thermodynamic Control Studies: The isomerization of substituted products derived from this compound can be used to explore the principles of kinetic versus thermodynamic control.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molar Mass | 148.25 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~200 °C |
| Density | 0.89 g/cm³ |
| Refractive Index | 1.5075 |
Mechanistic Studies: Data and Protocols
Nitration
The nitration of this compound is a classic example of how steric hindrance dictates the regiochemical outcome of an electrophilic aromatic substitution reaction. The bulky tert-butyl group severely restricts attack at the sterically hindered position 3, leading to a distinct product distribution.
Quantitative Data: Isomer Distribution in the Nitration of Alkylbenzenes
Experimental Protocol: Nitration of an Alkyl-Substituted Benzene
This generalized protocol can be adapted for the nitration of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Ice-water bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add a stoichiometric equivalent of this compound to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 molar ratio).
-
Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir in the ice bath for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer distribution.
Logical Flow of Nitration Mechanism
Caption: General mechanism for the electrophilic nitration of an aromatic compound.
Halogenation
Similar to nitration, the halogenation of this compound is expected to be highly regioselective due to the steric influence of the tert-butyl group.
Experimental Protocol: Bromination of an Alkyl-Substituted Benzene
This protocol can be adapted for the bromination of this compound.
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
In a fume hood, dissolve this compound in a suitable solvent (e.g., CCl₄) in a round-bottom flask protected from light.
-
Add a catalytic amount of iron(III) bromide or iron filings.
-
Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the reaction mixture at room temperature.
-
Stir the reaction mixture until the bromine color disappears.
-
Quench the reaction by washing with a saturated sodium thiosulfate solution to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
Remove the solvent by distillation.
-
Analyze the product mixture by GC-MS or NMR to determine the isomer distribution.
Workflow for a Halogenation Experiment
Caption: A typical experimental workflow for a halogenation reaction.
Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound is expected to yield a single major product due to the strong directing effect and steric hindrance of the substituents. The acyl group will preferentially add to the position para to the methyl group and meta to the tert-butyl group, which is the least sterically hindered and electronically favorable position.
Quantitative Data: Friedel-Crafts Acylation of Toluene (B28343)
While specific data for this compound is limited, the acylation of toluene provides a useful reference. The reaction with acetyl chloride in the presence of AlCl₃ gives predominantly the para-substituted product, 4-methylacetophenone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted for the acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition of acetyl chloride is complete, add this compound dropwise from the dropping funnel.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or chromatography and characterize it by spectroscopic methods (IR, NMR).
Signaling Pathway of Friedel-Crafts Acylation
Caption: The reaction pathway for Friedel-Crafts Acylation.
Oxidation
The oxidation of the methyl group of this compound can be achieved using strong oxidizing agents. The tert-butyl group is resistant to oxidation under these conditions. Liquid-phase oxidation with molecular oxygen in the presence of metal catalysts is a common method.[1]
Quantitative Data: Liquid Phase Oxidation of p-tert-Butyl Toluene
A study on the liquid-phase oxidation of para-tert-butyl toluene provides valuable insights.[1]
| Catalyst | Temperature (°C) | O₂ Flow (L/h) | Conversion (%) |
| Co-naphthenate | 140 | 5 | >90 |
| Mn-naphthenate | 140 | 5 | ~70 |
| Cr-naphthenate | 140 | 5 | ~40 |
Experimental Protocol: Liquid-Phase Oxidation
This protocol is based on the oxidation of p-tert-butyltoluene and can be adapted for this compound.[1]
Materials:
-
This compound
-
Cobalt(II) naphthenate (or other suitable metal catalyst)
-
Oxygen gas
-
Reaction vessel with gas inlet and condenser
Procedure:
-
Charge the reaction vessel with this compound and the metal catalyst (e.g., 0.05-0.1 mol% Co-naphthenate).
-
Heat the mixture to the desired temperature (e.g., 140-160 °C) with stirring.
-
Bubble a continuous stream of oxygen gas through the reaction mixture.
-
Monitor the reaction progress by periodically taking samples and analyzing for the formation of carboxylic acid by titration or for the consumption of starting material by GC.
-
After the desired conversion is reached, cool the reaction mixture.
-
Isolate the product, 2-tert-butylbenzoic acid, by appropriate work-up procedures, such as extraction and crystallization.
Logical Relationship in Catalytic Oxidation
References
Application Notes and Protocols: 1-tert-Butyl-2-methylbenzene as a Starting Material for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl-2-methylbenzene, an alkylated aromatic hydrocarbon, presents itself as a versatile, though not widely documented, starting material for the synthesis of complex agrochemicals. Its unique substitution pattern offers pathways to valuable intermediates for fungicides, particularly within the triazole class. This document provides detailed application notes and proposed experimental protocols for the utilization of this compound in the synthesis of a key precursor for triazole fungicides, exemplified by the synthesis of Tebuconazole. Furthermore, it elucidates the mechanism of action of triazole fungicides and provides quantitative data from relevant synthetic procedures.
Introduction: The Potential of this compound in Agrochemical Synthesis
The development of novel and efficient synthetic routes to agrochemicals is paramount in addressing the global challenges of food security and sustainable agriculture. This compound, while not a conventional starting material, possesses a chemical scaffold that can be strategically functionalized to access key intermediates for potent fungicidal agents. The presence of both a sterically hindering tert-butyl group and a reactive methyl group on the benzene (B151609) ring allows for selective chemical transformations. This document outlines a plausible synthetic pathway to leverage this unique structure for the synthesis of a crucial intermediate used in the production of triazole fungicides like Tebuconazole.
Proposed Synthetic Pathway: From this compound to a Tebuconazole Precursor
The synthesis of the widely used triazole fungicide Tebuconazole typically commences from p-chlorobenzaldehyde and pinacolone (B1678379). While a direct conversion of this compound to these precursors is not straightforward, a multi-step synthesis can be devised to generate a structurally analogous and equally valuable intermediate. This proposed pathway involves a series of well-established organic transformations:
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the proposed synthetic pathway.
Step 1: Chlorination of this compound
This procedure describes the selective chlorination of this compound to introduce a chlorine atom at the para position relative to the tert-butyl group.
-
Materials:
-
This compound
-
tert-Butyl hypochlorite (B82951) (t-BuOCl)
-
Iron(II) bromide (FeBr₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Add a catalytic amount of FeBr₂ (e.g., 0.01 equivalents).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add tert-butyl hypochlorite (1.1 equivalents) dropwise from the dropping funnel while stirring vigorously.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5% sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-Chloro-1-tert-butyl-2-methylbenzene, can be purified by fractional distillation.
-
Step 2: Oxidation of 4-Chloro-1-tert-butyl-2-methylbenzene
This protocol details the oxidation of the methyl group of the chlorinated intermediate to a carboxylic acid.
-
Materials:
-
4-Chloro-1-tert-butyl-2-methylbenzene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl) (concentrated)
-
Water
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask, add 4-Chloro-1-tert-butyl-2-methylbenzene (1 equivalent) and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it reacts.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitated 4-Chloro-2-tert-butylbenzoic acid by vacuum filtration, wash with cold water, and dry.
-
Step 3: Formation of 4-Chloro-2-tert-butylbenzoyl chloride
This procedure describes the conversion of the carboxylic acid to the more reactive acyl chloride.
-
Materials:
-
4-Chloro-2-tert-butylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of N,N-Dimethylformamide (DMF) (catalyst)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser fitted with a gas trap (to neutralize HCl gas)
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, combine 4-Chloro-2-tert-butylbenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux gently for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-Chloro-2-tert-butylbenzoyl chloride can be used in the next step without further purification.
-
Step 4: Friedel-Crafts Acylation to yield the Tebuconazole Precursor
This protocol details the Friedel-Crafts acylation to form the key ketonic intermediate.
-
Materials:
-
4-Chloro-2-tert-butylbenzoyl chloride
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Set up a dry three-necked flask under a nitrogen atmosphere.
-
Add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane to the flask and cool to 0°C in an ice bath.
-
In a separate flask, dissolve 4-Chloro-2-tert-butylbenzoyl chloride (1 equivalent) and tert-butyl chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product, 1-(4-Chloro-2-tert-butylphenyl)-3,3-dimethyl-butan-1-one, can be purified by column chromatography.
-
Synthesis of Tebuconazole: A Case Study
The intermediate synthesized above, or a structurally similar one, can be utilized in the synthesis of Tebuconazole. The following table summarizes quantitative data from a patented synthesis of Tebuconazole, which proceeds via the reaction of 2-(4-chlorophenylethyl)-2-tert-butyloxirane with 1,2,4-triazole.
| Step | Reactants | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ring Opening | 2-(4-chlorophenylethyl)-2-tert-butyloxirane, 1,2,4-triazole | Pyridine, 18-crown-6, NaOH, DMSO | 118-122 | 5 | 92.8 | 98 | [1] |
| Ring Opening | 2-(4-chlorophenylethyl)-2-tert-butyloxirane, 1,2,4-triazole | Triethylamine, 18-crown-6, NaOH, DMSO | 118-122 | 5 | 85 | 95 | [1] |
Mechanism of Action: Triazole Fungicides
Triazole fungicides, including Tebuconazole, are highly effective due to their specific mode of action, which involves the inhibition of ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Caption: Mechanism of action of triazole fungicides.[2][3]
The key steps in this mechanism are:
-
Inhibition of 14α-demethylase: Triazole fungicides bind to and inhibit the enzyme 14α-demethylase (a cytochrome P450 enzyme, CYP51).[3]
-
Disruption of Ergosterol Synthesis: This enzymatic inhibition blocks the conversion of lanosterol to ergosterol.[2]
-
Accumulation of Toxic Sterols: The blockage leads to the accumulation of toxic sterol precursors within the fungal cell.
-
Cell Membrane Disruption: The lack of ergosterol and the accumulation of abnormal sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Fungal Growth: The compromised cell membrane ultimately inhibits fungal growth and leads to cell death.[2]
Conclusion
While not a mainstream starting material, this compound holds significant potential for the synthesis of valuable agrochemical intermediates. The proposed synthetic pathway to a key precursor for triazole fungicides demonstrates a practical application of this molecule, leveraging established and reliable organic reactions. The detailed protocols provided herein serve as a foundation for researchers to explore and optimize the use of this compound in the development of new and effective crop protection agents. Further research into direct and more efficient functionalization of this starting material could unveil even more streamlined synthetic routes to a variety of agrochemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl-2-methylbenzene
Welcome to the technical support center for the synthesis of 1-tert-butyl-2-methylbenzene (B89558). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction is resulting in a very low yield or failing completely. What are the likely causes?
A1: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors related to reactants, catalysts, and reaction conditions. Here are the most frequent culprits:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst: In Friedel-Crafts alkylation, the catalyst can be complexed by certain products or impurities, rendering it inactive. While catalytic amounts are often sufficient for alkylations, ensuring the use of a fresh and adequate amount of catalyst is crucial.
-
Reaction Temperature: The temperature plays a significant role in the reaction rate. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions and decomposition.[2]
-
Purity of Reactants: The purity of toluene (B28343) and the tert-butylating agent (tert-butyl chloride or tert-butyl alcohol) is important. Impurities can interfere with the catalyst and the reaction.
Issue 2: Formation of Multiple Isomers
Q2: I am observing a mixture of isomers (ortho, meta, para) in my product. How can I improve the selectivity for the ortho-isomer, this compound?
A2: The formation of a mixture of isomers is a known challenge in Friedel-Crafts alkylation of toluene. The methyl group is an ortho-para directing group; however, the product distribution can be influenced by several factors:[3][4]
-
Reaction Temperature: Temperature can significantly affect the isomer distribution. At lower temperatures, the reaction is under kinetic control, which may favor the formation of the ortho and para isomers. At higher temperatures, the reaction can be under thermodynamic control, leading to the formation of the most stable isomer, which may be the meta or para isomer.[3][4]
-
Catalyst Choice: The type of catalyst can influence selectivity. While AlCl₃ is a common catalyst, studies have shown that modified zeolite catalysts, such as Fe₂O₃/Hβ, can enhance the selectivity for a specific isomer by modifying the catalyst's acidity and pore structure.[5]
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder substitution at the ortho position, leading to a higher proportion of the para isomer.[5]
Issue 3: Polyalkylation
Q3: My product analysis shows the presence of di- and tri-tert-butylated toluene. How can I minimize these polyalkylation byproducts?
A3: Polyalkylation occurs because the initial product, this compound, is more reactive than the starting material, toluene, towards further alkylation.[2] To minimize this side reaction:
-
Molar Ratio of Reactants: Use a large excess of the aromatic substrate (toluene) compared to the alkylating agent (tert-butyl chloride).[2] This increases the probability of the electrophile reacting with toluene rather than the already alkylated product.
-
Controlled Addition of Alkylating Agent: Add the alkylating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the alkylating agent at any given time, disfavoring polyalkylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of polyalkylation.
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on the synthesis of this compound and related Friedel-Crafts alkylations.
Table 1: Effect of Catalyst and Reaction Conditions on the Synthesis of tert-Butyl Toluene
| Catalyst | Alkylating Agent | Toluene:Alkylating Agent Molar Ratio | Catalyst Loading | Temperature (°C) | Yield/Conversion | Selectivity | Reference |
| AlCl₃ | tert-Butyl chloride | 1:1 | 5 wt% | 50 | 51.2% yield | Mixture of isomers | [5] |
| Fe₂O₃(20%)/Hβ | tert-Butyl alcohol | - | - | 190 | 54.7% toluene conversion | 81.5% for p-tert-butyltoluene | [5] |
| Parent Hβ | tert-Butyl alcohol | - | - | 190 | 58.4% toluene conversion | 67.3% for p-tert-butyltoluene | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride
This protocol describes a general procedure for the synthesis of this compound using aluminum chloride as a catalyst.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Ice
-
Hydrochloric acid (concentrated)
-
Dichloromethane (B109758) (or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. The reaction should be carried out under a fume hood.
-
Reactant and Catalyst Charging: To the flask, add anhydrous toluene. Cool the flask in an ice bath to 0-5 °C. Carefully and slowly add anhydrous aluminum chloride to the stirred toluene.
-
Addition of Alkylating Agent: Place tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over a period of 15-20 minutes, maintaining the reaction temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 1 hour.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture over crushed ice in a beaker. To this mixture, add concentrated HCl to hydrolyze the aluminum chloride complex.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether.[6] Combine all organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to separate the ortho, meta, and para isomers.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Buy this compound | 1074-92-6 [smolecule.com]
- 6. benchchem.com [benchchem.com]
identifying side products in the Friedel-Crafts alkylation of toluene
Technical Support Center: Friedel-Crafts Alkylation of Toluene (B28343)
Welcome to the technical support center for the Friedel-Crafts alkylation of toluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information regarding the side products and common issues encountered during this fundamental organic reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Formation of Multiple Alkylated Products (Polyalkylation)
-
Q1: My final product mixture contains significant amounts of di- and tri-methylated benzenes, not just the desired xylene. Why is this happening?
-
A1: This phenomenon, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation. The initial product, xylene (a monoalkylated benzene), is more reactive than the starting material, toluene. The newly added alkyl group is electron-donating, which activates the aromatic ring towards further electrophilic substitution, making the product more susceptible to subsequent alkylation than the original reactant.[1][2][3]
-
-
Q2: How can I minimize the formation of polyalkylation products?
-
A2: The most effective strategy to suppress polyalkylation is to use a large excess of the aromatic compound (toluene) relative to the alkylating agent.[2] This increases the probability that the electrophile will react with the starting material rather than the more reactive monoalkylated product.[1]
-
Issue 2: Unexpected Isomer Distribution (Isomerization)
-
Q3: I expected the ortho- and para- isomers of xylene to be the major products, but I'm observing a high percentage of the meta- isomer. What is causing this?
-
A3: The distribution of xylene isomers is highly dependent on the reaction temperature. While the methyl group of toluene is an ortho-, para- director, the Friedel-Crafts alkylation is reversible.[4] At lower temperatures (e.g., 0°C), the reaction is under kinetic control, favoring the faster-forming ortho and para products. At higher temperatures (e.g., 25°C or above), the reaction is under thermodynamic control, and an equilibrium is established through a series of alkylation and dealkylation steps, leading to the formation of the most thermodynamically stable isomer, meta-xylene, as the major product.[4][5][6]
-
-
Q4: How can I control the isomeric ratio of my products?
-
A4: To favor the kinetically controlled products (ortho- and para-xylenes), maintain a low reaction temperature (e.g., 0°C or below).[5][7] To obtain the thermodynamically favored meta-xylene, run the reaction at a higher temperature (e.g., room temperature or slightly elevated) for a longer duration to allow the equilibrium to be established.[4]
-
Issue 3: Carbocation Rearrangement
-
Q5: When using a primary alkyl halide larger than ethyl halide (e.g., 1-bromopropane), I obtain a branched alkylbenzene (e.g., cumene) instead of the expected straight-chain product (n-propylbenzene). Why does this occur?
-
A5: This is due to the rearrangement of the carbocation intermediate. The initial primary carbocation formed from the alkyl halide will rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before it attacks the toluene ring.[2][8] This rearrangement is a significant limitation of Friedel-Crafts alkylation when using primary alkyl halides that can form more stable carbocations.[2]
-
Issue 4: Low or No Product Yield
-
Q6: My reaction has a very low yield or failed to produce any product. What are the common causes?
-
A6: Low or no yield can often be attributed to the deactivation of the Lewis acid catalyst (e.g., AlCl₃). These catalysts are extremely sensitive to moisture.[9] Any water present in the glassware, solvents, or reagents will react with and destroy the catalyst.[9][10] It is critical to ensure all components of the reaction are anhydrous. Additionally, the presence of strongly deactivating groups on the aromatic ring can prevent the reaction from occurring.[3][9]
-
Data Presentation: Isomer Distribution
The product distribution in the methylation of toluene is highly sensitive to temperature, reflecting the shift from kinetic to thermodynamic control.
| Temperature | Ortho-Xylene (%) | Meta-Xylene (%) | Para-Xylene (%) | Control Type |
| 0°C | 54% | 17% | 29% | Kinetic |
| 25°C | 3% | 69% | 28% | Thermodynamic |
| Data sourced from Chemguide and Chemistry LibreTexts.[5][7] |
Experimental Protocol: Alkylation of Toluene with tert-Butyl Chloride
This protocol describes the synthesis of 4-tert-butyltoluene, a common undergraduate experiment demonstrating Friedel-Crafts alkylation where rearrangement is not a factor and steric hindrance favors the para product.
Materials:
-
Anhydrous Toluene
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.[11]
-
Reactant Charging: In the flask, place anhydrous toluene and carefully add anhydrous aluminum chloride while stirring.[11] The addition can be exothermic. Cool the flask in an ice-water bath to maintain a temperature of 0-5°C.
-
Addition of Alkylating Agent: Place tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes. It is crucial to control the rate of addition to maintain the temperature between 0-5°C to minimize side reactions.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture over a beaker containing crushed ice and concentrated HCl.[11][12] This will decompose the aluminum chloride complex and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[11] Filter off the drying agent and remove the solvent (unreacted toluene and dichloromethane) using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to obtain pure 4-tert-butyltoluene.[11]
Visualizations
The following diagrams illustrate the key reaction pathways and logical relationships in the Friedel-Crafts alkylation of toluene.
Caption: Workflow of Friedel-Crafts alkylation showing the main reaction and polyalkylation side reaction.
Caption: Temperature-dependent isomerization pathways in the methylation of toluene.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. beyondbenign.org [beyondbenign.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Separation of Tert-Butyltoluene Isomers
Welcome to the Technical Support Center for the separation of tert-butyltoluene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of ortho-, meta-, and para-tert-butyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of tert-butyltoluene?
A1: The main challenge in separating tert-butyltoluene isomers lies in their similar physical and chemical properties. As positional isomers, they have the same molecular weight and similar boiling points, making separation by standard distillation difficult. Their structural similarity also results in comparable polarities, which can lead to co-elution in chromatographic methods. Achieving high purity of a specific isomer often requires optimized separation techniques.
Q2: Which separation techniques are most effective for tert-butyltoluene isomers?
A2: The most common and effective techniques for separating tert-butyltoluene isomers are:
-
Fractional Distillation: Exploits the small differences in boiling points between the isomers.
-
Crystallization: Utilizes differences in melting points and solubilities to isolate a specific isomer.
-
Chromatography (GC and HPLC): Separates isomers based on their differential interactions with a stationary phase.
-
Adsorptive Separation: Employs molecular sieves like zeolites to selectively adsorb one isomer over others.
The choice of technique depends on the desired purity, scale of separation, and the specific isomer mixture.
Q3: How do the physical properties of tert-butyltoluene isomers influence their separation?
A3: The differences in boiling points and melting points are critical for fractional distillation and crystallization, respectively. The para isomer, with its more symmetrical structure, has a higher melting point, making it a good candidate for separation by crystallization. The boiling points of the ortho, meta, and para isomers are very close, necessitating highly efficient fractional distillation columns for separation. In chromatography, subtle differences in polarity and molecular shape determine the interaction with the stationary phase and thus the separation.
Physicochemical Properties of Tert-Butyltoluene Isomers
A clear understanding of the physical properties of each isomer is fundamental to selecting and optimizing a separation method.
| Property | o-tert-Butyltoluene | m-tert-Butyltoluene | p-tert-Butyltoluene |
| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₆ | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol | 148.25 g/mol | 148.25 g/mol |
| Boiling Point | 187-188 °C[1] | 189 °C[1][2] | 192-193 °C[1][3] |
| Melting Point | -52 °C[1] | -41 °C[2] | -52 °C[1][3] |
| Density (at 20°C) | 0.873 g/mL[1] | 0.865 g/mL[1] | 0.866 g/mL[1] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of tert-butyltoluene isomers.
Fractional Distillation
Issue: Poor separation of isomers.
-
Possible Cause: Insufficient column efficiency. The boiling points of the isomers are very close, requiring a column with a high number of theoretical plates.
-
Solution:
-
Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).
-
Optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Issue: Product contamination.
-
Possible Cause: Fluctuations in heating or pressure. Inconsistent boiling can lead to the carryover of less volatile isomers.
-
Solution:
-
Use a stable heating source (e.g., a heating mantle with a controller).
-
If performing vacuum distillation, ensure the vacuum is stable.
-
Crystallization
Issue: Low yield of the desired isomer.
-
Possible Cause: The concentration of the desired isomer in the initial mixture is too low, or the cooling process is too rapid.
-
Solution:
-
Enrich the mixture in the desired isomer using another technique (e.g., fractional distillation) before crystallization.
-
Cool the solution slowly to allow for the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure isomer can initiate crystallization.
-
Issue: Crystals are impure.
-
Possible Cause: Inefficient washing of the crystals or co-crystallization of impurities.
-
Solution:
-
Wash the crystals with a small amount of cold, pure solvent to remove adhered mother liquor.
-
Recrystallize the product one or more times to improve purity.
-
Gas Chromatography (GC)
Issue: Co-elution or poor resolution of isomers.
-
Possible Cause: The GC column and/or temperature program are not optimized for the separation of aromatic isomers.
-
Solution:
-
Column Selection: Use a column with a stationary phase that provides good selectivity for aromatic compounds. A 5% phenyl-methylpolysiloxane phase is a good starting point. For challenging separations, consider a more polar stationary phase.
-
Temperature Program: Optimize the temperature ramp. A slower ramp rate around the elution temperature of the isomers can significantly improve resolution.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions to maximize efficiency.
-
Issue: Peak tailing.
-
Possible Cause: Active sites in the injector liner or on the column can interact with the analytes.
-
Solution:
-
Use a deactivated injector liner.
-
Trim the front end of the column to remove any contamination.
-
High-Performance Liquid Chromatography (HPLC)
Issue: Isomers are not separating.
-
Possible Cause: The mobile phase and/or stationary phase are not providing sufficient selectivity.
-
Solution:
-
Mobile Phase Optimization:
-
Adjust the solvent strength (ratio of organic solvent to water).
-
Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727), or vice versa).
-
For ionizable impurities, adjusting the pH of the mobile phase can alter selectivity.
-
-
Stationary Phase Selection: If mobile phase optimization is unsuccessful, try a column with a different stationary phase (e.g., a phenyl column for enhanced π-π interactions with the aromatic rings).
-
Experimental Protocols and Workflows
Fractional Distillation Workflow
Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Charging the Flask: Charge the round-bottom flask with the tert-butyltoluene isomer mixture.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lowest boiling point (o-tert-butyltoluene) will enrich at the top of the column first.
-
Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the distillate in separate fractions as the temperature plateaus and then rises, corresponding to the boiling points of the different isomers.
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their composition and purity.
Preparative Gas Chromatography (GC) Workflow
Protocol: Preparative Gas Chromatography (GC)
-
System Preparation: Set up a preparative gas chromatograph with a suitable column (e.g., a 5% phenyl-methylpolysiloxane phase) and a fraction collection system.
-
Method Optimization: Develop an analytical-scale GC method to achieve baseline separation of the tert-butyltoluene isomers. Optimize the temperature program and carrier gas flow rate.
-
Sample Injection: Inject a larger volume of the isomer mixture onto the preparative GC column.
-
Separation and Collection: As the separated isomers elute from the column, they are directed to a collection system. The collection timing is based on the retention times determined from the analytical method.
-
Purity Analysis: Analyze the collected fractions using an analytical GC to confirm the purity of each isolated isomer.
HPLC Method Development Workflow
Protocol: HPLC Separation
-
Column: A reversed-phase C18 column is a good starting point. For enhanced selectivity, a phenyl-hexyl column can be used to leverage π-π interactions.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase separation of aromatic compounds.
-
Initial Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of water and gradually increase the percentage of acetonitrile. A starting point could be a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve baseline separation of the isomers. If co-elution persists, consider using methanol as the organic modifier or switching to a different column stationary phase.
References
Technical Support Center: Vacuum Distillation of 2-tert-butyltoluene
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the vacuum distillation of 2-tert-butyltoluene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Distillate Collection | 1. System leak preventing low pressure.[1] 2. Inadequate heating of the distillation flask. 3. Thermometer bulb not properly placed. | 1. Check all glass joints for proper sealing; re-grease if necessary. Ensure all connections are secure.[1] 2. Increase the heating mantle temperature gradually. 3. Position the thermometer bulb so that it is level with or slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
| Bumping / Uncontrolled Boiling | 1. Superheating of the liquid.[1] 2. Lack of nucleation sites for smooth boiling. 3. Heating too rapidly. | 1. Use a magnetic stirrer and a stir bar to ensure even heating and agitation.[1] 2. Ensure a stir bar is present; boiling stones are ineffective under vacuum.[1] 3. Reduce the heating rate. A Claisen adapter can also help prevent bumped material from contaminating the distillate.[1] |
| Pressure Fluctuations | 1. Inconsistent vacuum source (e.g., water aspirator with fluctuating water pressure). 2. Leaks in the system. | 1. Use a vacuum pump with a regulator for a more stable vacuum. If using a water aspirator, ensure consistent water flow. 2. Systematically check all seals and connections for leaks. |
| Product is Dark or Contains Impurities | 1. Distillation temperature is too high, causing decomposition. 2. The initial material was not sufficiently dry. 3. Contamination from improperly cleaned glassware. | 1. Lower the distillation temperature by achieving a lower vacuum pressure. 2. Ensure the crude 2-tert-butyltoluene is thoroughly dried before distillation. 3. Thoroughly clean and dry all glassware before assembly. |
| Distillate Solidifies in the Condenser | 1. The cooling water is too cold, causing the product to freeze. | 1. For compounds with a melting point above room temperature, it may be necessary to run the distillation without cooling water in the condenser. |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for 2-tert-butyltoluene?
A1: 2-tert-butyltoluene has a relatively high boiling point at atmospheric pressure. Vacuum distillation allows for the purification of such compounds at a lower temperature, which prevents potential thermal decomposition and saves time and energy.[2]
Q2: What is the expected boiling point of 2-tert-butyltoluene under vacuum?
A2: The boiling point is dependent on the pressure. You can estimate the boiling point using a pressure-temperature nomograph.[3][4][5] The normal boiling point of 2-tert-butyltoluene is approximately 188-191°C. The following table provides estimated boiling points at reduced pressures, based on data for the isomeric p-tert-butyltoluene, which should have a similar boiling point.
Q3: Can I use boiling chips for vacuum distillation?
A3: No, boiling chips are not effective under vacuum because the trapped air in their pores is rapidly removed, rendering them unable to promote smooth boiling. A magnetic stir bar must be used to prevent bumping.[1]
Q4: How do I know if my vacuum system has a leak?
A4: After assembling the apparatus and before heating, turn on the vacuum source. A hissing sound is a common indicator of a leak.[1] You can also monitor the pressure with a manometer; if it does not hold a steady low pressure, a leak is likely present.
Q5: What safety precautions should I take?
A5: Always inspect glassware for cracks or defects before use to prevent implosion under vacuum.[1] The distillation should be performed in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat. It is also important to cool the system before reintroducing air to avoid potential reactions of the hot residue with oxygen.[1]
Quantitative Data Summary
The following table provides estimated boiling points for 2-tert-butyltoluene at various pressures. These values are extrapolated and should be used as a guideline. Actual boiling points may vary based on the specific conditions of your experiment.
| Pressure (mmHg) | Pressure (kPa) | Estimated Boiling Point (°C) |
| 760 | 101.3 | 190.8 |
| 100 | 13.3 | 115.5 |
| 10 | 1.3 | 64.1 |
| 1 | 0.13 | 27 |
Note: Data is based on p-tert-butyltoluene and serves as a close approximation for 2-tert-butyltoluene.
Experimental Protocol: Vacuum Distillation of 2-tert-butyltoluene
1. Preparation and Assembly:
-
Glassware Inspection: Carefully inspect all glassware for any cracks, chips, or defects that could lead to implosion under vacuum. Discard any damaged glassware.
-
Cleaning and Drying: Ensure all glassware is thoroughly cleaned and dried before use.
-
Apparatus Assembly:
-
Place a heating mantle on a lab jack or blocks to allow for easy removal of heat.
-
Clamp a round-bottom flask of an appropriate size to a retort stand. The flask should not be more than two-thirds full of the crude 2-tert-butyltoluene.
-
Add a magnetic stir bar to the flask.
-
Lightly grease all ground glass joints to ensure an airtight seal.
-
Connect a Claisen adapter to the distillation flask. This will help to prevent any bumping liquid from reaching the condenser.[1]
-
In one neck of the Claisen adapter, place a greased stopper. In the other, attach the distillation head.
-
Place a thermometer in the distillation head with the bulb positioned just below the side arm leading to the condenser.
-
Attach the condenser to the distillation head and secure it with a clamp. Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.
-
Attach a vacuum adapter to the end of the condenser.
-
Connect the vacuum adapter to a receiving flask. It is advisable to use a cow-type receiving flask if multiple fractions are to be collected without breaking the vacuum.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum pump, using thick-walled vacuum tubing.
-
2. Distillation Procedure:
-
Start Stirring: Begin stirring the crude 2-tert-butyltoluene.
-
Apply Vacuum: Turn on the vacuum pump to slowly evacuate the system. Monitor the pressure using a manometer.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Fraction Collection: The temperature will rise as the vapor reaches the thermometer. Collect any initial low-boiling fractions in a separate receiving flask. When the temperature stabilizes at the expected boiling point of 2-tert-butyltoluene at the recorded pressure, switch to a clean receiving flask to collect the purified product.
-
Monitoring: Continuously monitor the temperature and pressure throughout the distillation. A pure compound should distill over a narrow temperature range.
-
Stopping the Distillation:
-
Once the distillation is complete, or only a small amount of residue remains in the distillation flask, remove the heating mantle.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system by opening the stopcock on the vacuum trap or by removing the tubing from the vacuum adapter.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the apparatus.
-
Process Workflow
Caption: Workflow for the vacuum distillation of 2-tert-butyltoluene.
References
troubleshooting common issues in 1-tert-Butyl-2-methylbenzene synthesis
Welcome to the technical support center for the synthesis of 1-tert-Butyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in the synthesis of this compound via Friedel-Crafts alkylation can stem from several factors related to reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst: In Friedel-Crafts alkylation, the catalyst can form complexes with the product, potentially reducing its catalytic activity. While a catalytic amount is theoretically needed, in practice, a stoichiometric amount or a slight excess may be necessary to drive the reaction to completion.[1]
-
Reaction Temperature: The temperature plays a critical role in the reaction rate and selectivity. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions and decomposition.[2][3]
-
Purity of Reactants: The purity of toluene (B28343), tert-butyl chloride (or tert-butyl alcohol), and the Lewis acid catalyst is paramount. Impurities can interfere with the reaction and lead to lower yields.
Issue 2: Formation of Multiple Products (Isomers and Polyalkylation)
Q2: I am observing multiple products in my reaction mixture, not just the desired this compound. Why is this happening?
A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation. The primary reasons are:
-
Isomerization: The tert-butyl carbocation formed during the reaction can attack the toluene ring at the ortho, meta, or para positions. While the methyl group is an ortho-para director, the bulky tert-butyl group sterically hinders ortho substitution to some extent, leading to a mixture of ortho and para isomers.[4] Isomerization of the desired ortho-product to the more thermodynamically stable meta- and para-isomers can also occur, especially at higher temperatures or with highly acidic catalysts.[4]
-
Polyalkylation: The product, this compound, is an alkylated aromatic compound and is therefore more reactive than the starting material, toluene. This increased reactivity makes it susceptible to further alkylation, leading to the formation of di- and poly-tert-butylated products.[5]
Q3: How can I improve the selectivity for the ortho-isomer (this compound)?
A3: Achieving high selectivity for the ortho-isomer can be challenging but can be influenced by several factors:
-
Choice of Catalyst: Certain catalysts can offer better shape selectivity. For example, modified zeolites like Fe₂O₃/Hβ have been shown to favor the formation of the ortho-isomer due to their specific pore structures that preferentially allow the diffusion of the less bulky ortho product.[4]
-
Reaction Conditions: Lower reaction temperatures generally favor kinetic control, which can lead to a higher proportion of the ortho-isomer.[6] Careful control of the addition rate of the alkylating agent can also help minimize localized high concentrations that might favor other isomers.
-
Molar Ratio of Reactants: Using a large excess of toluene compared to the alkylating agent can increase the statistical probability of the electrophile reacting with toluene rather than the already alkylated product, thus reducing polyalkylation and potentially influencing the isomer distribution.[5]
Issue 3: Difficulty in Product Purification
Q4: I am having trouble separating the desired this compound from the other isomers and byproducts. What are the recommended purification methods?
A4: The separation of tert-butyl-toluene isomers can be challenging due to their similar boiling points.
-
Fractional Distillation: Careful fractional distillation is the most common method for separating the isomers. However, due to the close boiling points of the ortho- and para-isomers, a distillation column with a high number of theoretical plates may be required for efficient separation.[4]
-
Column Chromatography: For smaller scale purifications or to remove polar impurities, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective. A non-polar eluent system, such as hexane (B92381) or petroleum ether, is typically used.
-
Preparative Gas Chromatography (GC): For obtaining highly pure samples for analytical purposes, preparative GC can be employed to separate the isomers.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound?
A1: The yield can vary significantly depending on the reaction conditions and the catalyst used. A reported yield for the synthesis using toluene and tert-butyl chloride with an AlCl₃ catalyst at 50°C was 51.2%.[4] With a modified Fe₂O₃/Hβ zeolite catalyst and tert-butyl alcohol as the alkylating agent at 190°C, a toluene conversion of 54.7% with 81.5% selectivity for the ortho-isomer has been achieved.[4]
Q2: What are the main byproducts I should expect to see in my reaction mixture?
A2: The main byproducts are typically the other isomers, 4-tert-butyltoluene (B18130) (para-isomer) and 3-tert-butyltoluene (B89660) (meta-isomer). You may also observe di-tert-butylated toluenes as a result of polyalkylation.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This will allow you to quantify the consumption of starting materials and the formation of the desired product and byproducts.
Q4: Are there greener alternatives to traditional Lewis acid catalysts like AlCl₃?
A4: Yes, research is ongoing to develop more environmentally friendly catalysts. Solid acid catalysts, such as zeolites and modified clays, are promising alternatives as they are often reusable and can lead to cleaner reactions with easier work-up procedures.[7] Ionic liquids have also been explored as recyclable catalysts for Friedel-Crafts alkylations.[4]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Catalyst | Alkylating Agent | Toluene:Alkylating Agent Molar Ratio | Temperature (°C) | Reaction Time (h) | Toluene Conversion (%) | Ortho-Isomer Selectivity (%) | Yield of this compound (%) | Reference |
| AlCl₃ | tert-Butyl Chloride | 1:1 | 50 | Not Specified | Not Specified | Not Specified | 51.2 | [4] |
| Fe₂O₃(20%)/Hβ | tert-Butyl Alcohol | Not Specified | 190 | 4 | 54.7 | 81.5 | ~44.6 | [8] |
| Parent Hβ | tert-Butyl Alcohol | Not Specified | 190 | 4 | 58.4 | 67.3 | ~39.3 | [8] |
Experimental Protocols
Key Experiment: Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, as solvent if needed)
-
Ice
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.
-
Reactant Charging: In the reaction flask, place anhydrous toluene. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride to the stirred toluene. The addition is exothermic and should be done slowly to maintain the temperature between 0-5°C.[6]
-
Alkylating Agent Addition: Place anhydrous tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over a period of 15-20 minutes, ensuring the temperature remains between 0-5°C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 1 hour or until the reaction is complete (monitor by GC).
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice containing a small amount of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the unreacted toluene and any solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to separate the this compound from other isomers and byproducts.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound showing side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 1074-92-6 [smolecule.com]
- 5. adichemistry.com [adichemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
preventing polyalkylation during the tert-butylation of toluene
Welcome to the Technical Support Center for the tert-butylation of toluene (B28343). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental procedures and troubleshooting common challenges, with a specific focus on preventing polyalkylation and achieving high selectivity for mono-tert-butylated products.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of toluene tert-butylation, and why is it a problem?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where the aromatic ring undergoes multiple substitutions with the alkyl group. In the tert-butylation of toluene, this results in the formation of di-tert-butyltoluene and other higher alkylated products. This is problematic as it reduces the yield of the desired mono-tert-butyltoluene product and complicates the purification process due to the presence of multiple byproducts with similar physical properties.[1][2]
Q2: What are the primary factors that influence the selectivity of mono- versus poly-tert-butylation of toluene?
A2: The selectivity of the reaction is primarily influenced by several key parameters:
-
Molar Ratio of Reactants: A higher molar ratio of toluene to the tert-butylating agent (e.g., tert-butyl chloride, tert-butanol, or isobutylene) favors monoalkylation.[3][4]
-
Reaction Temperature: Lowering the reaction temperature generally reduces the rate of subsequent alkylation reactions, thus favoring mono-substitution.[5][6]
-
Catalyst Type and Activity: The choice of catalyst is crucial. Less active catalysts can be more selective towards monoalkylation. Shape-selective catalysts like certain zeolites can sterically hinder the formation of bulky polyalkylated products.[1][7][8]
-
Reaction Time: Shorter reaction times can minimize the opportunity for the initially formed mono-tert-butyltoluene to undergo a second alkylation.
Q3: How can I minimize the formation of the meta-isomer (3-tert-butyltoluene)?
A3: The formation of the meta-isomer can be suppressed by using shape-selective catalysts, such as certain types of zeolites (e.g., H-mordenite).[1][7] The pore structure of these catalysts favors the formation of the para-isomer (4-tert-butyltoluene) due to steric constraints. Additionally, lower reaction temperatures can enhance para-selectivity. The isomerization of the initially formed para-isomer to the more thermodynamically stable meta-isomer can be minimized by controlling catalyst acidity and reaction time.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of polyalkylation products (e.g., di-tert-butyltoluene) | 1. Toluene to tert-butylating agent molar ratio is too low.2. Reaction temperature is too high.3. Catalyst is too active.4. Prolonged reaction time. | 1. Increase the molar excess of toluene (e.g., 5:1 or higher).[5]2. Lower the reaction temperature. For AlCl₃ catalysis, maintain a temperature between 0-5 °C.[5]3. Consider using a less active catalyst or a shape-selective zeolite catalyst.4. Monitor the reaction progress (e.g., by GC) and stop it once the desired conversion of the limiting reactant is achieved. |
| Low conversion of toluene | 1. Catalyst deactivation.2. Insufficient catalyst amount.3. Low reaction temperature.4. Impure reactants or catalyst. | 1. Use a fresh or regenerated catalyst. For zeolite catalysts, ensure proper activation.[10]2. Increase the catalyst loading.3. Gradually increase the reaction temperature while monitoring selectivity.[5]4. Ensure all reactants and the catalyst are anhydrous and of high purity.[5] |
| High proportion of meta-isomer (3-tert-butyltoluene) | 1. Isomerization of the para-product.2. Non-shape-selective catalyst. | 1. Reduce reaction time and temperature to minimize isomerization.2. Employ a shape-selective zeolite catalyst like H-MOR or H-BEA.[1][11] |
| Reaction stalls before completion | 1. Catalyst deactivation by moisture or other impurities.2. Insufficient mixing. | 1. Ensure anhydrous conditions and pure reactants. In some cases, a fresh portion of the catalyst can be cautiously added.[5]2. Ensure efficient stirring throughout the reaction. |
Data Presentation
Table 1: Effect of Toluene to tert-Butylating Agent Molar Ratio on Product Selectivity
| Toluene:tert-Butyl Chloride Molar Ratio | Temperature (°C) | Catalyst | Mono-tert-butyltoluene Yield (%) | Reference |
| 1:1 | 25 | AlCl₃ | (Data not explicitly provided, but polyalkylation is significant) | [3][4] |
| 5:1 | 0-5 | AlCl₃ | Significantly improved selectivity for mono-alkylation | [5] |
| 2:1 (Toluene:tert-Butyl Alcohol) | 180 | USY Zeolite | ~81% p-tert-butyltoluene selectivity | [2] |
Table 2: Influence of Catalyst on p-tert-Butyltoluene (PTBT) Selectivity
| Catalyst | Reaction Temperature (°C) | Toluene Conversion (%) | PTBT Selectivity (%) | Reference |
| H-Mordenite (H-MOR) | 180 | 66 | ~84 | [7] |
| H-Beta (H-BEA) | 180 | 54 | (para-selectivity lower than Mordenite) | [8] |
| USY Zeolite | 120 | ~31 | ~89 | [5] |
| 20% La₂O₃/USY | 180 | 48.6 | 85.3 | [1] |
| Fe₂O₃ (20%)/Hβ | 190 | 54.7 | 81.5 | [9] |
Experimental Protocols
Protocol 1: Liquid-Phase tert-Butylation of Toluene using Aluminum Chloride (AlCl₃)
This protocol describes a general laboratory-scale procedure for the selective synthesis of mono-tert-butyltoluene.
Materials:
-
Anhydrous Toluene
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.
-
Charge the flask with anhydrous toluene. A significant molar excess of toluene (e.g., 5 moles per mole of tert-butyl chloride) should be used to favor monoalkylation.[5]
-
Cool the flask to 0-5 °C using an ice bath.
-
While stirring, slowly and carefully add anhydrous aluminum chloride (typically 5-10 mol% relative to tert-butyl chloride).[5]
-
Begin the dropwise addition of tert-butyl chloride from the dropping funnel over 1-2 hours, ensuring the reaction temperature is maintained between 0-5 °C.[5]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
The crude product can be purified by fractional distillation.
Protocol 2: Vapor-Phase tert-Butylation of Toluene using a Zeolite Catalyst
This protocol outlines a general procedure for the continuous flow, vapor-phase synthesis of 4-tert-butyltoluene.
Materials:
-
Toluene
-
tert-Butyl alcohol
-
Zeolite catalyst (e.g., USY, H-MOR)
-
Tubular reactor
-
Nitrogen gas (high purity)
Procedure:
-
Catalyst Preparation: Pelletize and sieve the zeolite catalyst to the desired mesh size.
-
Catalyst Loading and Activation: Load a known weight of the catalyst into a tubular reactor. Activate the catalyst in-situ by heating it under a flow of nitrogen gas (e.g., to 500 °C) for several hours to remove adsorbed water.[10]
-
Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 120-180 °C).[2][10]
-
Reactant Feed: Prepare a liquid feed mixture of toluene and tert-butyl alcohol at the desired molar ratio (e.g., 2:1).[10]
-
Reaction: Introduce the reactant feed into the reactor at a specific weight hourly space velocity (WHSV).
-
Product Collection and Analysis: Collect the products downstream of the reactor. Analyze the product mixture using gas chromatography (GC) to determine the conversion of toluene and the selectivity for the different isomers of tert-butyltoluene.
Visualizations
Caption: General experimental workflow for the tert-butylation of toluene.
Caption: Reaction pathway illustrating mono- and polyalkylation.
Caption: Troubleshooting logic for addressing high polyalkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation of Toluene with tert-Butyl Alcohol over Different Zeolites with the Same Si/Al Ratio | Semantic Scholar [semanticscholar.org]
- 9. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 2-tert-butyltoluene Production
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to catalyst deactivation during the synthesis of 2-tert-butyltoluene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in the tert-butylation of toluene (B28343) using zeolite catalysts?
Catalyst deactivation in this context is primarily caused by two mechanisms:
-
Coke Formation: The primary cause of deactivation is the formation of carbonaceous deposits, known as coke, on the catalyst surface and within its pores.[1][2] Coke is formed from the polymerization and subsequent aromatization of reactants and products on the acidic sites of the zeolite.[3][4]
-
Pore Blockage: The accumulation of coke and heavy byproducts can block the micropores of the zeolite catalyst.[1][5] This blockage restricts the access of reactants to the active sites within the catalyst's structure, leading to a decrease in catalytic activity.
Q2: How does coke formation lead to a decrease in catalyst activity?
Coke formation deactivates the catalyst in several ways:
-
Active Site Coverage: Coke deposits can physically cover the acid sites on the zeolite, preventing reactant molecules from interacting with them.[6]
-
Pore Mouth Blocking: Coke can accumulate at the entrance of the zeolite pores, effectively blocking access to the internal active sites.
-
Reduced Diffusion: The presence of coke within the pores can hinder the diffusion of reactants and products, leading to slower reaction rates.[6]
Q3: Can a deactivated zeolite catalyst be regenerated?
Yes, zeolite catalysts deactivated by coke formation can typically be regenerated. The most common method is oxidative treatment, which involves burning off the coke in the presence of an oxygen-containing gas, such as air.[5][7] This process is usually carried out at elevated temperatures.
Q4: What is the typical reaction mechanism for the tert-butylation of toluene over a zeolite catalyst?
The reaction is an electrophilic aromatic substitution that proceeds through the following steps:[5][8]
-
Carbocation Formation: The alkylating agent, tert-butanol (B103910), is dehydrated on the Brønsted acid sites of the zeolite to form isobutylene (B52900). The isobutylene is then protonated to form a tert-butyl carbocation.[5][8]
-
Electrophilic Attack: The highly reactive tert-butyl carbocation attacks the electron-rich aromatic ring of toluene.
-
Isomer Formation: The substitution can occur at the ortho, meta, or para positions of the toluene ring. Due to steric hindrance from the bulky tert-butyl group, the formation of the ortho-isomer is generally disfavored.[8] The para-isomer is often the kinetically favored product.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of catalyst activity | High reaction temperature promoting coke formation.[9] | Optimize the reaction temperature. Lower temperatures can reduce the rate of coking reactions.[3] |
| High concentration of the alkylating agent (tert-butanol). | Increase the toluene to tert-butanol molar ratio. An excess of toluene can help to minimize side reactions that lead to coke formation.[9] | |
| High acidity of the zeolite catalyst. | Consider using a zeolite with a higher silica-to-alumina ratio, which corresponds to lower acidity.[9][10] | |
| Low selectivity for 2-tert-butyltoluene | Isomerization of the desired product. | The initially formed products can undergo isomerization on the acid sites of the zeolite.[8] Optimizing reaction time and temperature can help to minimize this. |
| Inappropriate zeolite pore structure. | The shape and size of the zeolite pores influence product selectivity.[9] Experiment with different zeolite structures (e.g., Hβ, HY, ZSM-5) to find one that favors the formation of the desired isomer. | |
| Incomplete catalyst regeneration | Insufficient regeneration temperature or time. | Ensure the regeneration temperature is high enough to combust the coke. A typical temperature is around 550°C.[5] The duration of the regeneration should be sufficient for complete coke removal. |
| Poor distribution of the regeneration gas. | Ensure a uniform flow of air or the regeneration gas through the catalyst bed to avoid localized areas of incomplete regeneration. |
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various zeolite catalysts in the tert-butylation of toluene under different reaction conditions.
Table 1: Performance of Different Zeolite Catalysts
| Zeolite Type | Toluene Conversion (%) | 4-tert-butyltoluene Selectivity (%) | Reaction Conditions | Reference |
| USY | ~30 | ~89 | T=120°C, Toluene/TBA=2:1, LSV=2 ml/g·h | [5] |
| HY | ~20 | ~85 | T=120°C, WHSV=2 h⁻¹, Toluene/TBA=4:1 | [5] |
| Hβ | ~20 | - | T=120°C, WHSV=2 h⁻¹, Toluene/TBA=4:1 | [5] |
| H-Mordenite | 18 | 67 | T=160°C, WHSV=3 h⁻¹, Toluene/TBA=8:1 | [5] |
| 5% La₂O₃-modified HY | 32.4 | ~82 | T=200°C, Time=8 h | [11] |
TBA: tert-butyl alcohol, WHSV: Weight Hourly Space Velocity, LSV: Liquid Hourly Space Velocity
Table 2: Effect of Reaction Conditions on USY Zeolite Performance
| Parameter | Condition | Toluene Conversion (%) | 4-tert-butyltoluene Selectivity (%) |
| Reaction Temperature | 120°C | ~30 | ~89 |
| Toluene/TBA Molar Ratio | 2:1 | ~30 | ~89 |
| Liquid Space Velocity | 2 ml/g·h | ~30 | ~89 |
Data extracted from Shen et al. (2015).[5]
Experimental Protocols
Protocol 1: Synthesis of 2-tert-butyltoluene in a Fixed-Bed Reactor
-
Catalyst Preparation:
-
Take the desired amount of zeolite catalyst (e.g., USY, Hβ).
-
If required, calcine the catalyst in a furnace under a flow of dry air at 550°C for 3-6 hours to remove any adsorbed moisture and organic impurities.[12]
-
Press the calcined catalyst into pellets and then crush and sieve to the desired particle size (e.g., 20-40 mesh).[12]
-
-
Reactor Setup:
-
Reaction Procedure:
-
Heat the reactor to the desired reaction temperature (e.g., 120-180°C) under a flow of inert gas like nitrogen.
-
Prepare a liquid feed mixture of toluene and tert-butanol at the desired molar ratio (e.g., 2:1).
-
Introduce the liquid feed into the reactor at a specific liquid hourly space velocity (LHSV) using a micro-flow pump.[12]
-
Collect the product stream at the reactor outlet after cooling and condensation.
-
-
Product Analysis:
-
Analyze the collected liquid product using gas chromatography (GC) to determine the conversion of toluene and the selectivity towards 2-tert-butyltoluene and other isomers.
-
Protocol 2: Regeneration of Coked Zeolite Catalyst
-
Preparation of the Deactivated Catalyst:
-
After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining hydrocarbons.
-
-
Regeneration Procedure:
-
Gradually introduce a stream of dry air or a mixture of an inert gas and oxygen into the reactor.
-
Slowly increase the temperature of the reactor to the regeneration temperature, typically between 450°C and 550°C.[5][7]
-
Maintain this temperature for a sufficient period (e.g., 4-6 hours) to ensure complete combustion of the coke deposits. The end of the regeneration process is often indicated by the cessation of CO₂ evolution in the off-gas, which can be monitored with a gas analyzer.
-
After the regeneration is complete, cool the reactor down to the reaction temperature under a flow of inert gas. The catalyst is now ready for the next reaction cycle.
-
Visualizations
References
- 1. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of toluene alkylation with hept-1-ene over fresh and modified h-beta catalysts according to apparent activation energy values - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
controlling temperature for optimal Friedel-Crafts reaction outcomes
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling temperature for optimal Friedel-Crafts reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction is showing a low or no product yield. Could the temperature be the cause?
A1: Yes, sub-optimal temperature is a common reason for low yields. If the reaction temperature is too low, the activation energy barrier may not be overcome, resulting in a slow or stalled reaction.[1][2] It is advisable to start at a lower temperature and gradually increase it while monitoring product formation.[1][3] However, ensure that the catalyst is active and anhydrous, as moisture can deactivate Lewis acid catalysts like AlCl₃, which is a more common cause of reaction failure.[2][4]
Q2: I'm observing the formation of multiple isomers. How does temperature influence regioselectivity?
A2: Temperature has a significant impact on the distribution of ortho, para, and meta isomers by dictating kinetic versus thermodynamic control.[1] For example, in the methylation of toluene (B28343), lower temperatures (e.g., 0°C) favor the kinetically controlled ortho and para products.[5] At higher temperatures (e.g., 25°C or more), the reaction becomes more reversible, leading to the formation of the more thermodynamically stable meta isomer.[5] Similarly, in the acylation of 2-methoxynaphthalene, lower temperatures favor the kinetic 1-acyl isomer, while higher temperatures promote rearrangement to the more stable 6-acyl isomer.[2]
Q3: My reaction mixture is charring or darkening. What is the likely cause and how can I prevent it?
A3: Charring or darkening indicates that the reaction is too vigorous, leading to the decomposition of starting materials or products.[1] This is often due to poor temperature control, as Friedel-Crafts reactions can be highly exothermic.[6][7] To prevent this, perform the reaction at a lower temperature, using an ice bath if necessary, and control the rate of addition of the electrophile or catalyst.[1]
Q4: How can I avoid polyalkylation, and what role does temperature play?
A4: Polyalkylation occurs because the mono-alkylated product is more reactive than the starting material.[8] While the most effective method to prevent this is to use a large excess of the aromatic substrate or to perform a Friedel-Crafts acylation followed by reduction, temperature can also play a role.[1][8] Lowering the reaction temperature can help reduce the rate of the subsequent alkylation reactions, thus favoring monoalkylation.[8]
Q5: Why are many Friedel-Crafts acylation reactions initiated at 0°C?
A5: Friedel-Crafts acylation is a highly exothermic reaction.[6] Starting the reaction at a low temperature, such as in an ice bath (0-5°C), is crucial for several reasons:
-
To control the reaction rate: This prevents the reaction from becoming too vigorous, which could lead to the loss of volatile reagents.[6]
-
To improve regioselectivity: In substrates like toluene, lower temperatures favor the formation of the para-substituted product due to steric hindrance at the ortho positions.[6]
-
To minimize side reactions: Higher temperatures can promote unwanted side reactions and decomposition.[1][2]
Q6: Can higher temperatures lead to carbocation rearrangements in Friedel-Crafts alkylation?
A6: Yes, higher temperatures can promote carbocation rearrangements, especially with primary and some secondary alkyl halides.[9] The carbocation intermediate can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation), leading to a mixture of products.[1][9] To avoid this, one can use alkylating agents that form stable carbocations or perform the reaction at lower temperatures.[1][10] A more robust alternative is to use Friedel-Crafts acylation, which is not prone to rearrangements, followed by a reduction step.[1][11]
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in Friedel-Crafts Reactions
| Aromatic Substrate | Electrophile | Catalyst | Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Toluene | Methyl Halide | AlCl₃ | 0 | 54 | 17 | 29 | [5] |
| Toluene | Methyl Halide | AlCl₃ | 25 | 3 | 69 | 28 | [5] |
| 2-Methoxynaphthalene | Acylating Agent | Lewis Acid | Low | Major (Kinetic Product: 1-isomer) | - | Minor | [2] |
| 2-Methoxynaphthalene | Acylating Agent | Lewis Acid | High (>100) | Minor | - | Major (Thermodynamic Product: 6-isomer) | [2] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride at 0°C
This protocol is adapted from a standard laboratory procedure to favor the formation of 4-methylacetophenone.[3][6]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
5% HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (0.0275 mol) in 8 mL of dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Prepare a solution of acetyl chloride (0.0275 mol) and toluene (0.025 mol) in 7 mL of dichloromethane in the addition funnel.
-
Reaction: Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature is maintained at 0°C.[3]
-
Warming and Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 30 minutes.
-
Quenching: Cool the reaction mixture and then slowly pour it into a beaker containing ice and concentrated hydrochloric acid with vigorous stirring.[3]
-
Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, wash it with sodium bicarbonate solution and then water, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the product by distillation or recrystallization.
Protocol 2: Friedel-Crafts Alkylation of Benzene (B151609) with tert-Butyl Chloride
This protocol describes a general procedure for the alkylation of benzene.[1]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
tert-Butyl Chloride
-
Ice-cold water
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a dry flask equipped with a stir bar and a dropping funnel, place anhydrous benzene and anhydrous aluminum chloride.
-
Cooling: Cool the flask in an ice bath to maintain a low temperature.
-
Reagent Addition: Slowly add tert-butyl chloride to the reaction mixture dropwise with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the specified time.
-
Quenching: Quench the reaction by slowly adding the mixture to a beaker of ice-cold water.[1]
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with sodium bicarbonate solution and then with water.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[1]
-
Purification: Purify the product by distillation.
Visualizations
Caption: Temperature's influence on Friedel-Crafts reaction outcomes.
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
strategies to overcome low yield in 2-tert-butyltoluene preparation
Welcome to the technical support center for the synthesis of 2-tert-butyltoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to overcoming low yields and other common issues encountered during its preparation, primarily via Friedel-Crafts alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Overall Low or No Product Yield
Q1: My Friedel-Crafts reaction to produce 2-tert-butyltoluene has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield is a frequent problem that can often be traced back to several critical factors related to reactants, catalyst, and reaction conditions. The most common culprits include:
-
Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction. It is crucial to maintain strictly anhydrous (dry) conditions.[1]
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be too slow to proceed to completion within a practical timeframe.[2]
-
Insufficient Reaction Time: The reaction may simply not have had enough time to reach completion. Progress should be monitored using an appropriate technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2]
-
Impure Reagents: The purity of toluene (B28343), the tert-butylating agent (e.g., tert-butyl chloride), and the catalyst is essential. Contaminants can lead to unexpected side reactions or catalyst deactivation.[2]
-
Losses During Workup: Significant amounts of product can be lost during the workup and purification phases.[3][4] This can happen through incomplete extraction, leaving the product in the aqueous layer, or during purification steps like distillation if boiling points are close to those of byproducts.
Issue 2: Poor Isomer Selectivity
Q2: My reaction produces a mixture of isomers, with 4-tert-butyltoluene (B18130) (para) being the major product. How can I increase the yield of the 2-tert-butyltoluene (ortho) isomer?
A2: Achieving high selectivity for the 2-tert-butyltoluene isomer is a significant challenge in standard Friedel-Crafts alkylation due to sterics. The bulky tert-butyl group preferentially attacks the less hindered para position. However, you can influence the isomer distribution:
-
Temperature Control: Friedel-Crafts alkylation is sensitive to temperature. Lower reaction temperatures (e.g., 0-5 °C) favor the kinetically controlled products, which are the ortho and para isomers.[2] Higher temperatures can promote isomerization of the initial products to the more thermodynamically stable meta isomer (3-tert-butyltoluene), further reducing the yield of your target ortho product.[2][5]
-
Catalyst Choice: While AlCl₃ is common, exploring other catalysts may alter selectivity. Shape-selective catalysts like certain zeolites are often used to enhance para-selectivity by sterically hindering the formation of other isomers within their pore structures.[6] While typically aimed at maximizing the para isomer, investigating different zeolite structures could potentially influence the ortho/para ratio.
Issue 3: Formation of Byproducts
Q3: I'm observing a significant amount of di-tert-butyltoluene in my product mixture. How can I prevent this polyalkylation?
A3: Polyalkylation is a classic issue in Friedel-Crafts alkylation reactions.[5] The initial product, tert-butyltoluene, is more nucleophilic (more reactive) than the starting toluene, making it susceptible to a second alkylation.[7]
-
Adjust Stoichiometry: The most effective strategy to minimize polyalkylation is to use a large molar excess of the aromatic substrate (toluene) relative to the alkylating agent (e.g., tert-butyl chloride).[2] A common ratio is 5:1 or higher of toluene to the alkylating agent. This increases the probability that the electrophile will react with a molecule of toluene rather than the already-alkylated product.
Data Presentation: Impact of Reaction Conditions
Optimizing reaction conditions is critical for maximizing yield and selectivity. The following table summarizes how different parameters can affect the outcome of the toluene butylation reaction.
| Parameter | Condition | Effect on Toluene Conversion | Effect on 2-tert-butyltoluene Selectivity | Rationale & Citation |
| Temperature | Low (e.g., 0-5 °C) | May be lower/slower | Favors kinetic ortho/para products | Minimizes isomerization to the meta product.[2] |
| High (e.g., >80 °C) | Generally higher | Decreased | Promotes isomerization to the more stable meta product and can cause dealkylation.[2][5] | |
| Catalyst | Zeolite Hβ | High (e.g., ~58%) | Low (~67% para-selectivity) | The parent zeolite's strong acid sites and large pores can lead to isomerization of the desired product.[8] |
| Fe₂O₃-modified Hβ | Slightly lower (e.g., ~55%) | Increased para-selectivity (~81%) | Narrowed pores and reduced acid site strength hinder isomerization and favor the linear para isomer. While aimed at para, this shows how catalyst modification impacts isomer formation.[8] | |
| Reactant Ratio | High Toluene:Alkylating Agent | Lower per-pass conversion | Higher selectivity for mono-alkylation | Reduces the statistical chance of polyalkylation as the product is at a lower concentration.[2][7] |
| (Toluene:t-BuCl) | Low Toluene:Alkylating Agent | Higher per-pass conversion | Lower selectivity (more di-alkylation) | The activated mono-alkylated product successfully competes with toluene for the electrophile.[9] |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram provides a logical workflow for diagnosing the cause of low yield in your experiment.
Caption: A step-by-step guide to diagnosing and resolving common causes of low yield.
Competing Reaction Pathways
The synthesis of 2-tert-butyltoluene is complicated by several competing side reactions, as illustrated below.
Caption: Primary and competing side reactions during Friedel-Crafts tert-butylation of toluene.
Experimental Protocol
Laboratory-Scale Synthesis of tert-Butyltoluene via Friedel-Crafts Alkylation
This protocol describes a representative laboratory-scale synthesis using tert-butyl chloride as the alkylating agent and aluminum chloride as the catalyst.[2][10]
Materials and Reagents:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
5% Sodium bicarbonate (NaHCO₃) solution, cold
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether for extraction
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas trap (e.g., a tube leading to a beaker with mineral oil or a basic solution to trap HCl gas)
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser. Ensure all glassware has been oven or flame-dried to remove moisture.[2] The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Reagent Charging: Charge the flask with anhydrous toluene. A significant molar excess of toluene should be used (e.g., 5 moles per mole of tert-butyl chloride) to minimize polyalkylation.[2] Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: While stirring, slowly and carefully add anhydrous aluminum chloride (typically 5-10 mol% relative to the tert-butyl chloride) to the cooled toluene.[2] Note: AlCl₃ reacts violently with water. Handle with care in a fume hood.[2]
-
Alkylating Agent Addition: Begin the dropwise addition of tert-butyl chloride from the dropping funnel over 1-2 hours, ensuring the reaction temperature is maintained between 0-5 °C.[2]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by GC or TLC.[2]
-
Quenching: Once the reaction is complete, quench it by slowly and carefully pouring the reaction mixture over a beaker of crushed ice.[2] This should be done in a fume hood as HCl gas will evolve. An alternative is to pour the ice/water mixture into the flask slowly.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize remaining acid), and finally with brine.[2]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and remove the excess toluene by distillation.[2]
-
Purification: The crude product, which is a mixture of isomers, can be purified by fractional distillation to separate the 2-tert-butyltoluene from the other isomers and any remaining starting material.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. How To [chem.rochester.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalytic Alkylation of Toluene
Welcome to the Technical Support Center for the catalytic alkylation of toluene (B28343). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for common experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in toluene alkylation?
A1: The formation of side-products is highly dependent on the alkylating agent and reaction conditions. Common side-products include:
-
Isomers of the desired product: Toluene alkylation can produce ortho- (o-), meta- (m-), and para- (p-) isomers of the alkylated product. For instance, in the methylation of toluene to produce xylenes, all three isomers are typically formed.[1]
-
Polyalkylated products: The initial mono-alkylated product is often more reactive than toluene, leading to further alkylation and the formation of di- and tri-substituted products.[1][2]
-
Products from competing reactions: At higher temperatures, side reactions such as disproportionation and transalkylation can occur, leading to the formation of benzene (B151609) and polymethylated benzenes.[1]
-
Side-chain alkylation products: Under specific catalytic conditions, alkylation can occur on the methyl group of toluene, yielding products like styrene (B11656) and ethylbenzene.[1]
-
Cracking products: At elevated temperatures, cracking of either the alkylating agent or the aromatic ring can occur.[1]
-
Coke: The formation of carbonaceous deposits (coke) on the catalyst surface is a frequent issue that leads to catalyst deactivation.[1]
Q2: How does the choice of catalyst influence side-product formation?
A2: The catalyst is a critical factor in determining the selectivity of the reaction. Key catalyst properties to consider are:
-
Acidity: The type (Brønsted vs. Lewis) and strength of the acid sites affect the reaction pathway. Brønsted acid sites are generally associated with ring alkylation.[1]
-
Pore Structure and Shape Selectivity: Zeolite catalysts are widely used due to their shape-selective properties.[3] The pore dimensions can favor the formation of a specific isomer. For example, zeolites like ZSM-5, with pore sizes around 0.55-0.57 nm, preferentially form the para-isomer due to its smaller kinetic diameter, allowing it to diffuse out of the pores more rapidly than the ortho- and meta-isomers.[3]
-
Catalyst Modification: Modifying catalysts, for instance by silylation or loading with metals like magnesium or phosphorus, can passivate external acid sites and narrow pore openings, thereby enhancing para-selectivity.[3][4]
Q3: What is the effect of reaction temperature on product distribution?
A3: Temperature is a crucial parameter that influences both the reaction rate and selectivity. At lower temperatures, the reaction is under kinetic control, favoring the formation of ortho- and para-isomers in Friedel-Crafts alkylation.[2] As the temperature increases, the reaction can become thermodynamically controlled, which may favor the most stable isomer, often the meta-isomer.[1][2] For example, in the methylation of toluene at 0°C, the product distribution of o-, m-, and p-xylene (B151628) is approximately 54%, 17%, and 29%, respectively. However, at 25°C, the distribution shifts to 3%, 69%, and 28%, favoring the thermodynamically more stable meta-isomer.[5] High temperatures can also increase the rates of undesirable side reactions like cracking and coking.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield or No Product Formation
Q: My alkylation reaction is showing low to no product yield. What are the potential causes and solutions?
A: Low or no yield can stem from several factors related to your reactants, catalyst, and reaction conditions.
| Potential Cause | Solution |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous. Use a fresh, unopened container of the catalyst if possible.[6] For zeolite catalysts, ensure proper activation, typically by calcination at high temperatures under dry air or an inert gas flow. |
| Deactivated Aromatic Substrate | The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring deactivates it for electrophilic substitution.[2] If your substrate is deactivated, you may need to use a more powerful catalyst or consider alternative synthetic routes. |
| Insufficiently Reactive Alkylating Agent | The reactivity of alkyl halides follows the order: tertiary > secondary > primary. If you are using a primary alkyl halide, a more active catalyst or higher reaction temperatures may be necessary. Be aware that this can also promote carbocation rearrangements.[2] |
| Reaction Temperature is Too Low | Alkylation reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be negligible. Gradually and cautiously increase the reaction temperature while monitoring for product formation and any increase in side products.[2] |
| Catalyst Poisoning | Impurities in the reactants or carrier gas can act as poisons, deactivating the catalyst's active sites. Ensure the purity of all materials used in the reaction.[1] |
Issue 2: Poor Selectivity (Undesired Isomer Distribution)
Q: My reaction is producing a mixture of ortho-, meta-, and para-isomers with low selectivity for the desired product. How can I improve this?
A: Achieving high regioselectivity, particularly for the para-isomer, often requires careful control of the catalyst and reaction conditions.
| Potential Cause | Solution |
| Non-selective Catalyst | If you are using a non-shape-selective catalyst like AlCl₃, a mixture of isomers is expected. For high para-selectivity, utilize a shape-selective zeolite catalyst such as ZSM-5.[3] |
| Isomerization on External Catalyst Surface | The acid sites on the external surface of a zeolite catalyst can promote the isomerization of the desired para-product to its ortho- and meta-isomers.[3] To mitigate this, passivate the external acid sites by modifying the catalyst, for example, through silylation with tetraethyl orthosilicate (B98303) (TEOS).[3] |
| Inappropriate Catalyst Pore Size | If the catalyst's pores are too large, they will not provide the necessary diffusion limitations to favor the formation and exit of the smaller para-isomer. Choose a zeolite with appropriate pore dimensions for your target product.[3] |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the kinetic barrier for isomerization, leading to a product mixture closer to thermodynamic equilibrium, which often favors the meta-isomer.[3] Optimize the reaction temperature to favor the kinetically controlled para-product, which generally means operating at lower temperatures.[3] |
| Long Reactant-Catalyst Contact Time | Extended contact times can allow the initially formed para-xylene to re-enter the catalyst pores and isomerize.[3] Increase the weight hourly space velocity (WHSV) to reduce the contact time.[3] |
Issue 3: Rapid Catalyst Deactivation
Q: My catalyst is losing activity quickly. What is causing this and how can I prevent it?
A: Catalyst deactivation in toluene alkylation is most commonly caused by the formation of coke.
| Potential Cause | Solution |
| Coke Formation | Coke, or carbonaceous deposits, can form on the active sites and within the pores of the catalyst, blocking access for reactants.[1] This is often exacerbated by high temperatures and low toluene to alkylating agent ratios. To minimize coking, optimize the reaction conditions by lowering the temperature and using a higher toluene to alkylating agent ratio.[7] Modifying the catalyst's external surface can also help reduce coke deposition.[3] |
| Catalyst Regeneration | For catalysts deactivated by coke, regeneration is often possible. A common method is calcination, which involves heating the catalyst in a controlled flow of air to burn off the carbonaceous deposits.[3][8] |
| Poisoning of Active Sites | As mentioned previously, ensure the purity of reactants and carrier gases to avoid introducing poisons to the catalyst.[1] |
Data Presentation
Table 1: Effect of Reaction Temperature on Toluene Methylation over ZSM-5
| Temperature (°C) | Toluene Conversion (%) | p-Xylene Selectivity (%) | m-Xylene Selectivity (%) | o-Xylene Selectivity (%) |
| 375 | Not Specified | >90 | <5 | <5 |
| 400 | ~12 | ~85 | ~10 | ~5 |
| 425 | ~15 | ~80 | ~15 | ~5 |
| 450 | 16.81 | ~75 | ~20 | ~5 |
Data adapted from studies on toluene methylation over ZSM-5 catalysts. Actual values can vary based on specific catalyst properties and other reaction conditions.[9]
Table 2: Influence of Toluene to 1-Heptene Ratio on Alkylation over Y-Type Zeolite
| Toluene:1-Heptene Ratio | 1-Heptene Conversion (%) |
| 3:1 | ~87 |
| 5:1 | ~92 |
| 8:1 | ~96 |
Reaction Conditions: 90°C, 180 min reaction time, 0.25 g of zeolite Y catalyst.[7]
Experimental Protocols
Protocol 1: General Procedure for Vapor-Phase Toluene Alkylation in a Fixed-Bed Reactor
This protocol outlines a general procedure for conducting vapor-phase toluene alkylation. Specific parameters should be optimized for individual experimental goals.
-
Catalyst Preparation and Activation:
-
Prepare or procure the desired catalyst (e.g., H-ZSM-5).
-
Press the catalyst into pellets, then crush and sieve to a particle size of 20-40 mesh.[10]
-
Load a specific amount of the sieved catalyst (e.g., 0.5 g) into a fixed-bed tubular glass microreactor.[10]
-
Place the reactor inside a temperature-controlled vertical furnace. Position a thermocouple at the center of the catalyst bed to monitor the temperature.[10]
-
Activate the catalyst by heating it to a high temperature (e.g., 450-550°C) for several hours under a flow of dry inert gas (e.g., nitrogen) or air.
-
-
Reaction Execution:
-
Set the furnace to the desired reaction temperature.
-
Use syringe pumps or mass flow controllers to introduce the reactants (toluene and the alkylating agent, e.g., methanol) into a vaporization zone before they enter the reactor.
-
An inert carrier gas (e.g., nitrogen) is often used to carry the vaporized reactants over the catalyst bed.
-
The effluent from the reactor is passed through a condenser to collect the liquid products.
-
Non-condensable gases can be collected in a gas bag for analysis.
-
-
Product Analysis:
-
The liquid products are typically analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity of the products.
-
Protocol 2: Catalyst Silylation for Enhanced Para-Selectivity
This protocol describes a method for modifying an H-ZSM-5 catalyst with a silica (B1680970) layer to passivate external acid sites.
-
Suspension Preparation:
-
Suspend H-ZSM-5 powder (e.g., 10 g with a Si/Al ratio of 25) in a non-polar solvent like cyclohexane (B81311) (e.g., 100 ml).[3]
-
-
Silica Precursor Addition:
-
Add a silica precursor, such as tetraethyl orthosilicate (TEOS), to the suspension. The amount of TEOS will determine the weight percentage of silica deposited.[3]
-
-
Mixing:
-
Stir the mixture at a controlled temperature (e.g., 40°C) for several hours (e.g., 7 hours) to ensure uniform deposition.[3]
-
-
Solvent Evaporation and Drying:
-
Remove the solvent by evaporation.
-
Dry the catalyst powder, for instance, at 120°C.[3]
-
-
Calcination:
-
Calcine the dried sample in a furnace at a high temperature (e.g., 550°C) for several hours (e.g., 6 hours) to decompose the organic template and form the silica layer.[3]
-
Visualizations
Caption: A troubleshooting workflow for common issues in toluene alkylation.
Caption: Key factors influencing high para-selectivity in toluene alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Synthesis of 1-tert-Butyl-2-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl-2-methylbenzene, with a specific focus on the impact of mass transfer.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of toluene (B28343). This reaction typically employs a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid or solid acid catalyst.
Q2: How does mass transfer impact the synthesis of this compound?
A2: Mass transfer can significantly influence the reaction rate and product selectivity. In heterogeneous catalysis, for instance, the diffusion of reactants from the bulk liquid to the catalyst surface and into its pores can be a rate-limiting step.[1] Poor mass transfer can lead to lower reaction rates and potentially favor undesired side reactions.
Q3: What are the typical side reactions observed in this synthesis?
A3: Common side reactions include the formation of other isomers (e.g., 1-tert-butyl-4-methylbenzene and 1-tert-butyl-3-methylbenzene), polyalkylation (di- and tri-tert-butylated products), and in some cases, isomerization of the product.[2] The bulky tert-butyl group tends to direct substitution to the least sterically hindered positions.
Q4: Can carbocation rearrangement be a problem in this synthesis?
A4: Carbocation rearrangement is a common issue in many Friedel-Crafts alkylations. However, when using a tert-butylating agent, the resulting tertiary carbocation is already the most stable, so rearrangements are generally not a significant concern.[3][4]
Q5: What types of catalysts are used for this reaction?
A5: A variety of catalysts can be used, including traditional Lewis acids like aluminum chloride (AlCl₃) and solid acid catalysts such as zeolites (e.g., ZSM-5, SAPO-5) and acid-activated clays.[1][5] Solid acid catalysts are gaining favor due to their environmental benefits and ease of separation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Poor Mass Transfer: Inadequate mixing leading to limited contact between reactants and catalyst. | - Increase the agitation/stirring speed to improve mixing. - If using a solid catalyst, consider using a smaller particle size to increase the surface area.[6] |
| Catalyst Inactivity: The catalyst may be deactivated by moisture or other impurities. | - Ensure all reactants and solvents are anhydrous. - Activate the catalyst according to the recommended procedure (e.g., heating under inert gas flow).[5] | |
| Suboptimal Reaction Temperature: The reaction rate may be too slow at low temperatures or side reactions may be favored at high temperatures. | - Optimize the reaction temperature. A common range for this type of reaction is between 0-50°C.[2] | |
| High Levels of Polyalkylation Products | Excess Alkylating Agent: Using a high ratio of the tert-butylating agent to toluene can promote multiple substitutions. | - Use an excess of toluene relative to the tert-butylating agent. |
| High Catalyst Activity: A highly active catalyst can drive the reaction towards polyalkylation. | - Reduce the amount of catalyst used. - Consider using a less active catalyst. | |
| Formation of Undesired Isomers | Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of more thermodynamically stable isomers over the desired kinetic product. | - Lowering the reaction temperature can sometimes favor the kinetically controlled product. |
| Catalyst Properties: The pore structure and acidity of the catalyst can influence isomer selectivity. | - For solid catalysts, select one with a pore size that favors the formation of the desired isomer (shape selectivity).[5] | |
| Reaction Fails to Initiate | Inactive Catalyst: The catalyst may be completely inactive due to improper handling or storage. | - Use fresh, properly stored catalyst. - Ensure the catalyst is not exposed to atmospheric moisture. |
| Presence of Inhibitors: The reactants or solvent may contain impurities that inhibit the reaction. | - Purify the reactants and solvent before use. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride (or tert-butanol)
-
Anhydrous aluminum chloride (or a suitable solid acid catalyst)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. The flask should be placed in an ice bath on a magnetic stirrer.
-
Reactant Charging: Add anhydrous toluene and the catalyst (e.g., aluminum chloride) to the flask.
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred toluene-catalyst mixture. Maintain the temperature of the reaction mixture between 0-5°C.[2]
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 1-2 hours) or until the reaction is complete (monitored by TLC or GC).
-
Quenching: Slowly and carefully add ice-cold water to the reaction mixture to quench the reaction and decompose the catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and excess toluene) using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Data Presentation
Table 1: Effect of Agitation Speed on Reaction Rate (Hypothetical Data for Illustrative Purposes)
| Agitation Speed (RPM) | Initial Reaction Rate (mol/L·s) |
| 100 | 0.005 |
| 300 | 0.015 |
| 500 | 0.025 |
| 700 | 0.026 |
Note: This data illustrates the general principle that beyond a certain point, increasing agitation speed may no longer significantly increase the reaction rate as mass transfer limitations are overcome.
Table 2: Influence of Catalyst Particle Size on Toluene Conversion (Adapted from analogous zeolite-catalyzed reactions)
| Catalyst | Particle Size | Toluene Conversion (%) |
| Zeolite Beta | Large | 65 |
| Zeolite Beta | Nano-sized | 85 |
Source: Adapted from studies on Friedel-Crafts acylation over nano-sized Beta zeolites, suggesting smaller particles enhance activity.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Minimizing Waste in 2-tert-butyltoluene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 2-tert-butyltoluene. The focus is on minimizing waste and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for producing 2-tert-butyltoluene?
A1: The most common industrial method is the Friedel-Crafts alkylation of toluene (B28343).[1] This reaction typically involves reacting toluene with a tert-butylating agent, such as tert-butyl alcohol or tert-butyl chloride, in the presence of an acid catalyst.[1][2] While the primary goal is often the synthesis of 4-tert-butyltoluene, 2-tert-butyltoluene is a common isomer byproduct.
Q2: What are the main sources of waste in 2-tert-butyltoluene production?
A2: The primary sources of waste include:
-
Unwanted isomers: Formation of 3-tert-butyltoluene (B89660) and the often more desired 4-tert-butyltoluene.[3]
-
Polyalkylation products: Di- and tri-tert-butylated toluene byproducts.
-
Unreacted starting materials: Toluene and the tert-butylating agent that are not converted.
-
Catalyst waste: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are corrosive, difficult to recycle, and generate significant aqueous waste during workup.[2]
-
Solvent waste: Solvents used in the reaction and for product purification.
Q3: How can catalyst choice impact waste generation?
A3: The choice of catalyst is critical for minimizing waste.
-
Homogeneous catalysts (e.g., AlCl₃, H₂SO₄) are effective but lead to significant waste streams due to their corrosive nature and the need for neutralization and separation from the product mixture.[2][3]
-
Heterogeneous solid acid catalysts (e.g., zeolites like H-beta, H-mordenite, and MCM-22) are more environmentally friendly alternatives.[3][4][5] They are non-corrosive, easily separated from the reaction mixture by filtration, and can often be regenerated and reused, significantly reducing waste.[1] Some zeolites also offer shape selectivity, which can favor the formation of a specific isomer.[2]
Q4: What is "shape selectivity" and how does it help in reducing isomeric waste?
A4: Shape selectivity is a property of some catalysts, particularly zeolites, where the pore structure is of a similar dimension to the reacting molecules.[2] This steric hindrance can control which isomers are formed. For instance, a catalyst with pores that favor the formation of the less bulky para-isomer (4-tert-butyltoluene) will inherently produce less of the ortho-isomer (2-tert-butyltoluene) and the meta-isomer, thus reducing the amount of unwanted isomeric byproducts.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of 2-tert-butyltoluene and High Proportion of Other Isomers
| Possible Cause | Troubleshooting Step |
| Non-selective catalyst | Switch to a solid acid catalyst with pore sizes that may favor the formation of the ortho-isomer, or explore catalysts known for different isomer distribution. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Isomerization can be temperature-dependent. A lower temperature might favor the kinetic product (often the ortho-isomer) over the thermodynamic product (para-isomer). |
| Incorrect Molar Ratio | Vary the molar ratio of toluene to the tert-butylating agent. An excess of toluene can sometimes influence isomer distribution. |
Issue 2: High Levels of Polyalkylated Byproducts (e.g., di-tert-butyltoluene)
| Possible Cause | Troubleshooting Step |
| High concentration of tert-butylating agent | Use a higher molar ratio of toluene to the tert-butylating agent. This will increase the probability of the alkylating agent reacting with toluene rather than the already substituted tert-butyltoluene.[6] |
| High Reaction Temperature or Long Reaction Time | Reduce the reaction temperature and/or time to minimize the occurrence of secondary alkylation reactions. |
| Highly Active Catalyst | A less active catalyst or a lower loading of the current catalyst might reduce the rate of polyalkylation. |
Issue 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Coke formation on the catalyst surface | For solid acid catalysts like zeolites, regeneration can be achieved by calcination (heating to a high temperature in the presence of air) to burn off carbonaceous deposits.[1] |
| Poisoning of catalyst active sites | Ensure the purity of your reactants. Impurities in the toluene or tert-butylating agent can poison the catalyst.[1] |
| Leaching of active sites | This can be an issue with some supported catalysts. Ensure the catalyst is robust under the chosen reaction conditions. |
Issue 4: Difficult Separation of Products and Catalyst
| Possible Cause | Troubleshooting Step |
| Use of a homogeneous Lewis acid catalyst | Transition to a heterogeneous solid acid catalyst (e.g., zeolite). These can be easily separated by filtration, eliminating the need for quenching and aqueous workup.[2] |
| Formation of stable emulsions during workup | If using a homogeneous catalyst, optimize the quenching and extraction procedures. This may involve adjusting the pH, using different solvents, or employing demulsifying agents. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Toluene tert-Butylation
| Catalyst | Typical Reaction Temperature (°C) | Toluene Conversion (%) | Selectivity for para-tert-butyltoluene (%) | Key Advantages | Key Disadvantages |
| AlCl₃ | 25-50 | ~50 | Varies | High activity at low temperatures | Corrosive, significant waste generation, difficult to recycle[2] |
| H-beta Zeolite | 160-240 | 64-72 | 82-89 | Reusable, non-corrosive, high para-selectivity[7] | Higher reaction temperatures required |
| H-mordenite | 150-190 | 10-33 | 35-75 | Shape-selective, reusable | Lower conversion rates in some cases[7] |
| Fe₂O₃/Hβ | 190 | 54.7 | 81.5 | Modified pore structure to enhance para-selectivity[4] | Requires catalyst preparation |
| PW/HM | 160 | 36.3 | 82.1 | High para-selectivity | Moderate conversion |
Note: Data is compiled from various sources and specific results may vary based on detailed experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Alkylation of Toluene with tert-Butyl Alcohol using a Solid Acid Catalyst
-
Catalyst Activation: The solid acid catalyst (e.g., H-beta zeolite) is activated by heating under a flow of inert gas (e.g., nitrogen) or in a muffle furnace at a specified temperature (e.g., 550°C) for a set duration (e.g., 3 hours) to remove adsorbed water.[7]
-
Reaction Setup: A stirred batch reactor is charged with the activated catalyst, toluene, and tert-butyl alcohol in a predetermined molar ratio.
-
Reaction Execution: The reactor is sealed and heated to the desired reaction temperature (e.g., 160-190°C) with vigorous stirring.[4][7] The reaction is allowed to proceed for a specified time (e.g., 2-8 hours).[7]
-
Product Recovery: After the reaction, the reactor is cooled to room temperature. The solid catalyst is separated from the liquid product mixture by filtration.
-
Analysis: The liquid product is analyzed by gas chromatography (GC) to determine the conversion of toluene and the selectivity for 2-tert-butyltoluene and other isomers and byproducts.
-
Purification: The desired 2-tert-butyltoluene can be separated from unreacted starting materials and other isomers by fractional distillation.[2]
Protocol 2: Catalyst Regeneration
-
Washing: The recovered solid acid catalyst is washed with a suitable solvent (e.g., toluene or acetone) to remove any adsorbed organic species.
-
Drying: The washed catalyst is dried in an oven at a moderate temperature (e.g., 110°C) to remove the solvent.
-
Calcination: The dried catalyst is placed in a furnace and heated in a controlled manner in the presence of air to a high temperature (e.g., 550°C) for several hours to burn off any coke deposits.[1]
-
Cooling and Storage: The regenerated catalyst is cooled in a desiccator to prevent moisture absorption before reuse.
Visualizations
Caption: Workflow for waste minimization in 2-tert-butyltoluene production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cerritos.edu [cerritos.edu]
- 7. CN102557858A - Method for producing p-tert-Butyltoluene by using mordenite for catalyzing toluene and tertiary butanol - Google Patents [patents.google.com]
Validation & Comparative
Interpreting the 1H NMR Spectrum of 1-tert-Butyl-2-methylbenzene: A Comparative Guide
For Immediate Release
This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-tert-butyl-2-methylbenzene (B89558), a valuable building block in organic synthesis. By comparing its expected spectral features with those of related compounds, this document offers researchers, scientists, and drug development professionals a clear understanding of the structural nuances revealed by ¹H NMR spectroscopy.
Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted based on established principles of chemical shifts and spin-spin coupling, and compared with the spectra of 4-tert-butyltoluene (B18130) and tert-butylbenzene. The ortho-positioning of the bulky tert-butyl group and the methyl group in this compound leads to a distinct pattern in the aromatic region due to steric hindrance and altered electronic environments, distinguishing it from its isomers.
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | t-Butyl (a) | ~1.3 | Singlet (s) | 9H |
| Methyl (b) | ~2.3 | Singlet (s) | 3H | |
| Aromatic (c, d, e, f) | ~7.0 - 7.4 | Multiplet (m) | 4H | |
| 4-tert-Butyltoluene | t-Butyl | ~1.31 | Singlet (s) | 9H |
| Methyl | ~2.35 | Singlet (s) | 3H | |
| Aromatic | ~7.15 (d), 7.35 (d) | Doublet (d) | 2H, 2H | |
| tert-Butylbenzene | t-Butyl | ~1.31 | Singlet (s) | 9H |
| Aromatic | ~7.1 - 7.4 | Multiplet (m) | 5H |
Interpreting the Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit three main signals:
-
A singlet at approximately 1.3 ppm , integrating to 9 protons, is characteristic of the chemically equivalent protons of the tert-butyl group . The chemical shift is in the typical aliphatic region, and the absence of adjacent protons results in a singlet.
-
A singlet at around 2.3 ppm , with an integration of 3 protons, corresponds to the methyl group . Similar to the tert-butyl group, it lacks adjacent protons, hence it appears as a singlet.
-
A complex multiplet in the aromatic region, between 7.0 and 7.4 ppm , integrating to 4 protons. The ortho, meta, and para protons on the benzene (B151609) ring are chemically non-equivalent and will show complex splitting patterns due to coupling with each other. The steric hindrance from the adjacent bulky groups can also influence their chemical shifts.
Experimental Protocols
Standard Procedure for ¹H NMR Spectroscopy
A detailed methodology for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the spectrum.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Log in to the NMR spectrometer's control software.
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.
-
Place the sample into the magnet.
3. Data Acquisition:
-
Load a standard set of acquisition parameters for a ¹H experiment.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is essential for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This process involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.
-
Set the number of scans. For a routine ¹H spectrum of a moderately concentrated sample, 16 to 64 scans are typically sufficient.
-
Initiate the data acquisition.
4. Data Processing:
-
Once the acquisition is complete, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualization of this compound Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound with its distinct proton environments labeled, corresponding to the data presented in the comparison table.
Caption: Structure of this compound with proton labels.
Comparative 13C NMR Analysis: A Guide to 2-tert-butyltoluene and its Analogs
For Immediate Release
This technical guide offers a comprehensive 13C Nuclear Magnetic Resonance (NMR) analysis of 2-tert-butyltoluene, presenting a comparative study with its structural isomers and related aromatic compounds. Tailored for researchers, scientists, and professionals in drug development, this document provides key experimental data and protocols essential for the structural elucidation of substituted aromatic systems.
Quantitative Data Summary: A Comparative Table of 13C NMR Chemical Shifts
The following table presents a consolidated view of the 13C NMR chemical shifts (δ) for 2-tert-butyltoluene in comparison to its structural isomers (3- and 4-tert-butyltoluene), as well as the parent compounds, toluene (B28343) and tert-butylbenzene. All chemical shifts are reported in parts per million (ppm) relative to the internal standard tetramethylsilane (B1202638) (TMS).
| Carbon Atom | 2-tert-butyltoluene (CDCl₃) | 3-tert-butyltoluene (CDCl₃) | 4-tert-butyltoluene (CDCl₃) | Toluene (CDCl₃) | tert-butylbenzene (CDCl₃) |
| C-1 (ipso) | 135.8 | 137.9 | 148.8 | 137.9 | 151.1 |
| C-2 (ipso) | 149.2 | 125.7 | 125.1 | 129.2 | 125.5 |
| C-3 | 125.2 | 128.4 | 125.1 | 128.5 | 125.5 |
| C-4 | 125.7 | 123.3 | 125.1 | 125.6 | 128.3 |
| C-5 | 126.2 | 128.4 | 125.1 | 128.5 | 125.5 |
| C-6 | 130.0 | 125.7 | 125.1 | 129.2 | 125.5 |
| -C(CH₃)₃ | 34.6 | 34.5 | 34.5 | - | 34.6 |
| -C(CH₃)₃ | 30.7 | 31.4 | 31.4 | - | 31.5 |
| -CH₃ | 20.9 | 21.6 | 21.1 | 21.5 | - |
Detailed Experimental Protocol for 13C NMR Spectroscopy
Reproducible and high-quality 13C NMR data is contingent on a standardized experimental approach. The following protocol outlines the key steps for the acquisition of 13C NMR spectra for the compounds discussed.
1. Sample Preparation:
-
Approximately 50-100 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
A small quantity of tetramethylsilane (TMS) was added to serve as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution was transferred to a 5 mm NMR tube.
2. Instrumentation and Calibration:
-
All spectra were recorded on a Bruker DPX-300 spectrometer, operating at a 13C frequency of 75.5 MHz.
-
The instrument was properly tuned and the magnetic field was shimmed for each sample to ensure optimal resolution and lineshape.
3. Data Acquisition Parameters:
-
A standard proton-decoupled 13C NMR experiment was performed at room temperature (24 ± 1 °C).[1][2]
-
A spectral width of 0-220 ppm was utilized to encompass all expected carbon resonances.
-
The acquisition time was set to 1.0-1.5 seconds, with a relaxation delay of 2.0 seconds.
-
To achieve a satisfactory signal-to-noise ratio, a total of 1024 scans were accumulated for each sample.
4. Data Processing:
-
The raw data (Free Induction Decay) was processed with an exponential line broadening factor of 1.0 Hz.
-
Subsequent to Fourier transformation, the spectra were manually phased and baseline corrected.
-
The chemical shifts were calibrated against the TMS signal at 0.00 ppm.
Visualizing the Logic: Peak Assignment and Workflow
The assignment of NMR signals to specific atoms within a molecule follows a logical progression. The diagrams below illustrate the molecular structure of 2-tert-butyltoluene with carbon numbering and the workflow for its 13C NMR peak assignment.
Caption: Structure of 2-tert-butyltoluene with IUPAC numbering for peak assignment.
Caption: Logical workflow for the assignment of 13C NMR peaks for 2-tert-butyltoluene.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-tert-Butyl-2-methylbenzene
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-tert-Butyl-2-methylbenzene against a common structural alternative, tert-Butylbenzene. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular identification and structural elucidation.
Introduction
This compound (also known as 2-tert-butyltoluene) is an alkylated aromatic hydrocarbon. Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex mixtures, such as petroleum products or synthetic reaction media. The fragmentation pattern is dictated by the stability of the resulting carbocations, with pathways favoring the formation of resonance-stabilized and tertiary carbocations being dominant. In alkylated benzenes, characteristic fragmentation includes benzylic cleavage and rearrangements to form stable ions like the tropylium (B1234903) ion.
Comparative Fragmentation Analysis
The mass spectrum of this compound is compared with that of tert-Butylbenzene to highlight the influence of the additional methyl group on the fragmentation pathways. Both compounds share a tert-butyl substituent, leading to some common fragmentation patterns. However, the presence of the ortho-methyl group in this compound introduces alternative and competing fragmentation routes.
The molecular ion (M+) for this compound (C11H16) is observed at a mass-to-charge ratio (m/z) of 148. For tert-Butylbenzene (C10H14), the molecular ion appears at m/z 134.[1][2]
Key Fragmentation Pathways for this compound:
-
Loss of a Methyl Radical (-CH3): The most prominent fragmentation pathway for both compounds is the loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation. For this compound, this results in a base peak at m/z 133.
-
Benzylic Cleavage/Tropylium Ion Formation: Alkyl-substituted benzenes are known to undergo rearrangement to form the highly stable tropylium ion (C7H7+) at m/z 91.[3][4] This is a significant peak in the spectrum of this compound.
-
Loss of a Propene Molecule (C3H6): Subsequent fragmentation of the [M-15]+ ion can occur, though specific pathways for this compound are less documented than for simpler alkylbenzenes.
Key Fragmentation Pathways for tert-Butylbenzene:
-
Loss of a Methyl Radical (-CH3): Similar to its methylated counterpart, the most abundant fragment ion for tert-Butylbenzene is formed by the loss of a methyl radical, resulting in a base peak at m/z 119.[1][5]
-
Formation of Tropylium Ion: A significant peak is also observed at m/z 91, corresponding to the tropylium ion.[6]
-
Phenyl Cation Formation: A peak at m/z 77, corresponding to the phenyl cation (C6H5+), is also present.
Quantitative Data Summary
The following table summarizes the major fragment ions and their relative intensities for this compound and tert-Butylbenzene, based on data from the NIST Mass Spectrometry Data Center.
| m/z | Proposed Fragment Ion | This compound Relative Intensity (%) | tert-Butylbenzene Relative Intensity (%) |
| 148 | [C11H16]+• (Molecular Ion) | 20 | - |
| 134 | [C10H14]+• (Molecular Ion) | - | 32 |
| 133 | [M-CH3]+ | 100 (Base Peak) | - |
| 119 | [M-CH3]+ | - | 100 (Base Peak) |
| 91 | [C7H7]+ (Tropylium ion) | 35 | 50 |
| 77 | [C6H5]+ (Phenyl cation) | 10 | 8 |
Data is compiled from publicly available spectral databases and may vary slightly depending on the instrument and conditions.[1][2][6]
Experimental Protocols
The data presented is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
A. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound and/or tert-Butylbenzene at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Dilution: Create a working solution at a concentration of approximately 1-10 µg/mL by diluting the stock solution.
-
Internal Standard: If quantitative analysis is required, an internal standard (e.g., a deuterated aromatic compound like benzene-d6) is added to the sample just prior to analysis.[7]
B. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent Intuvo 9000 GC or similar, equipped with a split/splitless inlet.[8]
-
Mass Spectrometer: An Agilent 5977B GC/MSD or a comparable single quadrupole mass spectrometer.[8]
-
Capillary Column: A non-polar column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless or split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for this compound and the comparative molecule, tert-Butylbenzene.
Caption: Primary fragmentation of this compound.
Caption: Primary fragmentation of tert-Butylbenzene.
References
- 1. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-tert-Butyltoluene [webbook.nist.gov]
- 3. GCMS Section 6.9.5 [people.whitman.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. ez.restek.com [ez.restek.com]
- 6. tert-Butylbenzene(98-06-6) MS [m.chemicalbook.com]
- 7. tdi-bi.com [tdi-bi.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to Analytical Techniques for the Characterization of 2-tert-butyltoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-tert-butyltoluene, a substituted aromatic hydrocarbon. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of chemical compounds in research and development. This document presents an objective overview of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of each analytical technique for the analysis of 2-tert-butyltoluene.
| Technique | Information Provided | Resolution | Sensitivity | Throughput | Primary Application |
| Gas Chromatography (GC-FID) | Retention time, Quantitative analysis | High | High | High | Purity assessment, Quantification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time, Molecular weight, Fragmentation pattern | High | Very High | High | Identification, Structure elucidation, Impurity profiling |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Chemical environment of nuclei, Molecular structure | High | Moderate | Low | Definitive structure elucidation, Isomer differentiation |
| Infrared (IR) Spectroscopy | Functional groups present | Moderate | Moderate | High | Functional group identification, Quick screening |
Quantitative Data Summary
The following tables provide key quantitative data obtained from the analysis of 2-tert-butyltoluene using various analytical techniques.
Gas Chromatography (GC)
| Parameter | Value |
| Retention Index (non-polar column) | 1113.4, 1117.2, 1115[1] |
Retention index is a normalized measure of retention time, which is less dependent on experimental conditions than the retention time itself.
Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value |
| Molecular Ion (M+) | m/z 148[2] |
| Base Peak | m/z 133[2] |
| Key Fragment Ions (m/z) | 117, 91, 77, 57[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) - Predicted values based on typical chemical shifts for similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 4H | Aromatic protons |
| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |
| ~1.3 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR (Carbon-13 NMR) - Predicted values based on typical chemical shifts.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Quaternary aromatic carbon (C-C(CH₃)₃) |
| ~135 | Quaternary aromatic carbon (C-CH₃) |
| ~125-130 | Aromatic CH carbons |
| ~34 | Quaternary carbon of tert-butyl group |
| ~31 | Methyl carbons of tert-butyl group |
| ~20 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050-3020 | Aromatic C-H stretch |
| ~2960-2870 | Aliphatic C-H stretch |
| ~1605, 1485 | Aromatic C=C ring stretch |
| ~1465 | -CH₃ and -C(CH₃)₃ bending |
| ~1365 | tert-Butyl umbrella mode |
| ~740 | ortho-Disubstituted benzene (B151609) C-H out-of-plane bend |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC-FID)
Objective: To determine the purity of 2-tert-butyltoluene and quantify it in a mixture.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Procedure:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection: 1 µL of the sample, typically in a volatile solvent like hexane, is injected in split mode (e.g., 50:1 split ratio).
-
Data Analysis: The retention time of the 2-tert-butyltoluene peak is used for identification by comparison with a standard. The peak area is used for quantification against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify 2-tert-butyltoluene and characterize its fragmentation pattern for structural confirmation.
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
Procedure:
-
GC Conditions: Same as the GC-FID protocol.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The mass spectrum of the peak eluting at the expected retention time is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The base peak at m/z 133 corresponds to the loss of a methyl group, a characteristic fragmentation of tert-butylbenzenes.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for 2-tert-butyltoluene.
Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-tert-butyltoluene.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Procedure:
-
Sample Preparation:
-
Liquid Sample: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups present in the molecule.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow of the analytical techniques described.
Caption: Workflow for the characterization of 2-tert-butyltoluene.
Signaling Pathway of Analytical Information
The following diagram illustrates how the information from each technique contributes to the final characterization of the molecule.
Caption: Contribution of analytical techniques to final characterization.
Conclusion
The comprehensive characterization of 2-tert-butyltoluene requires a multi-technique approach. Gas chromatography provides essential information on purity and retention behavior. GC-MS offers definitive identification through molecular weight and fragmentation analysis. NMR spectroscopy is indispensable for unambiguous structure elucidation and isomer differentiation. Finally, IR spectroscopy serves as a rapid method for confirming the presence of key functional groups. The selection and application of these techniques, as detailed in this guide, will enable researchers and scientists to confidently characterize 2-tert-butyltoluene and other similar aromatic compounds.
References
A Comparative Analysis of the Reactivity of 1-tert-butyl-2-methylbenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-tert-butyl-2-methylbenzene (B89558) (ortho-isomer) with its meta and para isomers: 1-tert-butyl-3-methylbenzene and 1-tert-butyl-4-methylbenzene. The analysis focuses on key electrophilic aromatic substitution (EAS) reactions—nitration, bromination, and Friedel-Crafts acylation—and benzylic oxidation, supported by available experimental data and established principles of organic chemistry.
Introduction to Isomer Reactivity
The reactivity of the tert-butyl-methylbenzene isomers is governed by the interplay of electronic and steric effects of the tert-butyl and methyl substituents. Both are alkyl groups and therefore electron-donating and ortho, para-directing in electrophilic aromatic substitution. The methyl group activates the benzene (B151609) ring through an inductive effect and hyperconjugation. The tert-butyl group is also an activating group due to its inductive effect; however, it is less activating than a methyl group as it lacks α-hydrogens for hyperconjugation.[1][2][3][4][5] The most significant feature of the tert-butyl group is its substantial steric bulk, which dramatically hinders electrophilic attack at the positions ortho to it.[6][7][8][9][10]
Electrophilic Aromatic Substitution: A Comparative Overview
The differing positions of the tert-butyl and methyl groups on the benzene ring in the ortho, meta, and para isomers lead to distinct patterns of reactivity and regioselectivity in electrophilic aromatic substitution reactions.
Nitration
Nitration is a classic EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.
Expected Reactivity and Regioselectivity:
-
This compound (ortho-isomer): The positions ortho to the methyl group (position 6) and para to the methyl group (position 4) are activated. However, the position ortho to the tert-butyl group (position 3) is sterically hindered. Therefore, nitration is expected to occur primarily at the 4- and 6-positions. Due to the significant steric hindrance from the adjacent tert-butyl group, substitution at the 6-position will be significantly impeded. Thus, the major product is expected to be 1-tert-butyl-2-methyl-4-nitrobenzene.
-
1-tert-butyl-3-methylbenzene (meta-isomer): The positions ortho to the methyl group (2- and 4-positions) and para to the methyl group (6-position) are activated. The positions ortho to the tert-butyl group (2- and 4-positions) and para to the tert-butyl group (5-position) are also activated. The directing effects of both groups reinforce substitution at the 2-, 4-, and 6-positions. Steric hindrance from the tert-butyl group will disfavor substitution at the 2- and 4-positions to some extent. Therefore, a mixture of products is expected, with 1-tert-butyl-5-methyl-2-nitrobenzene and 1-tert-butyl-3-methyl-4-nitrobenzene being significant.
-
1-tert-butyl-4-methylbenzene (para-isomer): The positions ortho to the methyl group (2- and 6-positions) are activated. The positions ortho to the tert-butyl group (3- and 5-positions) are also activated. However, the steric bulk of the tert-butyl group strongly disfavors substitution at the 3- and 5-positions.[11] Consequently, nitration occurs almost exclusively at the positions ortho to the methyl group, yielding 4-tert-butyl-1-methyl-2-nitrobenzene (B183555) as the major product.
Data Presentation: Nitration of tert-Butyl-Methylbenzene Isomers
| Isomer | Major Product(s) | Minor Product(s) | Supporting Data/Rationale |
| This compound | 1-tert-butyl-2-methyl-4-nitrobenzene | 1-tert-butyl-2-methyl-6-nitrobenzene | Steric hindrance from the tert-butyl group directs substitution to the less hindered para position relative to the methyl group. |
| 1-tert-butyl-3-methylbenzene | 1-tert-butyl-5-methyl-2-nitrobenzene, 1-tert-butyl-3-methyl-4-nitrobenzene | 1-tert-butyl-3-methyl-6-nitrobenzene | Both groups activate the 2, 4, and 6 positions. Steric hindrance influences the ratio of ortho vs. para substitution relative to the directing groups. |
| 1-tert-butyl-4-methylbenzene | 4-tert-butyl-1-methyl-2-nitrobenzene | - | The bulky tert-butyl group sterically blocks the positions ortho to it, leading to high regioselectivity for the positions ortho to the methyl group.[11] |
Experimental Protocol: General Procedure for Aromatic Nitration
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting tert-butyl-methylbenzene isomer in concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography or recrystallization.
Caption: Generalized mechanism for the nitration of an aromatic ring.
Bromination
Bromination introduces a bromine atom (-Br) onto the aromatic ring, typically using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Expected Reactivity and Regioselectivity:
-
This compound (ortho-isomer): Similar to nitration, the directing effects of the alkyl groups and the steric hindrance of the tert-butyl group will favor substitution at the 4-position, leading to 4-bromo-1-tert-butyl-2-methylbenzene as the major product.
-
1-tert-butyl-3-methylbenzene (meta-isomer): The combined directing effects will favor substitution at the positions ortho and para to the methyl group and ortho and para to the tert-butyl group that are not sterically hindered. A mixture of isomers is expected, with 2-bromo-1-tert-butyl-3-methylbenzene, 4-bromo-1-tert-butyl-3-methylbenzene, and 6-bromo-1-tert-butyl-5-methylbenzene as likely products.
-
1-tert-butyl-4-methylbenzene (para-isomer): Bromination is highly selective for the positions ortho to the methyl group (2- and 6-positions) due to the steric hindrance of the tert-butyl group. This results in the formation of 2-bromo-4-tert-butyl-1-methylbenzene (B1596674) as the primary product.[2]
Data Presentation: Bromination of tert-Butyl-Methylbenzene Isomers
| Isomer | Major Product(s) | Minor Product(s) | Supporting Data/Rationale |
| This compound | 4-bromo-1-tert-butyl-2-methylbenzene | 6-bromo-1-tert-butyl-2-methylbenzene | Steric hindrance favors substitution at the less crowded 4-position. |
| 1-tert-butyl-3-methylbenzene | Mixture of 2-bromo-, 4-bromo-, and 6-bromo- isomers | Multiple positions are activated by both groups, leading to a mixture of products. | |
| 1-tert-butyl-4-methylbenzene | 2-bromo-4-tert-butyl-1-methylbenzene | High regioselectivity due to the steric blocking of the positions ortho to the tert-butyl group.[2] |
Experimental Protocol: General Procedure for Aromatic Bromination
-
Reaction Setup: In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve the tert-butyl-methylbenzene isomer in a suitable solvent (e.g., carbon tetrachloride or dichloromethane). Add a catalytic amount of iron filings or iron(III) bromide.
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the bromine color disappears.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Expected Reactivity and Regioselectivity:
The steric demands of the incoming electrophile (the acylium ion) are significant in Friedel-Crafts acylation.
-
This compound (ortho-isomer): The steric hindrance from the tert-butyl group will strongly disfavor acylation at the ortho positions (3- and 6-positions). The most likely position for acylation is the 4-position, para to the methyl group.
-
1-tert-butyl-3-methylbenzene (meta-isomer): Acylation will be directed to the positions activated by both groups, but steric hindrance will play a major role. The 4- and 6-positions are the most likely sites of reaction.
-
1-tert-butyl-4-methylbenzene (para-isomer): Due to the extreme steric hindrance from the tert-butyl group at the 3- and 5-positions, acylation will occur almost exclusively at the 2-position, ortho to the methyl group.[12]
Data Presentation: Friedel-Crafts Acylation of tert-Butyl-Methylbenzene Isomers
| Isomer | Major Product | Supporting Data/Rationale |
| This compound | 4-acyl-1-tert-butyl-2-methylbenzene | Severe steric hindrance from the adjacent tert-butyl and methyl groups directs the bulky acyl group to the least hindered position. |
| 1-tert-butyl-3-methylbenzene | 4-acyl-1-tert-butyl-3-methylbenzene and 6-acyl-1-tert-butyl-3-methylbenzene | The 4- and 6-positions are activated and less sterically hindered than the 2-position. |
| 1-tert-butyl-4-methylbenzene | 2-acyl-4-tert-butyl-1-methylbenzene | The bulky tert-butyl group effectively blocks the positions ortho to it, forcing acylation to the position ortho to the methyl group.[12] |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane).
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add the acyl chloride dropwise.
-
Addition of Aromatic Substrate: Add the tert-butyl-methylbenzene isomer dropwise to the stirred mixture, maintaining the low temperature.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for several hours.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, remove the solvent by rotary evaporation, and purify the resulting ketone by distillation or recrystallization.
Caption: Predicted reactivity of ring positions in tert-butyl-methylbenzene isomers.
Benzylic Oxidation
The methyl group of the tert-butyl-methylbenzene isomers can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The benzene ring itself is resistant to oxidation under these conditions. The presence of a hydrogen atom on the carbon directly attached to the aromatic ring (a benzylic hydrogen) is a requirement for this reaction.[13]
Expected Reactivity:
Since all three isomers possess a methyl group with benzylic hydrogens, they are all susceptible to benzylic oxidation. The rate of oxidation can be influenced by the steric environment around the methyl group.
-
This compound (ortho-isomer): The proximity of the bulky tert-butyl group may sterically hinder the approach of the oxidizing agent to the methyl group, potentially leading to a slower reaction rate compared to the other isomers.
-
1-tert-butyl-3-methylbenzene (meta-isomer): The methyl group is less sterically hindered than in the ortho-isomer, so its oxidation should proceed at a moderate rate.
-
1-tert-butyl-4-methylbenzene (para-isomer): The methyl group is remote from the tert-butyl group, resulting in minimal steric hindrance. Therefore, its oxidation is expected to be the most facile among the three isomers.
Data Presentation: Benzylic Oxidation of tert-Butyl-Methylbenzene Isomers
| Isomer | Product | Expected Relative Rate | Supporting Data/Rationale |
| This compound | 1-tert-butyl-2-carboxybenzene | Slowest | Significant steric hindrance from the adjacent tert-butyl group.[14] |
| 1-tert-butyl-3-methylbenzene | 1-tert-butyl-3-carboxybenzene | Intermediate | Moderate steric hindrance. |
| 1-tert-butyl-4-methylbenzene | 1-tert-butyl-4-carboxybenzene | Fastest | Minimal steric hindrance at the methyl group. |
Experimental Protocol: General Procedure for Benzylic Oxidation
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the tert-butyl-methylbenzene isomer, potassium permanganate, water, and a small amount of sodium carbonate.
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours. The disappearance of the purple permanganate color indicates the progress of the reaction.
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of the directing and steric effects of substituents in aromatic chemistry. While all three isomers are activated towards electrophilic attack, the regiochemical outcome and, to some extent, the reaction rates are dictated by the position of the bulky tert-butyl group. For the ortho- and para-isomers, the steric hindrance of the tert-butyl group is the dominant factor in determining the site of substitution. In the meta-isomer, the directing effects of both groups are more complex, leading to a mixture of products. In benzylic oxidation, the steric hindrance around the methyl group is the primary determinant of the relative reaction rates. This guide provides a framework for predicting and understanding the reactivity of these important substituted aromatic compounds.
References
- 1. Buy 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. brainly.com [brainly.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buy this compound | 1074-92-6 [smolecule.com]
A Comparative Analysis of Lewis Acid Catalysts in Toluene Alkylation
The Friedel-Crafts alkylation of toluene (B28343) is a cornerstone of electrophilic aromatic substitution, pivotal for synthesizing a wide range of chemical intermediates used in fragrances, pharmaceuticals, and polymers.[1] The choice of a Lewis acid catalyst is critical, profoundly influencing reaction efficiency, product selectivity, and overall environmental sustainability. This guide offers an objective comparison of various Lewis acid catalysts for toluene alkylation, supported by experimental data, to assist researchers in catalyst selection and process optimization.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a catalyst in toluene alkylation is primarily assessed by its ability to achieve high conversion of toluene and high selectivity towards the desired alkylated product, particularly the para isomer, which is often the most commercially valuable. Catalysts are broadly categorized as homogeneous (e.g., AlCl₃, FeCl₃) and heterogeneous (e.g., zeolites, metal-modified solids). While traditional homogeneous catalysts are effective, concerns over their corrosive nature, difficulty in separation, and environmental impact have driven research towards reusable and more benign heterogeneous alternatives.[2]
The following tables summarize the performance of various Lewis acid catalysts categorized by the alkylating agent employed. It is important to note that direct comparative studies under identical conditions are often limited in the literature, and performance can vary significantly with reaction parameters.[1]
Table 1: Performance of Lewis Acid Catalysts in Toluene tert-Butylation
| Catalyst System | Alkylating Agent | Toluene Conversion (%) | p-tert-Butyltoluene Selectivity (%) | Reaction Conditions | Catalyst Type |
| AlCl₃ | tert-Butyl chloride | ~95 | High (para-isomer favored) | Liquid phase, optimized conditions | Homogeneous |
| FeCl₃ | tert-Butyl chloride | - | Considered milder, may improve mono-alkylation selectivity[1] | Liquid phase | Homogeneous |
| USY Zeolite | tert-Butyl alcohol | ~30 | ~89 | 120 °C, vapor phase[1] | Heterogeneous |
| Fe₂O₃-modified Hβ Zeolite | tert-Butyl alcohol | 54.7 | 81.5 | 190 °C, 4 h[1] | Heterogeneous |
Table 2: Performance of Lewis Acid Catalysts in Toluene Benzylation
| Catalyst System | Alkylating Agent | Benzyl (B1604629) Chloride Conversion (%) | Mono-alkylated Product Selectivity (%) | Reaction Conditions | Catalyst Type |
| Fe/Al-SBA15 | Benzyl chloride | 99 | 100 | 84 °C, continuous flow[3] | Heterogeneous |
| Fe-modified Mesoporous Ceria | Benzyl chloride | 100 | 100 (Methyl diphenyl methane) | 2 hours, moderate temperature[4] | Heterogeneous |
| Basolite F300 (Fe-MOF) | Benzyl chloride | 100 (in 15 min) | 70 (Diphenylmethane) | 353 K, liquid phase[5] | Heterogeneous |
| FeCl₃ | Benzyl chloride | 100 (in 15 min) | 62 (Diphenylmethane) | 353 K, liquid phase[5] | Homogeneous |
| HZSM-12 (desilicated) | Benzyl alcohol | 100 | 74 (in 4h) | Liquid phase[6] | Heterogeneous |
Table 3: Performance of Lewis Acid Catalysts with Various Alkylating Agents
| Catalyst System | Alkylating Agent | Reactant Conversion (%) | Key Product Selectivity (%) | Reaction Conditions | Catalyst Type |
| 25 wt% H₃PO₄/MCM-41 | Isopropanol | Excellent alcohol conversion | High para-selectivity[7] | Vapor phase, optimum conditions[7] | Heterogeneous |
| CsX Zeolite | Methanol | 6.5 (Toluene) | >95 (Side-chain alkylation)[8] | 435 °C, Cs content 34.2 wt%[8] | Heterogeneous |
| HY Zeolite (Si/Al = 3.5) | 1-Heptene | ~96 (1-Heptene) | ~25 (2-Heptyltoluene) | 90 °C, 180 min, Toluene:Heptene ratio 8:1[9] | Heterogeneous |
Reaction Mechanisms and Experimental Workflows
The Friedel-Crafts alkylation of toluene proceeds via a well-established electrophilic aromatic substitution mechanism. The process begins with the activation of the alkylating agent by the Lewis acid catalyst to form a carbocation, which then attacks the electron-rich toluene ring.
The evaluation of new catalysts for toluene alkylation typically follows a systematic workflow, from catalyst preparation and activation to kinetic studies, to determine its industrial viability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for liquid-phase and vapor-phase toluene alkylation.
Protocol 1: Liquid-Phase Alkylation with a Homogeneous Catalyst (e.g., AlCl₃)
This protocol is adapted from typical procedures for Friedel-Crafts reactions using traditional Lewis acids.[1]
Materials:
-
Toluene (anhydrous)
-
Alkylating agent (e.g., tert-butyl chloride, benzyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice-cold water
-
Dichloromethane or diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).
-
Charge the flask with anhydrous toluene and cool it in an ice bath to 0-5 °C.
-
Slowly add anhydrous AlCl₃ to the stirred toluene.
-
Add the alkylating agent dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by adding ice-cold water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Vapor-Phase Alkylation with a Heterogeneous Catalyst (e.g., Zeolite)
This protocol describes a typical setup for continuous flow, vapor-phase alkylation using a solid acid catalyst.[2][7]
Apparatus:
-
Continuous flow, fixed-bed tubular microreactor
-
Vertical furnace with temperature controller
-
High-Performance Liquid Chromatography (HPLC) pump for reactant feeding
-
Vaporizer and preheater
-
Condenser and product collection system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Packing: Place a weighed amount of the catalyst (e.g., 0.5 g of sieved 20-40 mesh zeolite pellets) into the center of the quartz microreactor, supported by quartz wool.[7]
-
Catalyst Activation: Activate the catalyst in-situ by heating it to a high temperature (e.g., 500 °C) under a flow of an inert gas like nitrogen for several hours to remove adsorbed moisture.[2]
-
Reaction Initiation: Cool the reactor to the desired reaction temperature (e.g., 120-200 °C).
-
Reactant Feeding: Introduce a liquid feed mixture of toluene and the alkylating agent (e.g., isopropanol, tert-butyl alcohol) at a specific molar ratio using an HPLC pump. The liquid is vaporized and preheated before entering the reactor.[2]
-
Reaction Execution: Maintain the desired reaction temperature, pressure (typically atmospheric), and weight hourly space velocity (WHSV) for the duration of the experiment.
-
Product Collection and Analysis: The effluent stream from the reactor is passed through a condenser to liquefy the products, which are collected periodically.[2]
-
Analyze the collected liquid samples by GC to determine the conversion of reactants and the selectivity for the various alkylated products.[2]
References
A Comparative Guide to the Alkylation of Toluene: Tert-Butyl Chloride vs. Tert-Butanol
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts alkylation of toluene (B28343) to produce tert-butyltoluene isomers is a cornerstone of organic synthesis, with applications in the production of fine chemicals, fragrances, and pharmaceuticals.[1] The choice of the alkylating agent is a critical parameter influencing reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of two common alkylating agents, tert-butyl chloride and tert-butanol (B103910), supported by experimental data and detailed protocols.
Performance Comparison
The selection between tert-butyl chloride and tert-butanol for the tert-butylation of toluene often depends on the desired product distribution, catalyst availability, and process safety considerations. Tert-butyl chloride, a tertiary alkyl halide, readily forms a stable tert-butyl carbocation in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1][2] This reaction is typically characterized by high reactivity but may present challenges in controlling selectivity and managing the corrosive nature of the catalyst.
Conversely, tert-butanol, a tertiary alcohol, requires a strong Brønsted acid or a solid acid catalyst, like zeolites, to generate the tert-butyl carbocation.[3][4] This method is often considered a more environmentally friendly alternative, offering high para-selectivity due to the shape-selective nature of zeolite catalysts.[3][5]
Data Presentation
The following table summarizes key quantitative data from studies on the alkylation of toluene with tert-butyl chloride and tert-butanol under various conditions.
| Alkylating Agent | Catalyst | Toluene Conversion (%) | p-tert-Butyltoluene (PTBT) Selectivity (%) | Yield of 4-tert-Butyltoluene (%) | Reaction Conditions |
| tert-Butyl Chloride | Anhydrous Aluminum Chloride (AlCl₃) | Not Specified | Not Specified | up to 51.2[6][7] | Toluene/tert-butyl chloride molar ratio and temperature varied.[6][8] |
| tert-Butanol | Fe₂O₃ (20%)/Hβ Zeolite | 54.7[3] | 81.5[3] | Not Directly Reported | 190 °C, 4 hours.[3] |
| tert-Butanol | USY Zeolite | 46.4[9] | 65.9[9] | Not Directly Reported | 180 °C, 4 hours, cyclohexane (B81311) as solvent.[9] |
| tert-Butanol | Hβ Zeolite | 58.4[3] | 67.3[3] | Not Directly Reported | Not Specified.[3] |
Experimental Protocols
Alkylation with tert-Butyl Chloride and Aluminum Chloride
This protocol is adapted from a standard procedure for the synthesis of 4-tert-butyltoluene.[1][2]
Materials:
-
Toluene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice bath
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Hydrochloric acid (HCl) gas trap (e.g., containing dilute sodium hydroxide (B78521) solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an HCl gas trap.
-
Charge the flask with toluene and anhydrous aluminum chloride.
-
Cool the mixture to 0-5°C using an ice bath.
-
Add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over 15-20 minutes, maintaining the temperature between 0-5°C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional hour.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the unreacted toluene and solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation.[1]
Alkylation with tert-Butanol and a Solid Acid Catalyst (Zeolite)
This protocol is a generalized procedure based on studies using zeolite catalysts.[3][4][8]
Materials:
-
Toluene
-
tert-Butanol
-
Zeolite catalyst (e.g., Fe₂O₃/Hβ)
-
High-pressure stainless steel reactor or a suitable glass reactor
-
Heating and stirring apparatus
-
Condenser
-
Filtration setup
Procedure:
-
Activate the zeolite catalyst by heating it under a flow of inert gas or in a furnace at a specified temperature.
-
Charge the reactor with toluene, tert-butanol, and the activated catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 180-190°C) with vigorous stirring.[3]
-
Maintain the reaction at this temperature for a set period (e.g., 4 hours).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Analyze the product mixture (e.g., by gas chromatography) to determine the conversion of toluene and the selectivity for the different tert-butyltoluene isomers.
-
The product can be purified by distillation.
Mandatory Visualizations
Caption: Reaction pathways for toluene alkylation.
Caption: Generalized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. <i>tert.</i>-Butylation of Toluene: A Statistical Study | Bangladesh Journal of Scientific and Industrial Research [banglajol.info]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Toluene Tert-Butylation
The tert-butylation of toluene (B28343) is a significant electrophilic aromatic substitution reaction, primarily utilized for the synthesis of 4-tert-butyltoluene (B18130) (p-tert-butyltoluene, PTBT). PTBT is a crucial intermediate in the production of various fine chemicals, including fragrances, pharmaceuticals, and pesticides. Understanding the reaction kinetics is paramount for optimizing reaction conditions to maximize the yield and selectivity of the desired para isomer. This guide provides a comparative analysis of different catalytic systems and reaction conditions, supported by experimental data and detailed protocols.
Data Presentation: Performance of Various Catalytic Systems
The efficiency of toluene tert-butylation is heavily influenced by the choice of catalyst and reaction parameters such as temperature and reactant molar ratios. Below is a summary of quantitative data from various studies, highlighting these effects on toluene conversion and product selectivity.
| Catalyst | Alkylating Agent | Phase | Temperature (°C) | Toluene Conversion (%) | PTBT Selectivity (%) | Reference |
| USY Zeolite | tert-Butyl Alcohol | Vapor | 90 | ~4 | ~89 | [1] |
| USY Zeolite | tert-Butyl Alcohol | Vapor | 120 | ~31 | ~89 | [1] |
| USY Zeolite | tert-Butyl Alcohol | Vapor | 150 | ~20-40 (initial) | ~50-60 | [1] |
| HY Zeolite | tert-Butyl Alcohol | Vapor | 120 | ~20 | ~85 | [2] |
| NaOH modified H-mordenite | tert-Butyl Alcohol | Vapor | 180 | 33 | 81 | [2] |
| Hβ3 Zeolite | tert-Butyl Alcohol | Liquid | 180 | 49.6 | 72.9 | [3] |
| Anhydrous AlCl₃ | tert-Butyl Chloride | Liquid | Not Specified | 51.2 (Yield) | Not Specified | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of kinetic studies. The following sections describe common experimental setups for both liquid-phase and vapor-phase tert-butylation of toluene.
Liquid-Phase Alkylation using a Homogeneous Catalyst (e.g., AlCl₃)
This protocol outlines a general laboratory procedure for the synthesis of 4-tert-butyltoluene using toluene and tert-butyl chloride with aluminum chloride as the catalyst.[4][5]
Apparatus:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
An ice bath to control the reaction temperature.
-
A gas trap connected to the condenser outlet to neutralize the evolved HCl gas.
Procedure:
-
Charge the flask with anhydrous toluene. A significant molar excess of toluene (e.g., 5 moles per mole of tert-butyl chloride) is typically used.[1]
-
Cool the flask to 0-5 °C using an ice bath.
-
While stirring, slowly add the catalyst, anhydrous aluminum chloride (typically 5-10 mol% relative to the tert-butyl chloride), to the toluene.[1]
-
Begin the dropwise addition of tert-butyl chloride from the dropping funnel over 1-2 hours, ensuring the temperature is maintained between 0-5 °C.[1]
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.[1]
-
Separate the organic layer, wash it with water, and neutralize it.
-
The final product can be purified by fractional distillation.[4]
Vapor-Phase Alkylation using a Heterogeneous Catalyst (e.g., Zeolites)
This protocol describes a typical setup for studying the tert-butylation of toluene with tert-butyl alcohol (TBA) in the vapor phase over a solid acid catalyst.[2]
Apparatus:
-
A fixed-bed reactor system.
-
A furnace for temperature control.
-
A pump to feed the liquid reactants.
-
A condenser to cool the product stream.
-
An online gas chromatograph for product analysis.
Procedure:
-
Place a known amount of the zeolite catalyst (e.g., USY zeolite) in the fixed-bed reactor.
-
Activate the catalyst by heating it under a flow of an inert gas.
-
Set the desired reaction temperature (e.g., 120-180 °C).
-
Pump a feed mixture of toluene and tert-butyl alcohol at a specific molar ratio (e.g., 2:1) and weight hourly space velocity (WHSV) through the reactor.[2]
-
The product stream exiting the reactor is cooled, and the liquid products are collected.
-
Analyze the composition of the products using an online GC to determine toluene conversion and selectivity towards different isomers of tert-butyltoluene.
Visualizations: Workflow and Reaction Mechanism
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting a kinetic study of toluene tert-butylation.
Reaction Mechanism: Electrophilic Aromatic Substitution
The tert-butylation of toluene over a solid acid catalyst, such as a zeolite, proceeds via a carbocation mechanism. This is a classic example of an electrophilic aromatic substitution reaction.[2]
-
Carbocation Formation: The tert-butyl alcohol is first dehydrated on the acid sites of the catalyst to form isobutylene (B52900). The isobutylene is then protonated to generate a stable tert-butyl carbocation (an electrophile).[2]
-
Electrophilic Attack: The electron-rich toluene ring attacks the tert-butyl carbocation. The methyl group on the toluene ring is an ortho-, para-director, leading to the formation of a sigma complex (arenium ion) intermediate.
-
Deprotonation: The sigma complex loses a proton from the aromatic ring to restore its aromaticity, yielding the final products: p-tert-butyltoluene (major product), o-tert-butyltoluene, and m-tert-butyltoluene (minor products).[2]
References
Assessing the Steric Hindrance of an Ortho-tert-Butyl Group: A Comparative Guide
The tert-butyl group is renowned in organic chemistry for its significant steric bulk, which profoundly influences reaction rates, product selectivity, and molecular conformations. When positioned at the ortho position of an aromatic ring, its steric hindrance is particularly pronounced, creating a sterically shielded environment that dictates the regioselectivity of various reactions. This guide provides a comparative analysis of the steric hindrance imposed by an ortho-tert-butyl group against other common alkyl substituents, supported by quantitative experimental data.
Quantitative Analysis of Steric Hindrance
The steric bulk of a substituent can be quantified through various experimental parameters. Two of the most common and illustrative measures are A-values and relative reaction rates.
A-Values: A Measure of Steric Demand
The conformational preference of a substituent on a cyclohexane (B81311) ring, known as the A-value, is a widely accepted measure of its steric size. It represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of the substituted cyclohexane. A larger A-value signifies a greater steric demand, as the substituent experiences more significant steric strain in the more sterically congested axial position. The tert-butyl group possesses one of the largest A-values among common alkyl groups, effectively "locking" the conformation of a substituted cyclohexane with the tert-butyl group in the equatorial position.[1][2][3]
| Substituent | A-value (kcal/mol) |
| Methyl | 1.8[1] |
| Ethyl | 1.8[1] |
| Isopropyl | 2.1[1] |
| tert-Butyl | >4.7 [1] |
| Table 1: Comparison of A-values for common alkyl substituents, demonstrating the exceptionally high steric demand of the tert-butyl group. |
Relative Reaction Rates: Impact on Reactivity
Steric hindrance directly impacts the rate of chemical reactions. In bimolecular nucleophilic substitution (SN2) reactions, for instance, a bulky substituent near the reaction center impedes the backside attack of the nucleophile, thereby slowing the reaction rate. The trend in reaction rates for alkyl halides in SN2 reactions clearly demonstrates the significant steric hindrance of the tert-butyl group.
| Alkyl Halide Type | Relative Rate of SN2 Reaction |
| Methyl | Fastest |
| Primary | Fast |
| Secondary | Slow |
| Tertiary (e.g., containing a tert-butyl group) | Extremely Slow / No Reaction [4][5] |
| Table 2: General trend of relative SN2 reaction rates for alkyl halides, highlighting the inhibitory effect of the sterically demanding tertiary structure associated with a tert-butyl group. |
In electrophilic aromatic substitution, the steric bulk of an ortho-tert-butyl group hinders the approach of the electrophile to the ortho positions, leading to a strong preference for substitution at the less sterically hindered para position.
Experimental Protocols
The quantitative data presented above are derived from specific experimental methodologies. Below are outlines of the key experimental protocols used to assess steric hindrance.
Determination of A-Values via Low-Temperature NMR Spectroscopy
Objective: To determine the conformational equilibrium constant and, subsequently, the A-value (ΔG) for a substituent on a cyclohexane ring.
Methodology:
-
Sample Preparation: A solution of the substituted cyclohexane (e.g., tert-butylcyclohexane) is prepared in a suitable deuterated solvent.
-
Low-Temperature NMR Analysis: The sample is cooled to a low temperature (typically below -60 °C) within the NMR spectrometer.[6] At this temperature, the rate of ring flipping between the two chair conformations (axial and equatorial) is slow on the NMR timescale.
-
Spectral Acquisition: 1H or 13C NMR spectra are acquired at this low temperature. The slow exchange allows for the observation of distinct signals for the axial and equatorial conformers.[6]
-
Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating the corresponding signals in the NMR spectrum. The equilibrium constant (Keq) is calculated as the ratio of the concentration of the equatorial conformer to the axial conformer.
-
A-Value Calculation: The Gibbs free energy difference (ΔG), which is the A-value, is then calculated using the following equation: ΔG = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.
Measurement of Relative Rates of Electrophilic Aromatic Substitution
Objective: To compare the rates of electrophilic aromatic substitution for anisole, toluene, and tert-butylbenzene.
Methodology:
-
Reaction Setup: Separate reaction vessels are prepared for each of the aromatic substrates (anisole, toluene, and tert-butylbenzene).
-
Initiation of Reaction: A solution of the electrophile (e.g., a nitrating mixture of HNO3 and H2SO4) is added simultaneously to each of the reaction vessels under controlled temperature conditions.
-
Monitoring Reaction Progress: The progress of each reaction is monitored over time. This can be achieved by taking aliquots from the reaction mixture at regular intervals and quenching the reaction. The concentration of the starting material or the product is then determined using an analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate of reaction for each substrate is determined by plotting the concentration of the reactant or product as a function of time. The relative rates are then calculated by comparing the initial rates of the reactions. The product distribution (ortho, meta, para) is also determined to assess the directing effects of the substituents.
Visualizing Steric Hindrance in Electrophilic Aromatic Substitution
The following diagram illustrates the electrophilic aromatic substitution pathway for tert-butylbenzene. The bulky tert-butyl group sterically hinders the ortho positions, making the para position the preferred site of attack for the electrophile.
Caption: Electrophilic substitution of tert-butylbenzene.
References
A Comparative Analysis of Electronic Effects: Methyl vs. Tert-Butyl Substituents
In the landscape of physical organic chemistry and drug development, a nuanced understanding of substituent effects on molecular properties and reactivity is paramount. Among the most common alkyl substituents, the methyl and tert-butyl groups provide a classic study in contrasting electronic and steric influences. While both are traditionally considered electron-donating, their mechanisms of action and overall impact on aromatic and aliphatic systems differ significantly. This guide provides a detailed comparison of their electronic effects, supported by quantitative experimental data and established methodologies.
Quantitative Comparison of Electronic and Steric Parameters
The electronic and steric effects of methyl and tert-butyl groups are quantitatively captured by Hammett and Taft parameters. These experimentally derived constants offer a standardized basis for comparison.
| Parameter | Symbol | Methyl (CH₃) | Tert-Butyl (C(CH₃)₃) | Description |
| Hammett Constants | Measure the electronic influence of a substituent on the reactivity of a benzene (B151609) ring. | |||
| Meta Substituent Constant | σ_m_ | -0.07 | -0.10 | Reflects the inductive effect. |
| Para Substituent Constant | σ_p_ | -0.17 | -0.20 | Represents the combined influence of inductive and resonance (hyperconjugation) effects. |
| Para Substituent Constant (stabilizing positive charge) | σ_p_⁺ | -0.31 | -0.26 | Used for reactions involving the development of a positive charge that can be stabilized by resonance. |
| Para Substituent Constant (stabilizing negative charge) | σ_p_⁻ | -0.17 | - | Used for reactions involving the development of a negative charge that can be stabilized by resonance. The value for tert-butyl is not commonly cited as it does not have a significant resonance-donating effect to stabilize a negative charge. |
| Taft Parameters | Separate the polar (inductive) and steric effects of substituents in aliphatic systems. | |||
| Polar Substituent Constant | σ* | 0.00 | -0.30[1] | Quantifies the inductive effect of the substituent. Methyl is the reference. |
| Steric Substituent Constant | E_s_ | 0.00 | -1.54[1] | Measures the steric hindrance imposed by the substituent. Methyl is often used as a reference with a value of 0.00, though a value of -1.24 is also cited when H is the reference. |
Dissecting the Electronic Effects
The electronic influence of alkyl groups such as methyl and tert-butyl is a combination of two primary phenomena: the inductive effect and hyperconjugation.
Inductive Effect (+I): This effect involves the polarization of σ-bonds due to differences in electronegativity. Traditionally, alkyl groups are considered to have a positive inductive effect (+I), meaning they donate electron density through the sigma framework. This is attributed to the lower electronegativity of carbon compared to the atoms it is often bonded to in a reactive center. The tert-butyl group, with its three methyl groups, is considered to have a stronger inductive effect than a single methyl group.[2] This is reflected in the more negative Taft σ* value for the tert-butyl group (-0.30) compared to the methyl group (0.00).
However, it is crucial to note that recent computational studies have challenged this traditional view, suggesting that alkyl groups are, in fact, inductively electron-withdrawing relative to hydrogen.[3][4] This is based on the greater electronegativity of carbon compared to hydrogen. In this revised view, the observed electron-donating properties are primarily attributed to hyperconjugation.
Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons in a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital. This effect is often described as "no-bond resonance." For a substituent on a benzene ring, hyperconjugation leads to the donation of electron density into the aromatic system, particularly at the ortho and para positions.
The methyl group, with its three α-hydrogens, is highly effective at hyperconjugation. The tert-butyl group, in contrast, has no α-hydrogens on the carbon directly attached to the aromatic ring or reactive center. Therefore, it cannot participate in hyperconjugation to the same extent.[5] Any hyperconjugative donation from a tert-butyl group would have to occur from the C-C σ-bonds, which is a much weaker effect.
This difference in hyperconjugative ability explains the relative values of the Hammett σ_p_ and σ_p_⁺ constants. While the tert-butyl group has a stronger inductive effect, the potent hyperconjugation of the methyl group makes it a more effective electron-donating group in situations where resonance is significant, as indicated by its more negative σ_p_⁺ value (-0.31) compared to tert-butyl (-0.26).
Visualizing the Electronic Effects
The following diagrams illustrate the key concepts discussed.
References
A Comparative Analysis of Alkylbenzene Isomers: Properties, Reactivity, and Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Alkylbenzene isomers, hydrocarbons consisting of a benzene (B151609) ring substituted with alkyl groups, are fundamental structures in organic chemistry with wide-ranging applications, from industrial solvents to precursors in pharmaceutical synthesis. While sharing the same chemical formula, the positional isomerism of the alkyl groups significantly influences their physicochemical properties, reactivity, and biological interactions. This guide provides a comparative analysis of three common sets of alkylbenzene isomers: xylenes (B1142099) (dimethylbenzenes), ethyltoluenes, and cymenes (isopropyltoluenes), supported by experimental data and detailed methodologies to aid in research and development.
Physicochemical Properties: A Tale of Three Isomers
The arrangement of alkyl groups on the benzene ring directly impacts physical properties such as melting point, boiling point, and density. These differences, although sometimes subtle, are critical for separation processes and for predicting the behavior of these isomers in various applications.[1]
The para-isomers of xylene and ethyltoluene exhibit higher melting points compared to their ortho and meta counterparts.[2] This is attributed to the greater symmetry of the para-isomers, which allows for more efficient packing in the crystal lattice. Boiling points for all three sets of isomers are very close, making their separation by fractional distillation challenging.[2] Densities also show minor variations among the isomers.
Below is a summary of key physicochemical properties for xylene, ethyltoluene, and cymene isomers.
| Property | Xylene Isomers | Ethyltoluene Isomers | Cymene Isomers |
| Structure | o-xylene (B151617) | m-xylene (B151644) | p-xylene (B151628) |
| Melting Point (°C) | -25.2 | -47.9 | 13.3 |
| Boiling Point (°C) | 144.4 | 139.1 | 138.3 |
| Density (g/mL at 20°C) | 0.880 | 0.864 | 0.861 |
| Flash Point (°C) | 32 | 27 | 27 |
| Vapor Pressure (mmHg at 20°C) | 5 | 6 | 6 |
| Specific Heat Capacity (J/mol·K) | 185.8 | 181.7 | 181.3 |
Note: Data is compiled from various sources and may vary slightly depending on the experimental conditions. Specific heat capacity for ethyltoluene isomers is an estimate.
Spectroscopic Differentiation
While alkylbenzene isomers have identical molecular weights, making them challenging to distinguish by mass spectrometry alone, other spectroscopic techniques can be employed for their identification and quantification.[3]
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) are particularly useful for distinguishing between ortho, meta, and para isomers.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide distinct spectra for each isomer due to differences in the chemical environments of the protons and carbon atoms on the aromatic ring. The symmetry of para-isomers often results in simpler spectra compared to the more complex patterns of ortho and meta-isomers.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with gas chromatography, mass spectrometry becomes a powerful tool for separating and identifying isomers based on their retention times and fragmentation patterns.[3]
Chemical Reactivity: The Influence of Alkyl Group Position
Alkyl groups are electron-donating and therefore activate the benzene ring towards electrophilic aromatic substitution, making alkylbenzenes more reactive than benzene itself.[1] The position of the alkyl groups directs incoming electrophiles to specific positions on the ring.
In the case of xylenes, the two methyl groups provide significant activation. The directing effects of the methyl groups lead to different product distributions upon electrophilic attack. For instance, in nitration, o-xylene yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene, while m-xylene primarily forms 4-nitro-m-xylene, and p-xylene gives 2-nitro-p-xylene.
The relationship between isomer structure and its properties can be visualized as a logical flow:
Caption: Logical flow from isomer structure to its properties.
Biological Activity and Toxicology
The biological effects of alkylbenzene isomers are of significant interest, particularly in the context of occupational health and drug development. In general, the toxicity of xylene isomers is considered to be similar, with no single isomer consistently demonstrating greater potency across all endpoints.[5] However, some studies suggest differences in their metabolism and toxic effects.
For instance, a comparative inhalation toxicity study on ethyltoluene isomers in rats and mice found that 2-ethyltoluene was the most potent isomer based on mortality, body weight effects, and histopathology.[6][7][8] The primary target organs were the nose, liver, and lungs.[6][7]
The metabolism of xylene isomers can also differ. One study on occupational exposure suggested that the metabolism of m-xylene to methylhippuric acid occurs preferentially over the other isomers.[9]
The metabolic pathway of xylene isomers often involves oxidation of one of the methyl groups, followed by further oxidation and conjugation for excretion. The anaerobic biodegradation of xylenes can proceed via addition to fumarate.
Caption: Initial oxidation step in xylene metabolism.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of alkylbenzene isomers. Below are outlines for key experimental procedures.
Experimental Workflow for Isomer Analysis and Reactivity
Caption: Workflow for comparing isomer properties.
1. Separation and Quantification of Alkylbenzene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the separation and quantification of xylene, ethyltoluene, and cymene isomers from a mixed sample.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating these isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 120°C at 5°C/min.
-
Ramp to 200°C at 10°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
Sample Preparation: Prepare a stock solution of the isomer mixture in a suitable solvent (e.g., dichloromethane). Create a series of calibration standards by diluting the stock solution.
-
Analysis: Inject 1 µL of each standard and sample into the GC-MS. Identify the isomers based on their retention times and mass spectra. Quantify the isomers by creating a calibration curve from the peak areas of the standards.
2. Comparative Nitration of Xylene Isomers
This protocol allows for the comparison of the reactivity of xylene isomers towards electrophilic aromatic substitution.
-
Materials: o-xylene, m-xylene, p-xylene, nitric acid (70%), sulfuric acid (98%), dichloromethane, sodium bicarbonate solution (5%).
-
Procedure (to be performed for each isomer separately in a well-ventilated fume hood):
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 5 mL of sulfuric acid to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of 2 mL of nitric acid and 2 mL of sulfuric acid from the dropping funnel while maintaining the temperature below 10°C.
-
Once the nitrating mixture is prepared, slowly add 2 mL of the respective xylene isomer dropwise over 15 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Carefully pour the reaction mixture over 50 g of crushed ice.
-
Extract the product with 2 x 20 mL portions of dichloromethane.
-
Wash the combined organic layers with 20 mL of water, followed by 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Analysis: Analyze the product mixture by GC-MS to determine the relative amounts of the different nitrated isomers formed. This will provide insight into the directing effects and relative reactivity of each xylene isomer.
3. Comparative Cytotoxicity Analysis using the MTT Assay
This protocol can be used to assess and compare the cytotoxic effects of alkylbenzene isomers on a cell line (e.g., HepG2 human liver cancer cells).
-
Materials: Selected cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, alkylbenzene isomers, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of each alkylbenzene isomer in culture medium (e.g., from 1 µM to 10 mM). Remove the old medium from the cells and add 100 µL of the prepared isomer solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the isomers, e.g., DMSO).
-
Incubation: Incubate the plates for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the isomer concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.
Conclusion
The subtle structural differences among alkylbenzene isomers lead to significant variations in their physicochemical properties, reactivity, and biological activities. A thorough understanding of these differences, supported by robust experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a foundational comparison and detailed protocols to facilitate further investigation and application of these important chemical entities.
References
- 1. 8 benzene ring constitutional isomers of molecular formula C9H12 aromatic compound derivatives of molecular formula C9H12 arenes with benzene ring aromatic hydrocarbons of C9H12 carbon chain alkyl isomers of C9H12 Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]
- 2. Modeling Binding Selectivity of Xylene Isomers in Resorcin[4]arene-Based Organo- and Metallo-Cavitands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A comparative study of the effects of benzene, toluene, and xylenes on their in vitro metabolism and drug-metabolizing enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Inhalation Toxicity of Ethyltoluene Isomers in Rats and Mice [cebs.niehs.nih.gov]
- 8. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible preferential metabolism of xylene isomers following occupational exposure to mixed xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of Tert-Butyltoluene Isomers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between structural isomers is paramount. This guide provides a detailed comparison of the spectroscopic data for 2-tert-butyltoluene, 3-tert-butyltoluene, and 4-tert-butyltoluene, supported by experimental protocols and visualized workflows.
The three isomers of tert-butyltoluene, while sharing the same molecular formula (C₁₁H₁₆) and weight (148.25 g/mol ), exhibit distinct spectroscopic signatures due to the varied placement of the tert-butyl and methyl groups on the benzene (B151609) ring. These differences are crucial for their unambiguous identification in various research and development settings.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the three isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
| Isomer | Chemical Shift (δ) of tert-Butyl Protons (s, 9H) | Chemical Shift (δ) of Methyl Protons (s, 3H) | Chemical Shift (δ) and Multiplicity of Aromatic Protons |
| 2-tert-butyltoluene | ~1.35 ppm | ~2.30 ppm | ~7.0-7.2 ppm (m, 4H) |
| 3-tert-butyltoluene | ~1.31 ppm[1] | ~2.35 ppm[1] | ~6.9-7.2 ppm (m, 4H)[1] |
| 4-tert-butyltoluene | ~1.30 ppm | ~2.32 ppm | ~7.10 ppm (d, 2H), ~7.28 ppm (d, 2H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
| Isomer | Chemical Shift (δ) of tert-Butyl C (quaternary) | Chemical Shift (δ) of tert-Butyl CH₃ (primary) | Chemical Shift (δ) of Methyl C (primary) | Chemical Shifts (δ) of Aromatic Carbons |
| 2-tert-butyltoluene | ~34.5 ppm | ~31.5 ppm | ~19.5 ppm | ~125.0, 125.5, 126.0, 130.0, 135.0, 148.0 ppm |
| 3-tert-butyltoluene | ~34.4 ppm[2] | ~31.3 ppm[2] | ~21.5 ppm[2] | ~122.8, 125.8, 128.2, 128.3, 137.8, 150.9 ppm[2] |
| 4-tert-butyltoluene | ~34.3 ppm[3] | ~31.4 ppm[3] | ~20.9 ppm[3] | ~125.1, 128.8, 134.6, 148.6 ppm[3] |
Infrared (IR) Spectroscopy
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| 2-tert-butyltoluene | ~2960 (C-H stretch, aliphatic), ~1460 (C-H bend, aliphatic), ~820 (C-H bend, aromatic, o-disubstituted) |
| 3-tert-butyltoluene | ~2960 (C-H stretch, aliphatic), ~1460 (C-H bend, aliphatic), ~780, ~700 (C-H bend, aromatic, m-disubstituted)[4] |
| 4-tert-butyltoluene | ~2962 (C-H stretch, aliphatic), ~1516 (C=C stretch, aromatic), ~815 (C-H bend, aromatic, p-disubstituted)[5][6] |
Mass Spectrometry (MS)
| Isomer | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragmentation Peaks m/z |
| 2-tert-butyltoluene | 148 | 133 | 118, 91, 57 |
| 3-tert-butyltoluene | 148[7] | 133[7] | 105, 91, 57[7] |
| 4-tert-butyltoluene | 148[8] | 133[8] | 105, 91, 57[8] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the tert-butyltoluene isomer in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Tube Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like the tert-butyltoluene isomers, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile tert-butyltoluene isomer into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and introduction into the ion source.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Scan a mass range of approximately m/z 40-200 to detect the molecular ion and key fragment ions.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the tert-butyltoluene isomers.
Caption: Workflow for distinguishing tert-butyltoluene isomers using spectroscopic data.
References
- 1. 3-TERT-BUTYLTOLUENE(1075-38-3) 1H NMR spectrum [chemicalbook.com]
- 2. 3-TERT-BUTYLTOLUENE(1075-38-3) 13C NMR spectrum [chemicalbook.com]
- 3. 4-tert-Butyltoluene(98-51-1) 13C NMR spectrum [chemicalbook.com]
- 4. 3-TERT-BUTYLTOLUENE(1075-38-3) IR Spectrum [chemicalbook.com]
- 5. 4-tert-Butyltoluene(98-51-1) IR Spectrum [chemicalbook.com]
- 6. 4-tert-Butyltoluene [webbook.nist.gov]
- 7. 3-tert-Butyltoluene | C11H16 | CID 33711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity comparison of 1-tert-butyl-2-methylbenzene in various electrophilic substitutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity and regioselectivity of 1-tert-butyl-2-methylbenzene (B89558) in various electrophilic aromatic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The analysis is supported by experimental data from closely related compounds to predict the outcomes for the target molecule.
Understanding the Reactivity of this compound
The reactivity and orientation of electrophilic attack on this compound are governed by the electronic and steric effects of the two alkyl substituents: the methyl group (-CH₃) and the tert-butyl group (-C(CH₃)₃).
-
Methyl Group: This is an activating group that donates electron density to the benzene (B151609) ring through a combination of a positive inductive effect (+I) and hyperconjugation.[1] This increased electron density makes the ring more susceptible to electrophilic attack. The methyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[2][3]
-
tert-Butyl Group: Similar to the methyl group, the tert-butyl group is also an activating, ortho, para-director due to its electron-donating inductive effect.[4] However, the most significant characteristic of the tert-butyl group is its large steric bulk. This steric hindrance dramatically impedes electrophilic attack at the adjacent ortho positions.[5][6]
In this compound, these two groups work in concert. The possible positions for electrophilic attack are C3, C4, C5, and C6. Both the methyl and tert-butyl groups activate the ring, making it more reactive than benzene. The directing effects of both groups reinforce each other, favoring substitution at the C4 and C6 positions, which are para and ortho to the methyl group, respectively, and meta and ortho to the tert-butyl group. However, the overwhelming steric hindrance from the tert-butyl group at the C6 position (ortho to both groups) is expected to make the C4 position (para to the methyl group and meta to the tert-butyl group) the most favored site of electrophilic attack. Substitution at C5 is also a possibility, being para to the tert-butyl group.
Comparative Reactivity in Electrophilic Substitution Reactions
While specific experimental data for the product distribution in electrophilic substitutions of this compound is scarce in the readily available literature, we can predict the major products based on data from toluene (B28343) and tert-butylbenzene.
| Reaction | Electrophile | Typical Reagents | Expected Major Product(s) for this compound | Supporting Experimental Data for Analogous Compounds |
| Nitration | Nitronium ion (NO₂⁺) | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro-1-tert-butyl-2-methylbenzene | Toluene Nitration: ~58.5% ortho, ~4.5% meta, ~37% para.[6] tert-Butylbenzene Nitration: ~16% ortho, ~8% meta, ~75% para.[6] |
| Bromination | Bromonium ion (Br⁺) | Br₂, FeBr₃ | 4-Bromo-1-tert-butyl-2-methylbenzene | The trend follows other electrophilic substitutions, with steric hindrance being a major factor. |
| Sulfonation | Sulfur trioxide (SO₃) | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 4-(tert-Butyl)-5-methylbenzenesulfonic acid | Sulfonation is sensitive to reaction conditions and can be reversible. For toluene, the para product is favored at higher temperatures. |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | Acyl chloride, AlCl₃ | 4-Acyl-1-tert-butyl-2-methylbenzene | Due to the steric hindrance, acylation is expected to occur almost exclusively at the least hindered position, para to the methyl group. |
Experimental Protocols
The following are generalized experimental protocols for key electrophilic aromatic substitution reactions. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
General Protocol for Nitration
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10°C.
-
Reaction: To a solution of this compound in a suitable solvent (e.g., glacial acetic acid), slowly add the chilled nitrating mixture dropwise while maintaining the reaction temperature below 10°C to prevent dinitration and side reactions.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice. The product may precipitate and can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Halogenation (Bromination)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane).
-
Catalyst: Add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
-
Reaction: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic.
-
Work-up: After the reaction is complete (indicated by the disappearance of the bromine color), wash the reaction mixture with a solution of sodium bisulfite to remove excess bromine, followed by water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The product can be further purified by distillation or chromatography.
General Protocol for Sulfonation
-
Reaction: In a flask, cool this compound in an ice bath. Slowly add fuming sulfuric acid (oleum) with vigorous stirring, maintaining a low temperature.
-
Heating: After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate or remain in the aqueous solution.
-
Isolation: The sulfonic acid can often be isolated as its sodium salt by neutralizing the acidic solution with sodium hydroxide (B78521) or sodium bicarbonate, followed by salting out with sodium chloride. The precipitate is then collected by filtration.
General Protocol for Friedel-Crafts Acylation
-
Setup: In a dry flask equipped with a stirrer and a reflux condenser protected by a drying tube, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane).
-
Acylium Ion Formation: Slowly add the acyl chloride to the stirred suspension.
-
Reaction: To this mixture, add a solution of this compound in the same solvent dropwise at a low temperature (e.g., 0-5°C).
-
Work-up: After the reaction is complete, hydrolyze the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the resulting ketone by distillation or recrystallization.
Visualization of Directing Effects
The following diagram illustrates the directing effects of the methyl and tert-butyl groups on this compound and the predicted regioselectivity of electrophilic attack.
Caption: Directing effects in the electrophilic substitution of this compound.
References
Safety Operating Guide
Safe Disposal of 1-tert-Butyl-2-methylbenzene: A Comprehensive Guide
Disclaimer: The following information is provided as a general guide for the proper disposal of 1-tert-Butyl-2-methylbenzene. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to all applicable local, state, and federal regulations. The information presented here is based on data for the closely related compound, tert-Butylbenzene, and should be used as a reference.
Essential Safety and Logistical Information
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is a flammable liquid and may cause skin irritation. Adherence to established safety protocols and waste management procedures is mandatory.
Quantitative Data Summary
The following table summarizes key quantitative data for tert-Butylbenzene, which is structurally similar to this compound. This information is crucial for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C11H16 | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| Boiling Point | 169 °C (336 °F) | |
| Melting Point | -58 °C (-72 °F) | |
| Flash Point | 44 °C (111 °F) | [2] |
| Density | 0.859 g/cm³ at 25 °C (77 °F) | |
| Lower Explosion Limit | 0.8% by volume | [2] |
| Upper Explosion Limit | 5.6% by volume | [2] |
Experimental Protocols: Spill and Waste Disposal Procedures
Spill Cleanup Protocol:
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition as the vapors are flammable.[3][4]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[4] For larger spills, a respirator with an appropriate cartridge may be necessary.[4]
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[3][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3] All cleaning materials should also be treated as hazardous waste.
Waste Disposal Protocol:
Proper disposal of unused this compound and contaminated materials is crucial.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a compatible, properly labeled hazardous waste container.
-
Licensed Disposal Service: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[4] Discharge into the environment must be avoided.[4]
-
Disposal Methods:
-
Incineration: A common method for disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed facility.
-
Landfill: In some cases, burial in a specifically licensed landfill that accepts chemical and/or pharmaceutical wastes may be an option.[3]
-
-
Container Disposal: Empty containers may retain explosive vapors and should be handled with care.[3] Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned or destroyed.[3]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
